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  • Product: Methyl 1H-imidazole-5-carboxylate hydrochloride
  • CAS: 127607-71-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 1H-imidazole-5-carboxylate hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Methyl 1H-imidazole-5-carboxylate hydrochloride in Medicinal Chemistry Methyl 1H-imidazole-5-carboxylate hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 1H-imidazole-5-carboxylate hydrochloride in Medicinal Chemistry

Methyl 1H-imidazole-5-carboxylate hydrochloride is a pivotal heterocyclic building block in the landscape of pharmaceutical development. The imidazole ring system is a privileged scaffold, appearing in numerous natural products and synthetic drugs due to its ability to engage in a variety of biological interactions.[1][2] The hydrochloride salt of the methyl ester of 1H-imidazole-5-carboxylic acid offers distinct advantages in terms of stability, solubility, and handling, making it a preferred intermediate for multi-step organic syntheses. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, its critical applications in the synthesis of therapeutic agents, and its analytical characterization.

Physicochemical Properties: A Foundation for Synthetic Utility

Understanding the physicochemical properties of Methyl 1H-imidazole-5-carboxylate hydrochloride is fundamental to its effective application in synthetic chemistry. As the hydrochloride salt, it typically presents as a white to off-white crystalline solid, a form that often enhances stability and simplifies purification processes compared to the free base.

PropertyValueSource
CAS Number 127607-71-0
Molecular Formula C₅H₇ClN₂O₂
Molecular Weight 162.57 g/mol
Appearance White to light yellow or light orange powder/crystal
Melting Point 151.0 to 156.0 °C (for the free base)
Solubility Soluble in methanol

Note: Some properties listed are for the free base, Methyl 1H-imidazole-5-carboxylate (CAS 17325-26-7), as detailed data for the hydrochloride salt is less commonly reported in readily available sources. The hydrochloride salt is expected to have higher solubility in polar protic solvents.

Synthesis Protocol: A Validated Approach to a Key Intermediate

The synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride is typically achieved through the esterification of 1H-imidazole-5-carboxylic acid followed by salt formation. The following protocol is a representative method that ensures high purity and yield.

Experimental Protocol: Synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride

Step 1: Esterification of 1H-imidazole-5-carboxylic acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1H-imidazole-5-carboxylic acid in anhydrous methanol.

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or by bubbling anhydrous hydrogen chloride gas through the solution at a controlled temperature. The acid catalyzes the esterification reaction.

  • Reaction Monitoring: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a mild base, such as a saturated sodium bicarbonate solution, which may be followed by extraction with an organic solvent like ethyl acetate.

  • Purification of the Free Base: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude Methyl 1H-imidazole-5-carboxylate. This can be further purified by column chromatography or recrystallization.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified Methyl 1H-imidazole-5-carboxylate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base.

  • Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the anhydrous solvent to remove any unreacted starting material, and dried under vacuum to yield the final product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the ester product and to ensure the efficient formation of the hydrochloride salt.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Controlled Precipitation: The slow addition of the HCl solution during salt formation ensures the formation of a crystalline solid that is easier to filter and handle.

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_salt_formation Step 2: Hydrochloride Salt Formation Start 1H-imidazole-5-carboxylic acid + Anhydrous Methanol Catalyst Add Acid Catalyst (e.g., H₂SO₄ or HCl gas) Start->Catalyst Reflux Heat to Reflux (Monitor by TLC/HPLC) Catalyst->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification FreeBase Methyl 1H-imidazole-5-carboxylate (Free Base) Purification->FreeBase Dissolve Dissolve Free Base in Anhydrous Solvent FreeBase->Dissolve Precipitate Add HCl Solution Dissolve->Precipitate Isolate Filter, Wash & Dry Precipitate->Isolate FinalProduct Methyl 1H-imidazole-5-carboxylate hydrochloride Isolate->FinalProduct

Synthesis Workflow for Methyl 1H-imidazole-5-carboxylate hydrochloride

Applications in Drug Discovery: A Versatile Precursor to Life-Saving Medications

Methyl 1H-imidazole-5-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of several important therapeutic agents. Its bifunctional nature, possessing both a nucleophilic imidazole ring and an electrophilic ester group, allows for diverse chemical transformations.

Precursor to Dacarbazine: An Alkylating Anticancer Agent

Dacarbazine is an established chemotherapeutic agent used in the treatment of metastatic malignant melanoma and Hodgkin's lymphoma.[3] The synthesis of dacarbazine involves the conversion of an imidazole-4-carboxamide derivative, which can be prepared from precursors like Methyl 1H-imidazole-5-carboxylate. The imidazole moiety is a critical component of dacarbazine's structure and is involved in its mechanism of action. Dacarbazine is a prodrug that is metabolically activated in the liver to form the active methylating agent, which then alkylates DNA, leading to apoptosis of cancer cells.

Dacarbazine_MoA cluster_activation Metabolic Activation cluster_action Cellular Action Dacarbazine Dacarbazine (Prodrug) Liver Hepatic Microsomal Enzymes (CYP450) Dacarbazine->Liver N-demethylation MTIC MTIC (Active Metabolite) Liver->MTIC Alkylation Alkylation of Guanine (N7) MTIC->Alkylation Methylation DNA Tumor Cell DNA DNA_Damage DNA Damage DNA->DNA_Damage leads to Alkylation->DNA Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis

Simplified Mechanism of Action of Dacarbazine
Intermediate in the Synthesis of Antiviral Compounds

The imidazole nucleus is a common feature in many antiviral drugs. Imidazole-5-carboxylate derivatives, in particular, have been investigated as key intermediates in the synthesis of novel antiviral agents, including inhibitors of HIV-1 integrase.[4] These inhibitors prevent the integration of the viral DNA into the host genome, a critical step in the retroviral life cycle. The flexibility of the imidazole scaffold allows for the introduction of various substituents to optimize binding affinity and pharmacokinetic properties.

Building Block for Other Biologically Active Molecules

Beyond its use in anticancer and antiviral drug synthesis, Methyl 1H-imidazole-5-carboxylate hydrochloride is a versatile starting material for a wide range of other biologically active molecules. For instance, substituted imidazole-5-carboxylates are key intermediates in the synthesis of the antihypertensive drug olmesartan, an angiotensin II receptor blocker.[5] The imidazole core is also found in numerous antifungal and antiprotozoal agents.[1]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of Methyl 1H-imidazole-5-carboxylate hydrochloride. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum of the free base, Methyl 1H-imidazole-5-carboxylate, would be expected to show distinct signals for the imidazole ring protons and the methyl ester protons. In the hydrochloride salt, shifts in the proton signals, particularly those of the imidazole ring, would be observed due to the protonation of one of the nitrogen atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H bond of the imidazole ring, the C=O of the ester, and the C-O bond would be expected.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For the free base, the molecular ion peak would be observed at m/z 126.11.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for monitoring the progress of its synthesis.

Analytical TechniqueExpected Observations for Methyl 1H-imidazole-5-carboxylate (Free Base)
¹H NMR Signals for two distinct aromatic protons on the imidazole ring and a singlet for the methyl ester protons.
¹³C NMR Resonances for the carbonyl carbon of the ester and the carbons of the imidazole ring.
FT-IR (KBr Pellet) Characteristic peaks for N-H stretching, C=O stretching (ester), and C-N and C=C stretching of the imidazole ring.
Mass Spectrometry Molecular ion peak (M+) at m/z corresponding to the molecular weight of the free base (126.11 g/mol ).

Note: The exact spectral data for the hydrochloride salt may vary slightly from the free base due to the presence of the hydrochloride and its effect on the electronic environment of the molecule.

Safety and Handling

Methyl 1H-imidazole-5-carboxylate hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As with many fine chemicals, it is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Conclusion

Methyl 1H-imidazole-5-carboxylate hydrochloride is a fundamentally important and versatile building block in the synthesis of a diverse array of pharmaceutical compounds. Its stable, easy-to-handle nature, combined with the rich chemistry of the imidazole scaffold, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the development of new and improved therapies for a range of diseases, from cancer to viral infections and hypertension. The continued exploration of new synthetic routes and applications for this key intermediate will undoubtedly contribute to the advancement of drug discovery and development.

References

  • Wikipedia. (2024). Imidazole. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2024). Methyl 1H-imidazole-5-carboxylate. [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Gudipati, R., et al. (2015). Synthesis of a Novel Carbocyclic Analog of Bredinin. Molecules, 20(8), 13865–13877.
  • PubChem. (n.d.). Methyl 1-methyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.).
  • Walunj, A. A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6246.
  • ChemSrc. (n.d.). Methyl 1H-imidazole-5-carboxylate hydrochloride. [Link]

  • Google Patents. (n.d.).
  • Tarigh, G. D., & Nameh, G. A. (2014). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 13(4), 1339–1349.
  • PubMed Central. (2021). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes.
  • Google Patents. (n.d.). Process for the preparation of 4-(1-hydroxy-1-methylethyl)
  • Babenko, Y. S., et al. (2020). DEVELOPMENT OF THE BASICS OF PRODUCTION TECHNOLOGY OF DACARBAZINE SUBSTANCE WITH ANTICANCER EFFECT. Journal of Chemistry and Technologies, 28(2), 148-156.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Sharma, D., et al. (2022). Imidazoles as potential anticancer agents. Archiv der Pharmazie, 355(1), e2100275.

Sources

Exploratory

Methyl 1H-imidazole-5-carboxylate hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 1H-imidazole-5-carboxylate hydrochloride Introduction The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast arra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 1H-imidazole-5-carboxylate hydrochloride

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds, from essential amino acids like histidine to front-line pharmaceuticals.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design. Within this chemical class, Methyl 1H-imidazole-5-carboxylate hydrochloride serves as a pivotal and versatile building block. As the hydrochloride salt of a functionalized imidazole ester, it offers researchers enhanced solubility and stability, making it an ideal starting point for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of the core chemical properties, synthesis, and reactivity of Methyl 1H-imidazole-5-carboxylate hydrochloride. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific data to serve as a practical resource for leveraging this valuable chemical intermediate in the laboratory.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's fundamental properties is critical for its effective application. Methyl 1H-imidazole-5-carboxylate hydrochloride's characteristics are defined by the interplay between the aromatic imidazole core, the methyl ester functional group, and the protonated nature of the salt form.

Core Data Summary

For clarity and direct comparison, the properties of both the hydrochloride salt and its corresponding free base are presented below. The hydrochloride form is generally preferred in experimental settings requiring aqueous solubility.

PropertyMethyl 1H-imidazole-5-carboxylate hydrochlorideMethyl 1H-imidazole-5-carboxylate (Free Base)Reference
IUPAC Name methyl 1H-imidazole-5-carboxylate;hydrochloridemethyl 1H-imidazole-5-carboxylate[2][3]
Synonyms N/AMethyl 4-imidazolecarboxylate[2][4]
CAS Number 127607-71-017325-26-7[2][3]
Molecular Formula C₅H₇ClN₂O₂C₅H₆N₂O₂[2][3]
Molecular Weight 162.57 g/mol 126.11 g/mol [2][3]
Appearance White to off-white solid (typical)White crystalline powder[4]
Melting Point Not specified; likely decomposes154-156 °C[4]
Boiling Point Not applicable~318.2 °C at 760 mmHg[4]
Solubility High water solubility expectedSoluble in methanol; >18.9 µg/mL in pH 7.4 buffer[2][4]
Structural Analysis

The structure consists of a planar, five-membered imidazole ring substituted with a methyl carboxylate group at the C5 position. The hydrochloride salt form exists as an imidazolium cation, with the chloride anion balancing the charge. The positive charge is delocalized across the aromatic ring, significantly influencing its reactivity.

Caption: Structure of the imidazolium cation with the chloride counter-ion.

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for verifying the identity and purity of starting materials. The following section details the expected spectroscopic signatures for Methyl 1H-imidazole-5-carboxylate and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule. The protonation state of the imidazole ring dramatically influences the chemical shifts.

  • ¹H NMR: For the free base in a solvent like DMSO-d₆, one would expect to see distinct signals for the two imidazole ring protons (C2-H and C4-H), a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the N-H proton. Upon formation of the hydrochloride salt , the ring becomes an imidazolium ion. This results in significant deshielding, causing the C2-H and C4-H protons to shift downfield (to a higher ppm value) due to the increased positive charge and electron withdrawal. The N-H protons of the imidazolium cation will also appear as distinct, often broad signals.

  • ¹³C NMR: Similarly, the carbon signals of the imidazole ring in the hydrochloride salt will be shifted downfield compared to the free base. The carbonyl carbon of the ester group is also readily identifiable in the 160-170 ppm range.

Mass Spectrometry (MS)

When analyzed by a soft ionization technique like electrospray ionization (ESI), the hydrochloride salt will readily show the mass of the protonated free base (the imidazolium cation).

  • Expected Ion: [C₅H₆N₂O₂ + H]⁺

  • Calculated m/z: 127.0502

GC-MS analysis of the thermally stable free base shows characteristic fragmentation, with major peaks observed at m/z = 126 (molecular ion) and m/z = 95 (loss of the methoxy group, -OCH₃).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • Free Base:

    • ~3100-3150 cm⁻¹: Aromatic C-H stretching.

    • ~2800-3100 cm⁻¹ (broad): N-H stretching of the imidazole ring.

    • ~1720 cm⁻¹: Strong C=O stretching of the ester.

    • ~1500-1600 cm⁻¹: C=C and C=N ring stretching.

  • Hydrochloride Salt: The most significant change is in the N-H region. A very broad and strong absorption band is expected from ~2500-3300 cm⁻¹, characteristic of the N⁺-H stretching in the imidazolium salt.

Synthesis and Handling

The preparation of Methyl 1H-imidazole-5-carboxylate hydrochloride is a straightforward process, typically involving the synthesis of the free base followed by salt formation. This two-step approach ensures high purity and yield.

Synthetic Workflow

The overall process can be visualized as an esterification followed by protonation.

synthesis_workflow start 1H-imidazole-5-carboxylic acid reagent1 + Methanol (CH₃OH) + Acid Catalyst (e.g., H₂SO₄) intermediate Methyl 1H-imidazole-5-carboxylate (Free Base) reagent1->intermediate Esterification (Reflux) reagent2 + Anhydrous HCl (in Ether or Dioxane) product Methyl 1H-imidazole-5-carboxylate hydrochloride reagent2->product Salt Formation (Precipitation)

Caption: General two-step synthesis pathway.

Experimental Protocol 1: Synthesis of Methyl 1H-imidazole-5-carboxylate (Free Base)

This protocol describes a standard Fischer esterification. The choice of a strong acid catalyst is crucial to protonate the ester's carbonyl oxygen, making it more electrophilic for attack by methanol.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1H-imidazole-5-carboxylic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (10-20 volumes). Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate until the pH is ~7-8. Causality: Neutralization removes the acid catalyst and quenches the reaction.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 15 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the pure product.[4]

Experimental Protocol 2: Preparation of the Hydrochloride Salt

This step requires anhydrous conditions to prevent hydrolysis of the ester and to ensure the formation of the dry HCl salt.

  • Setup: Dissolve the purified Methyl 1H-imidazole-5-carboxylate (1.0 eq) in a minimal amount of a dry, non-protic solvent like diethyl ether or ethyl acetate.

  • Reagent Addition: While stirring, slowly add a commercially available solution of anhydrous hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) (1.0-1.1 eq).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring at room temperature for 30-60 minutes to ensure complete formation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold, dry diethyl ether to remove any unreacted starting material and then dry thoroughly under vacuum. Store the final product in a desiccator.[5]

Chemical Reactivity and Applications

The true value of Methyl 1H-imidazole-5-carboxylate hydrochloride lies in its utility as a scaffold for building more complex molecules. Its multiple reactive sites allow for diverse chemical modifications.

Key Reaction Pathways

reactivity_map main Methyl 1H-imidazole-5-carboxylate N1-H N3 C5-Ester n1_alkylation N1-Alkylation / Arylation (e.g., R-X, Base) main:n1->n1_alkylation ester_hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) main:ester->ester_hydrolysis ester_amidation Direct Amidation (e.g., R₂NH, Heat) main:ester->ester_amidation prod_n1 N1-Substituted Imidazole n1_alkylation->prod_n1 prod_acid Imidazole-5-carboxylic Acid ester_hydrolysis->prod_acid prod_amide Imidazole-5-carboxamide ester_amidation->prod_amide

Caption: Major sites of reactivity on the imidazole scaffold.

  • N-Alkylation/Arylation: The N1 position is the most common site for modification. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl or aryl halide is a standard method to introduce diversity. This is a critical step in the synthesis of many pharmaceutical agents, including certain hypnotic drugs and HIV integrase inhibitors.[6][7]

  • Ester Modification: The methyl ester is a versatile handle for further functionalization.

    • Hydrolysis: Saponification with a base like lithium hydroxide readily converts the ester to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a wide range of amides.

    • Amidation: Direct reaction with amines can form amides, often requiring heat or catalytic activation. These carboxamides are key functional groups in many modern drug candidates, including allosteric integrase inhibitors.[7]

Applications in Drug Discovery

The imidazole-5-carboxylate scaffold is a validated starting point for several therapeutic areas:

  • Hypnotic Agents: Derivatives such as etomidate and metomidate, which are potent intravenous anesthetic and hypnotic agents, are based on a 1-substituted imidazole-5-carboxylate core.[6][8][9]

  • Antihypertensive Drugs: The synthesis of Olmesartan, an angiotensin II receptor blocker, utilizes a more complex imidazole-5-carboxylate intermediate, highlighting the scaffold's importance in cardiovascular drug development.[5]

  • Antiviral Agents: Recent research has focused on imidazole derivatives as allosteric inhibitors of HIV-1 integrase, which work by disrupting the interaction between the viral enzyme and the host protein LEDGF/p75.[7]

Safety and Toxicology

While specific toxicological data for the hydrochloride salt is limited, the safety profile can be inferred from data on the free base and related imidazole compounds.

GHS Hazard Information (Based on Free Base)
Hazard ClassCategoryStatementReference
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]
Safe Handling and Laboratory Practices
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10][11]

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[10][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10][12]

Conclusion

Methyl 1H-imidazole-5-carboxylate hydrochloride is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined physicochemical properties, predictable spectroscopic signatures, and straightforward synthesis make it a reliable and high-purity starting material. The compound's true strength is its versatile reactivity, offering multiple pathways for structural elaboration. For scientists and researchers in drug discovery, this scaffold provides a validated foundation for developing novel therapeutics targeting a range of diseases. A thorough understanding of its chemistry, as outlined in this guide, is the first step toward unlocking its full potential.

References

  • Wikipedia. Imidazole. [Link]

  • PubChem. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661. [Link]

  • PubChem. Methyl 1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2 | CID 2736896. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. [Link]

  • ACS Publications. DL-1-(1-Arylalkyl)imidazole-5-carboxylate Esters. A Novel Type of Hypnotic Agents | Journal of Medicinal Chemistry. [Link]

  • Chemsrc. CAS#:127607-71-0 | Methyl 1H-imidazole-5-carboxylate hydrochloride. [Link]

  • Pharmaffiliates. CAS No : 35944-74-2 | Product Name : Metomidate Hydrochloride (methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride) (1268772). [Link]

  • Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)
  • Carl ROTH. Safety Data Sheet: 1-Methylimidazole. [Link]

  • NIH - National Center for Biotechnology Information. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC. [Link]

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Foundational

Methyl 1H-imidazole-5-carboxylate hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 1H-imidazole-5-carboxylate Hydrochloride Foreword: The Strategic Importance of Imidazole Scaffolds In the landscape of modern drug discovery and fine chemical synthe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 1H-imidazole-5-carboxylate Hydrochloride

Foreword: The Strategic Importance of Imidazole Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the imidazole ring system stands as a privileged scaffold. Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a cornerstone in medicinal chemistry. Among the vast family of imidazole derivatives, Methyl 1H-imidazole-5-carboxylate hydrochloride emerges as a particularly versatile and high-value building block. Its dual functionality—a reactive ester group and a protonated imidazole core—makes it an ideal precursor for constructing more complex molecular architectures, particularly in the development of antiviral, anti-inflammatory, and anti-cancer agents.

This guide provides an in-depth exploration of the primary synthetic pathways to Methyl 1H-imidazole-5-carboxylate hydrochloride. Moving beyond a mere recitation of steps, we will dissect the underlying chemical principles, rationalize experimental choices, and present validated protocols designed for reproducibility and scalability.

Part 1: The Primary Synthetic Pathway: Acid-Catalyzed Esterification

The most direct and widely adopted method for synthesizing Methyl 1H-imidazole-5-carboxylate hydrochloride is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 1H-imidazole-5-carboxylic acid (also known as 1H-imidazole-4-carboxylic acid due to tautomerism). This pathway is favored for its operational simplicity, high atom economy, and the concurrent formation of the desired hydrochloride salt.

Mechanistic Insights: Why Methanolic HCl is the Reagent of Choice

The reaction proceeds via a classic acid-catalyzed esterification mechanism. The choice of methanolic hydrogen chloride is a strategic one for several reasons:

  • Dual Role of HCl : Hydrogen chloride acts as both the acid catalyst and the salt-forming agent. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

  • Solvent as Reagent : Using methanol as the solvent ensures a large excess of the nucleophile, driving the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.

  • Direct Salt Formation : As the reaction completes, the basic nitrogen atom of the imidazole ring is protonated by the excess HCl in the medium, directly yielding the hydrochloride salt. This often facilitates purification, as the salt product precipitates from the reaction mixture or can be easily crystallized.

The overall transformation is a robust and efficient process, making it the preferred route when the starting carboxylic acid is readily available.[1]

Workflow for Acid-Catalyzed Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A 1H-Imidazole-5-carboxylic Acid C Reaction Vessel (Round-bottom flask) A->C B Methanol (Anhydrous) B->C D Cool to 0°C C->D E Bubble HCl(g) or Add AcCl D->E Exothermic Control F Reflux Reaction Mixture E->F Catalyst Introduction G Cool to Room Temp. F->G Reaction Completion H Reduce Volume (Rotary Evaporation) G->H I Precipitate/Crystallize from Ether H->I J Filter & Dry I->J K Methyl 1H-imidazole-5-carboxylate HCl J->K

Caption: Workflow for direct esterification and salt formation.

Validated Experimental Protocol: Direct Esterification

This protocol provides a self-validating system for the synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride.

Materials & Equipment:

  • 1H-Imidazole-5-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Acetyl Chloride (AcCl) or Hydrogen Chloride gas

  • Diethyl Ether (Et₂O)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and hotplate

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-5-carboxylic acid (10.0 g, 89.2 mmol).

  • Solvent Addition : Add anhydrous methanol (150 mL) to the flask and stir to suspend the solid.

  • Catalyst Introduction : Cool the suspension in an ice bath to 0-5 °C. Cautiously add acetyl chloride (12.8 mL, 178.4 mmol) dropwise over 20 minutes. Rationale: Acetyl chloride reacts exothermically with methanol to generate anhydrous HCl in situ, providing a convenient and safe way to introduce the catalyst. Alternatively, anhydrous HCl gas can be bubbled through the solution for 15-20 minutes.

  • Reaction : Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation : After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol to approximately 30-40 mL using a rotary evaporator.

  • Precipitation : Add diethyl ether (100 mL) to the concentrated methanolic solution while stirring. The product will precipitate as a white solid.

  • Purification : Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold diethyl ether (2 x 20 mL).

  • Drying : Dry the white crystalline solid under vacuum to yield Methyl 1H-imidazole-5-carboxylate hydrochloride.

ParameterValueRationale
Reactant Ratio 2 eq. HCl (from AcCl)Ensures complete protonation for catalysis and salt formation.
Temperature Reflux (~65 °C)Provides sufficient activation energy for esterification.
Reaction Time 4-6 hoursTypical duration to drive the reaction to completion.
Purification Precipitation/CrystallizationExploits the low solubility of the hydrochloride salt in non-polar ethers.
Expected Yield 85-95%

Part 2: Alternative Pathway: Building the Imidazole Core from Acyclic Precursors

While direct esterification is straightforward, situations involving large-scale production or the unavailability of the parent carboxylic acid necessitate building the imidazole ring from fundamental acyclic precursors. Diaminomaleonitrile (DAMN) is a common starting material for this approach.[2][3]

Synthetic Strategy: From Diaminomaleonitrile (DAMN)

This pathway involves the initial construction of the imidazole ring, followed by functional group manipulations to arrive at the target molecule. While more complex, it offers flexibility in introducing various substituents.

  • Step 1: Ring Formation : DAMN is reacted with a one-carbon source, such as formic acid in formamide, to construct the imidazole ring.[2] This typically forms imidazole-4,5-dicarbonitrile. The reaction involves a series of condensations and cyclization, driven by heat.

  • Step 2: Selective Hydrolysis : The resulting dicarbonitrile must be hydrolyzed. This is the most challenging step, as achieving selective hydrolysis of one nitrile group over the other, and stopping at the carboxylic acid stage without proceeding to the amide, requires stringent control of pH, temperature, and reaction time.

  • Step 3: Decarboxylation & Esterification : If hydrolysis yields the dicarboxylic acid, a selective decarboxylation step may be required, followed by esterification as described in the primary pathway.

Conceptual Flow from Diaminomaleonitrile

Caption: Multi-step synthesis starting from DAMN.

Field Insights and Challenges

While synthetically viable, the DAMN pathway presents several challenges for process chemists:

  • Toxicity and Cost : DAMN is a toxic and relatively expensive starting material, which can impact the overall economic viability of the process.[4]

  • Reaction Control : The initial cyclization often requires high temperatures (150-220 °C).[2]

  • Selectivity of Hydrolysis : The hydrolysis of the dinitrile is notoriously difficult to control. Over-hydrolysis or formation of stable amide intermediates can lead to complex product mixtures and low yields of the desired mono-acid.

  • Purification : The multi-step nature of this pathway necessitates multiple purification stages, increasing process time and solvent waste.

Due to these factors, the DAMN route is typically reserved for specific applications where the direct esterification pathway is not feasible.

Conclusion

The synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride is a critical process for providing a key intermediate to the pharmaceutical and fine chemical industries. The preferred pathway, underscored by its efficiency and simplicity, is the direct acid-catalyzed esterification of 1H-imidazole-5-carboxylic acid using methanolic HCl. This method is robust, high-yielding, and directly produces the desired hydrochloride salt. Alternative routes, such as those beginning with diaminomaleonitrile, offer greater flexibility for creating diverse imidazole analogues but come with significant challenges in terms of reaction control, cost, and safety. A thorough understanding of the mechanisms and practical considerations detailed in this guide empowers researchers and development professionals to make informed decisions when selecting and optimizing a synthetic route for this invaluable chemical building block.

References

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available from: [Link]

  • Google Patents. EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use thereof.
  • MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Available from: [Link]

  • PubChem. Methyl 1H-imidazole-5-carboxylate. Available from: [Link]

  • ResearchGate. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Available from: [Link]

  • Wikipedia. Imidazole. Available from: [Link]

  • Google Patents. US3886176A - Process for preparing imidazole-4,5-dicarboxamide.
  • Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Journal of the American Chemical Society. Studies on Imidazoles. II. The Synthesis of 5-Imidazolecarboxylates from Glycine and Substituted Glycine Esters. Available from: [Link]

  • Google Patents. CN103086978A - 1-methylimidazole preparation method.
  • Google Patents. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Scientific Reports. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Available from: [Link]

  • Semantic Scholar. Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 1H-imidazole-5-carboxylate Hydrochloride: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Versatile Heterocyclic Intermediate In the intricate landscape of pharmaceutical research and development, the strategic selection of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Intermediate

In the intricate landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic compounds, imidazole derivatives hold a place of distinction due to their prevalence in biologically active molecules. This technical guide focuses on a particularly valuable, yet often under-documented intermediate: Methyl 1H-imidazole-5-carboxylate hydrochloride. Its unique structural features and reactivity profile make it a cornerstone in the construction of complex molecular architectures. This document aims to provide a comprehensive understanding of this compound, from its fundamental properties and synthesis to its practical applications, thereby empowering researchers to leverage its full potential in their drug discovery endeavors.

Core Compound Identification and Properties

CAS Number: 127607-71-0

Methyl 1H-imidazole-5-carboxylate hydrochloride is the hydrochloride salt of Methyl 1H-imidazole-5-carboxylate. The addition of hydrochloric acid protonates one of the nitrogen atoms in the imidazole ring, enhancing the compound's stability and modifying its solubility characteristics, which can be advantageous in certain synthetic applications.

Chemical Structure:

imidazole N1-C2=N3-C4=C5- C5_ester C(=O)OCH3 imidazole:s->C5_ester:w N1_H H imidazole:n->N1_H:s N3_H_HCl H+ imidazole:sw->N3_H_HCl:ne Cl_minus Cl-

Caption: Chemical structure of Methyl 1H-imidazole-5-carboxylate hydrochloride.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₇ClN₂O₂[1]
Molecular Weight 162.58 g/mol [1]
Appearance Expected to be a white to off-white crystalline solid.General knowledge of similar compounds.
Melting Point Likely higher than the free base (154-156 °C) due to its ionic nature.Inferred from[2]
Solubility Expected to have enhanced solubility in polar solvents like water and alcohols compared to the free base.General knowledge of hydrochloride salts.

Synthesis and Purification: A Practical Approach

The synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride is typically achieved in a two-step process: first, the synthesis of the free base, Methyl 1H-imidazole-5-carboxylate, followed by its conversion to the hydrochloride salt.

Synthesis of Methyl 1H-imidazole-5-carboxylate (Free Base)

A common and efficient method for the synthesis of the free base is through the esterification of 1H-imidazole-5-carboxylic acid.[2]

Reaction Scheme:

start 1H-imidazole-5-carboxylic acid product Methyl 1H-imidazole-5-carboxylate start->product Esterification reagent Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) reagent->product

Caption: Synthesis of Methyl 1H-imidazole-5-carboxylate via esterification.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-imidazole-5-carboxylic acid in an excess of methanol.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the suspension. The acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: The crude Methyl 1H-imidazole-5-carboxylate can be purified by recrystallization or column chromatography to yield a white crystalline solid.[2]

Conversion to Methyl 1H-imidazole-5-carboxylate Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Reaction Scheme:

start Methyl 1H-imidazole-5-carboxylate product Methyl 1H-imidazole-5-carboxylate Hydrochloride start->product Acid-Base Reaction reagent Hydrochloric Acid (HCl) in a suitable solvent (e.g., Ether, Isopropanol) reagent->product

Caption: Formation of the hydrochloride salt.

Detailed Protocol:

  • Dissolution: Dissolve the purified Methyl 1H-imidazole-5-carboxylate in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrogen chloride (either as a gas or dissolved in a compatible solvent like ether or isopropanol) to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Isolation and Drying: Collect the precipitate by filtration, wash it with a small amount of the cold solvent to remove any unreacted starting material, and dry it under vacuum to obtain the final Methyl 1H-imidazole-5-carboxylate hydrochloride. A similar procedure is described for the synthesis of other imidazole hydrochloride derivatives.[3]

Applications in Drug Discovery and Development

Methyl 1H-imidazole-5-carboxylate hydrochloride serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The imidazole core is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions.[4]

Precursor for Substituted Imidazoles

The presence of the ester group and the reactive nitrogen atoms in the imidazole ring allows for further functionalization, making it a valuable scaffold for building more complex molecules. For instance, it can be a starting material for the synthesis of compounds used in anticancer and antimicrobial research.[4]

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized workflow where Methyl 1H-imidazole-5-carboxylate hydrochloride is used as a starting material for the synthesis of a hypothetical drug candidate.

start Methyl 1H-imidazole-5-carboxylate Hydrochloride step1 N-Alkylation or N-Arylation start->step1 intermediate1 N-Substituted Imidazole Ester step1->intermediate1 step2 Ester Hydrolysis or Amidation intermediate1->step2 intermediate2 Substituted Imidazole Carboxylic Acid or Amide step2->intermediate2 step3 Coupling with another Molecular Fragment intermediate2->step3 product Final Drug Candidate step3->product

Caption: Generalized synthetic route utilizing the target compound.

This workflow highlights the key transformations that can be performed on the molecule. The initial N-alkylation or N-arylation is a common step in the synthesis of many imidazole-based drugs. The ester group can then be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further coupling reactions to build molecular complexity.

Role in the Synthesis of Specific Therapeutic Agents

While direct public-domain examples detailing the use of Methyl 1H-imidazole-5-carboxylate hydrochloride are scarce, the parent molecule and its derivatives are key components in various patented and researched compounds. For instance, related imidazole carboxylates are precursors in the synthesis of angiotensin II receptor blockers and other cardiovascular drugs.[5] The hydrochloride salt, with its improved handling and solubility, is an attractive alternative for such synthetic routes.

Analytical Characterization

Comprehensive analytical data is crucial for confirming the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, the methyl ester protons, and the N-H proton. The chemical shifts of the ring protons will be influenced by the protonation of the ring.

    • ¹³C NMR: The carbon NMR spectrum will provide signals for the carbon atoms of the imidazole ring and the ester group.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and C=O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 1H-imidazole-5-carboxylate hydrochloride.

  • General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

  • Health Hazards: Based on data for similar compounds, it may cause skin and eye irritation.[6] Inhalation of dust should be avoided.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion and Future Outlook

Methyl 1H-imidazole-5-carboxylate hydrochloride is a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its straightforward synthesis and the reactive handles it possesses make it an attractive starting material for creating diverse libraries of compounds for biological screening. While detailed public data on the hydrochloride salt itself is limited, its properties and reactivity can be reliably inferred from its free base and general chemical principles. As the demand for novel imidazole-based therapeutics continues to grow, the importance of well-characterized and readily accessible intermediates like Methyl 1H-imidazole-5-carboxylate hydrochloride will undoubtedly increase, paving the way for future innovations in medicine.

References

  • CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. (2025, March 5). NINGBO INNO PHARMCHEM CO.,LTD.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.
  • Methyl 1H-imidazole-5-carboxyl
  • Methyl 1H-imidazole-1-carboxyl
  • Methyl 1H-imidazole-5-carboxyl
  • (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID | 56649-48-0. Toronto Research Chemicals.
  • Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
  • SAFETY D
  • Safety D
  • ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. ChemicalBook.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
  • Imidazole derivatives and salts thereof and their synthesis.
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform
  • SAFETY D
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
  • Imidazole Hydrochloride Promoted Synthesis of Nitriles
  • SAFETY D

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Foundational

A Comprehensive Technical Guide to Methyl 1H-imidazole-5-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of Methyl 1H-imidazole-5-carboxylate hydrochloride, a key heterocyclic building block in medicinal chemistry. We wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 1H-imidazole-5-carboxylate hydrochloride, a key heterocyclic building block in medicinal chemistry. We will explore its fundamental physicochemical properties, synthesis, analytical characterization, and applications, offering field-proven insights for its effective use in research and development.

Core Physicochemical Properties and Identification

Methyl 1H-imidazole-5-carboxylate hydrochloride is the hydrochloride salt form of Methyl 1H-imidazole-5-carboxylate. The addition of hydrogen chloride (HCl) protonates the imidazole ring, enhancing solubility in aqueous media, which is a critical attribute for many biological and synthetic applications.

Key Identifiers

Precise identification is paramount for experimental reproducibility and safety. The primary identifiers for this compound are its CAS Number, molecular formula, and molecular weight.

PropertyDataSource
Compound Name Methyl 1H-imidazole-5-carboxylate hydrochlorideChemSrc[1]
CAS Number 127607-71-0ChemSrc[1]
Molecular Formula C₅H₇ClN₂O₂ChemSrc[1]
Molecular Weight 162.57 g/mol ChemSrc[1]
Appearance White to light yellow or light orange powder/crystalTCI[2]
Parent Compound Methyl 1H-imidazole-5-carboxylate (CAS: 17325-26-7)PubChem[3]
Parent Mol. Weight 126.12 g/mol TCI[2]

Note: Data for appearance is based on the parent compound, as is typical for salt forms.

Molecular Structure

The foundational structure is a five-membered imidazole ring, which is aromatic and contains two nitrogen atoms. A methyl ester group (-COOCH₃) is attached at the C5 position. In the hydrochloride salt, a proton (H⁺) associates with one of the nitrogen atoms, and a chloride ion (Cl⁻) balances the charge.

Synthesis_Workflow cluster_esterification Part 1: Esterification cluster_salt_formation Part 2: Salt Formation A 1H-imidazole-5- carboxylic acid B Suspend in anhydrous MeOH A->B C Add SOCl₂ (cat.) @ 0°C B->C D Reflux C->D E Neutralize & Extract D->E F Purify (Recrystallization) E->F G Methyl 1H-imidazole- 5-carboxylate F->G H Dissolve in anhydrous ether G->H I Add anhydrous HCl solution H->I J Precipitate & Filter I->J K Final Product: Hydrochloride Salt J->K Drug_Development_Pathway A Methyl 1H-imidazole- 5-carboxylate HCl B N-Alkylation (e.g., with 1-phenylethyl bromide) A->B C Intermediate (e.g., Etomidate precursor) B->C D Further Modification C->D SAR Studies E Novel Anesthetic Analogues D->E

Sources

Exploratory

Biological significance of imidazole-based compounds

An In-depth Technical Guide to the Biological Significance of Imidazole-Based Compounds Abstract The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Significance of Imidazole-Based Compounds

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry and chemical biology.[1][2][3] Its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to engage in a multitude of intermolecular interactions, have rendered it a "privileged structure" for biological recognition.[4][5][6] This guide provides a comprehensive exploration of the biological significance of imidazole-based compounds, bridging their fundamental chemistry with their roles in natural biological systems and their extensive applications in modern drug discovery. We will delve into the endogenous roles of imidazole-containing molecules such as histidine and histamine, dissect the mechanisms of action for key therapeutic classes, present practical experimental protocols for their evaluation, and offer insights into the future trajectory of imidazole-based therapeutics.

The Imidazole Scaffold: Physicochemical Properties and Biological Relevance

The versatility of the imidazole ring stems from its distinct electronic and structural features. It is a planar, aromatic heterocycle with six π-electrons, conforming to Hückel's rule.[7] This aromaticity confers significant stability. The presence of two nitrogen atoms—one pyrrole-like (N-1) and one pyridine-like (N-3)—imparts a unique amphoteric character, allowing it to act as both a hydrogen bond donor and acceptor.[4][7][8]

The pKa of the conjugate acid (the imidazolium ion) is approximately 7.0, meaning the ring can readily accept or donate a proton at physiological pH.[4][8] This property is fundamental to the function of many enzymes, where the histidine residue acts as a general acid-base catalyst.[4][9] Furthermore, the electron-rich nature of the ring allows it to coordinate with metal ions, a critical function in metalloenzymes like hemoglobin.[7][8] These properties enable imidazole-containing molecules to bind with high affinity and specificity to a wide array of biological targets, including enzymes and receptors.[1][10]

Key Physicochemical Properties:

PropertyValue/DescriptionBiological Implication
Molecular Formula C₃H₄N₂Core scaffold for a vast array of natural and synthetic compounds.[7]
Molar Mass 68.08 g/mol Low molecular weight building block.[8]
Appearance White to pale yellow solid-
Polarity High (Dipole Moment: ~3.61 D)High solubility in water, influencing pharmacokinetics.[7][8]
Acidity (pKa) ~14.5 (as an acid)Can act as a proton donor.[8]
Basicity (pKaH) ~7.0 (of conjugate acid)Acts as a proton acceptor; crucial for acid-base catalysis at physiological pH.[4][8]
Aromaticity 6 π-electron systemConfers high chemical stability.[7][11]

Endogenous Imidazoles: Building Blocks of Life

The imidazole motif is not merely a synthetic pharmacophore; it is integral to the structure and function of several vital endogenous molecules.

Histidine: The Versatile Amino Acid

The amino acid histidine features an imidazole side chain, making it unique among the 20 proteinogenic amino acids.[8] Its side chain's pKa near neutrality allows it to function as a proton shuttle in the active sites of numerous enzymes, participating directly in catalytic reactions.[9][12] It is a key component of the "catalytic triad" in serine proteases.[12] Beyond catalysis, histidine residues are crucial for buffering within cells and proteins like hemoglobin, and for coordinating with metal ions in metalloproteins.[8]

Histamine: A Potent Signaling Molecule

Histamine is a biogenic amine synthesized from histidine via decarboxylation by the enzyme histidine decarboxylase.[8][12][13] It acts as a powerful local mediator and neurotransmitter, stored primarily in mast cells and basophils.[9][12][14] Upon release, it mediates a wide range of physiological and pathophysiological effects by binding to four distinct G-protein coupled receptors (H1, H2, H3, H4):

  • Immune and Inflammatory Responses: As part of an immune response, histamine is released and causes vasodilation and increased vascular permeability, allowing white blood cells to engage pathogens. This process is central to allergic reactions, causing symptoms like itching and hives.[8][13][14]

  • Gastric Acid Secretion: Histamine stimulates parietal cells in the stomach to secrete gastric acid.

  • Neurotransmission: In the central nervous system, histamine functions as a neurotransmitter, regulating processes like the sleep-wake cycle.[9][12]

G Histidine L-Histidine HDC Histidine Decarboxylase (Enzyme) Histidine->HDC Substrate Histamine Histamine HDC->Histamine Catalyzes Decarboxylation Storage Stored in Mast Cells & Basophils Histamine->Storage Release Signal Release (e.g., Allergen) Storage->Release Release->Histamine Exocytosis

Biosynthesis and storage pathway of histamine from L-histidine.

Imidazole-Based Compounds in Therapeutics

The imidazole scaffold is a prolific component of modern pharmaceuticals, with applications spanning a wide range of diseases.[4][7][10][15] Its ability to mimic the histidine side chain and interact with heme-containing enzymes, among other targets, is a key reason for its success.[8]

Antifungal Agents

The azole antifungals are a major class of drugs used to treat systemic fungal infections.[8][11] Imidazoles, such as clotrimazole, ketoconazole, and miconazole, were among the first in this class.[8][15]

Mechanism of Action: Azole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][16] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[17][18] The pyridine-like N-3 atom of the imidazole ring binds to the heme iron atom within the enzyme's active site, preventing it from metabolizing its substrate, lanosterol.[8] The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupts the integrity and function of the fungal membrane, leading to growth inhibition (fungistatic effect).[17] While effective, imidazole antifungals can show lower specificity for the fungal P450 compared to the later-generation triazoles, which can lead to drug interactions and side effects.[8]

Anticancer Agents

The imidazole ring is a privileged scaffold in the development of novel anticancer therapeutics due to its ability to interact with numerous targets involved in carcinogenesis.[1][10][19][20]

Mechanisms of Action in Oncology:

  • Kinase Inhibition: Many imidazole derivatives are designed to target protein kinases, which are often dysregulated in cancer.[1][6] By occupying the ATP-binding pocket, these inhibitors can block downstream signaling pathways that promote cell proliferation and survival.[1]

  • Tubulin Polymerization Inhibition: Some compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerase II, an enzyme essential for DNA replication, leading to cytotoxic effects in cancer cells.[10]

  • Induction of Apoptosis: Imidazole compounds can induce programmed cell death by increasing intracellular levels of reactive oxygen species (ROS), which cancer cells are particularly vulnerable to.[1]

Clinically Relevant Examples:

  • Mercaptopurine: An early imidazole derivative used in the treatment of leukemia.[8]

  • Nirogacestat: An FDA-approved gamma-secretase inhibitor for treating desmoid tumors.[7]

  • Acalabrutinib: A kinase inhibitor used for various types of lymphoma.[7]

Other Therapeutic Areas

The application of imidazole-based drugs extends far beyond fungal and cancer treatments.[4][21][22]

Therapeutic AreaDrug Example(s)Mechanism of Action
Antibacterial/Antiprotozoal Metronidazole, TinidazoleThe nitro group is reduced in anaerobic organisms, producing cytotoxic radicals that damage DNA.[8][10]
Antihypertensive Eprosartan, LosartanBlock the angiotensin II receptor, leading to vasodilation and reduced blood pressure.[7][8]
Antithrombotic Dabigatran etexilateA direct thrombin inhibitor that prevents the formation of blood clots.[7]
Anti-inflammatory -Experimental compounds often target COX-2 or inhibit neutrophil degranulation.[10]
Antitubercular PretomanidA nitroimidazole that is a key component of combination therapy for drug-resistant tuberculosis.[7][15]

Experimental Protocols and Workflows

The evaluation of novel imidazole-based compounds requires a systematic approach involving synthesis, characterization, and biological testing.

General Synthesis: The Van Leusen Imidazole Synthesis

A versatile method for creating substituted imidazoles is the Van Leusen reaction, which involves the cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC).[8][23]

Step-by-Step Methodology:

  • Aldimine Formation (In Situ): An appropriate aldehyde and a primary amine are mixed in a suitable solvent (e.g., ethanol or methanol) to form the aldimine intermediate.

  • TosMIC Addition: Tosylmethyl isocyanide (TosMIC) is added to the reaction mixture.

  • Cyclization: A base (e.g., potassium carbonate) is added to facilitate the deprotonation of TosMIC and initiate the [3+2] cycloaddition with the aldimine.[23]

  • Elimination: The resulting intermediate undergoes elimination of p-toluenesulfinic acid to form the aromatic imidazole ring.[23]

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically using column chromatography.

In Vitro Cytotoxicity Evaluation: The MTT Assay

To assess the anticancer potential of a newly synthesized imidazole derivative, the MTT assay is a standard colorimetric method to measure cell viability.[10]

Protocol for Assessing Cytotoxicity against a Cancer Cell Line (e.g., HEK293):

  • Cell Seeding: Plate cancer cells (e.g., HEK293) in a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[10]

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Synthesis Synthesis of Imidazole Derivatives Purify Purification & Characterization (NMR, FTIR, MS) Synthesis->Purify MTT Cytotoxicity Screening (MTT Assay) Purify->MTT IC50 Determine IC50 Values MTT->IC50 Lead_ID Identify Lead Compounds IC50->Lead_ID MoA Target Identification (e.g., Kinase Assay, DNA Binding) Lead_ID->MoA CellCycle Cell Cycle Analysis (Flow Cytometry) MoA->CellCycle Apoptosis Apoptosis Assay (Annexin V Staining) MoA->Apoptosis

Workflow for the discovery and initial evaluation of novel imidazole anticancer agents.

Conclusion and Future Perspectives

The imidazole ring is an undeniably powerful and versatile scaffold in biological and medicinal science.[7][10] Its presence in fundamental biomolecules underpins its evolutionary selection as a key functional group for catalysis, buffering, and intercellular communication. In drug development, its derivatives have led to breakthrough therapies for a multitude of diseases, from infectious to neoplastic.[4][7][21]

Future research will likely focus on several key areas. The development of new synthetic methodologies will continue to expand the chemical space of accessible imidazole derivatives.[24] In oncology, the design of highly selective kinase inhibitors and novel "hybrid molecules" that combine the imidazole scaffold with other pharmacophores represents a promising strategy to overcome drug resistance.[6] Furthermore, as our understanding of complex diseases deepens, the unique properties of the imidazole ring will undoubtedly be leveraged to design next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles.[1][24]

References

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  • Al-Ostath, A., Abusharkh, A., & A. Al-Tel, T. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4560. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Pharmaceutical Sciences, 29(4), 481-487. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Asian Journal of Pharmaceutical and Health Sciences, 14(1), 3020-3026. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). TSI Journals. [Link]

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  • Azole | Imidazole and Triazole Mechanism of Action | Antifungal Medicines. (2020). YouTube. [Link]

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Foundational

The Imidazole Scaffold: A Journey from Discovery to Keystone of Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist Abstract The imidazole ring, a seemingly simple five-membered heterocycle, stan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The imidazole ring, a seemingly simple five-membered heterocycle, stands as a titan in the landscape of medicinal chemistry. Its unique electronic properties, synthetic versatility, and presence in vital biological molecules have made it a privileged scaffold in drug discovery for over a century. This guide provides a comprehensive exploration of the discovery and rich history of imidazole derivatives, charting a course from the foundational synthesis in the 19th century to their current status as cornerstones of antimicrobial, antiulcer, anticancer, and antihypertensive therapies. We will delve into the seminal synthetic methodologies that unlocked the potential of this scaffold, dissect the intricate mechanisms of action of blockbuster drugs, and present a timeline of key discoveries that have shaped modern medicine. This paper is designed to be a technical resource, offering not only historical context but also practical, field-proven insights into the synthesis and application of this remarkable class of compounds.

The Genesis of a Privileged Scaffold: The Discovery of Imidazole

The story of imidazole begins in 1858, when German chemist Heinrich Debus first reported its synthesis. By condensing glyoxal, formaldehyde, and ammonia, he isolated a new heterocyclic compound he named "glyoxaline."[1] This reaction, now famously known as the Debus synthesis, laid the groundwork for the entire field of imidazole chemistry. While the original procedure suffered from low yields, it remains a viable method for producing C-substituted imidazoles and stands as a testament to the foundational principles of heterocyclic chemistry.[1]

The true significance of the imidazole ring, however, was not immediately apparent. It was the later discovery of its presence in naturally occurring, biologically crucial molecules that ignited the interest of the scientific community. The imidazole moiety is the defining feature of the amino acid histidine and its decarboxylated product, the neurotransmitter and inflammatory mediator histamine . This biological prevalence hinted at the potential for imidazole-containing compounds to interact with physiological systems, a hypothesis that would be spectacularly validated in the decades to follow.

Foundational Syntheses: Building the Imidazole Core

The ability to construct and modify the imidazole ring is fundamental to its application in drug discovery. Several named reactions have become indispensable tools for synthetic chemists.

The Debus-Radziszewski Imidazole Synthesis

An evolution of Debus's original work, the Debus-Radziszewski synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form a substituted imidazole.[2][3] This one-pot reaction is commercially significant and valued for its efficiency in creating polysubstituted imidazoles.[2][3]

The reaction is generally understood to proceed in two main stages:

  • Diimine Formation: The 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.[2][3]

  • Cyclization and Aromatization: The diimine then condenses with the aldehyde, followed by cyclization and subsequent oxidation (aromatization) to yield the final imidazole product.

Figure 2: General workflow of the Van Leusen three-component imidazole synthesis.

Experimental Protocol: Van Leusen Three-Component Reaction [4]

  • Reactants:

    • Aldehyde (e.g., benzaldehyde)

    • Primary amine (e.g., benzylamine)

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium carbonate (Base)

    • N,N-Dimethylformamide (DMF) (Solvent)

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde and primary amine in DMF at room temperature. Stir for approximately 30 minutes to allow for the formation of the aldimine in situ.

    • Add TosMIC and potassium carbonate to the reaction mixture.

    • Continue stirring the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary but are often in the range of 12-24 hours.

    • Upon completion, quench the reaction by adding water.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted imidazole.

  • Causality and Validation: The use of a polar aprotic solvent like DMF facilitates the reaction. The base (K₂CO₃) is crucial for deprotonating the TosMIC, which is the rate-determining step for the initial nucleophilic attack. The success of the reaction is validated by NMR spectroscopy, which will show the formation of the imidazole ring and the incorporation of the R-groups from the aldehyde, amine, and the methylene group of TosMIC.

A Historical Timeline of Imidazole-Based Drug Discovery

The journey from a laboratory curiosity to a cornerstone of the pharmaceutical industry is marked by several key discoveries. The following timeline highlights the introduction of major imidazole-containing drugs and their therapeutic impact.

Year of Approval/Discovery Drug Name Therapeutic Class Significance
c. 1959 MetronidazoleAntibiotic, AntiprotozoalFirst nitroimidazole introduced; a revolutionary treatment for anaerobic bacterial and protozoal infections. [5]
1969 ClotrimazoleAntifungalOne of the first broad-spectrum azole antifungal agents, heralding a new era in the treatment of mycoses. [6]
1976 CimetidineH₂ Receptor AntagonistA landmark in rational drug design; the first blockbuster drug for peptic ulcers, revolutionizing acid-related disorder treatment.
1981 KetoconazoleAntifungalThe first orally active broad-spectrum azole antifungal for systemic infections. [7]
1988 OmeprazoleProton Pump InhibitorThe first proton pump inhibitor, offering superior acid suppression compared to H₂ antagonists.
1995 LosartanAngiotensin II Receptor BlockerThe first of a new class of antihypertensive drugs, offering a different mechanism to target the renin-angiotensin system.
2013-2024 VariousAnti-infectives, Anticancer, etc.Continued development with 45% of new imidazole-based drug approvals in this period being for anti-infective agents. [8]

Mechanisms of Action: How Imidazole Drugs Work

The genius of the imidazole scaffold lies in its ability to be tailored to interact with a wide array of biological targets. Below, we dissect the mechanisms of two major classes of imidazole-based drugs.

Azole Antifungals: Inhibiting Ergosterol Synthesis

Imidazole antifungals like clotrimazole and ketoconazole are potent inhibitors of fungal growth. Their primary mechanism of action is the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital sterol component analogous to cholesterol in mammalian cells.

These drugs target a specific fungal cytochrome P450 enzyme, lanosterol 14α-demethylase . The unhindered nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom at the enzyme's active site. This binding prevents the demethylation of lanosterol, a crucial step in the ergosterol biosynthetic pathway. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols compromise the integrity and function of the fungal cell membrane, leading to fungistatic or fungicidal effects.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_outcome Cellular Effect Lanosterol Lanosterol Intermediate 14α-demethylated intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (Fungal CYP450) Ergosterol Ergosterol Intermediate->Ergosterol Further steps Imidazole_Drug Azole Antifungal (e.g., Ketoconazole) Inhibition Imidazole_Drug->Inhibition Lanosterol 14α-demethylase\n(Fungal CYP450) Lanosterol 14α-demethylase (Fungal CYP450) Inhibition->Lanosterol 14α-demethylase\n(Fungal CYP450) Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Disrupted Membrane Integrity & Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols Toxic Sterol Accumulation Toxic_Sterols->Membrane_Disruption

Figure 3: Mechanism of action of azole antifungal agents.

Proton Pump Inhibitors: Irreversible Acid Suppression

Benzimidazole derivatives, such as omeprazole, are prodrugs that revolutionized the treatment of acid-reflux disorders. Their efficacy stems from their ability to irreversibly inhibit the gastric H⁺/K⁺-ATPase , the proton pump responsible for the final step of acid secretion in the stomach's parietal cells.

The process is a masterpiece of targeted drug delivery and activation:

  • Absorption and Accumulation: After oral administration, the weakly basic omeprazole is absorbed and accumulates in the highly acidic secretory canaliculi of the parietal cells. [9]2. Acid-Catalyzed Activation: In this acidic environment (pH < 2), omeprazole undergoes a proton-catalyzed rearrangement to form a reactive tetracyclic sulfenamide intermediate. [9]3. Covalent Inhibition: This activated sulfenamide then forms a stable disulfide bond with cysteine residues on the luminal side of the H⁺/K⁺-ATPase. [10][11]This covalent modification irreversibly inactivates the pump.

Because the inhibition is irreversible, acid secretion can only resume once new proton pump molecules are synthesized and inserted into the cell membrane. This explains the prolonged duration of action of PPIs, which far exceeds their plasma half-life.

PPI_Mechanism cluster_cell Gastric Parietal Cell Omeprazole_inactive Omeprazole (Prodrug) in Bloodstream (pH 7.4) Omeprazole_accumulated Omeprazole (Accumulated) Omeprazole_inactive->Omeprazole_accumulated Accumulation in acidic canaliculi Omeprazole_active Sulfenamide (Active Form) Omeprazole_accumulated->Omeprazole_active Proton-catalyzed activation (pH < 2) Inactivated_Pump Inactivated Pump (Covalent Bond) Omeprazole_active->Inactivated_Pump Forms disulfide bond with Cys residues Proton_Pump H+/K+ ATPase (Proton Pump) Proton_Pump->Inactivated_Pump Forms disulfide bond with Cys residues H_ion H+ Proton_Pump->H_ion Pumps H+ Inactivated_Pump->H_ion Inhibition Stomach_Lumen Stomach Lumen (Acidic) H_ion->Stomach_Lumen

Figure 4: Mechanism of action of proton pump inhibitors like omeprazole.

Quantitative Insights: Structure-Activity Relationships

The therapeutic efficacy of imidazole derivatives is highly dependent on their substitution patterns. Quantitative analysis of their biological activity, often expressed as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC), is crucial for understanding structure-activity relationships (SAR) and guiding lead optimization.

Table 1: Comparative Antibacterial Activity of Nitroimidazoles

Nitroimidazoles are a critical class of antibiotics for anaerobic infections. Their activity can vary based on the specific pathogen.

Compound Organism MIC (μg/mL) Reference
MetronidazoleBacteroides fragilis≤ 3.1[12]
TinidazoleBacteroides fragilis≤ 3.1[12]
OrnidazoleBacteroides fragilis≤ 3.1[12]
MetronidazolePropionibacterium acnes> 3.1[12]

MIC values represent the concentration required to inhibit the growth of the vast majority of strains tested.

The data indicates that while highly effective against obligate anaerobes like B. fragilis, common nitroimidazoles show limited activity against certain other anaerobes like P. acnes. [12]This highlights the importance of spectrum-of-activity studies in drug development.

Conclusion and Future Directions

From its humble beginnings in Debus's laboratory, the imidazole ring has evolved into one of the most significant and versatile scaffolds in medicinal chemistry. Its journey is a paradigm of how fundamental synthetic chemistry, combined with an understanding of biological systems, can lead to profound advances in human health. The historical success of imidazole-based drugs, from antifungals to proton pump inhibitors, provides a robust validation of its privileged status.

For the modern drug development professional, the lessons from the history of imidazoles are clear. The core scaffold offers a synthetically tractable and biologically receptive starting point for library design. The continued exploration of novel synthetic methodologies, such as multicomponent reactions and flow chemistry, will undoubtedly provide even more efficient routes to complex imidazole derivatives. As our understanding of disease biology deepens, the imidazole scaffold will continue to be a source of novel therapeutic agents, poised to address the medical challenges of the future.

References

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  • Maccarinelli, G., et al. (2021). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. Chemistry & Biodiversity, 18(9), e2100346. [Link]

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Exploratory

Methyl 1H-imidazole-5-carboxylate hydrochloride literature review

An In-depth Technical Guide to Methyl 1H-imidazole-5-carboxylate Hydrochloride: Synthesis, Properties, and Applications Executive Summary This technical guide provides a comprehensive overview of Methyl 1H-imidazole-5-ca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 1H-imidazole-5-carboxylate Hydrochloride: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of Methyl 1H-imidazole-5-carboxylate hydrochloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The imidazole scaffold is a cornerstone in medicinal chemistry, and this particular derivative serves as a versatile building block for a wide array of pharmaceutical compounds. This document delves into its physicochemical properties, provides detailed synthetic protocols, explores its chemical reactivity, and highlights its significant applications in the synthesis of notable drugs, including the intravenous anesthetic etomidate and its analogs. The guide is structured to offer both a theoretical understanding and practical insights into the utilization of this valuable compound.

Introduction to the Imidazole Scaffold and Methyl 1H-imidazole-5-carboxylate Hydrochloride

The Ubiquity and Importance of the Imidazole Moiety in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast number of biologically active molecules.[1] Its prevalence is notable in natural products, such as the amino acid histidine and the neurotransmitter histamine. In the realm of pharmaceuticals, the imidazole core is present in a wide range of therapeutic agents, including antifungal medications, antihypertensives, and anticancer drugs.[1] The unique electronic properties of the imidazole ring, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, contribute to its diverse biological activities.

Methyl 1H-imidazole-5-carboxylate Hydrochloride: An Essential Building Block

Methyl 1H-imidazole-5-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of 1H-imidazole-5-carboxylic acid. Its structure combines the reactive imidazole ring with a carboxylate group, making it a highly versatile intermediate in organic synthesis.[2] The hydrochloride form enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction conditions. This guide will explore the synthesis, reactivity, and applications of this key building block.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of Methyl 1H-imidazole-5-carboxylate hydrochloride is essential for its effective use in research and development.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₅H₇ClN₂O₂
Molecular Weight 162.58 g/mol
Appearance White to off-white crystalline powder[2]
Melting Point 154-156 °C[2]
Solubility Soluble in methanol[2]
CAS Number 24095-31-0
Spectroscopic Data
TechniqueDataSource
¹H NMR Spectra available, detailed shifts depend on solvent.[3]
¹³C NMR Spectra available, detailed shifts depend on solvent.[3]
IR (KBr) Spectra available, characteristic C=O and N-H stretches.[3]
Mass Spec (GC-MS) m/z values of 126 (M+), 95, 70, 67.[3]

Synthesis of Methyl 1H-imidazole-5-carboxylate Hydrochloride

The most common and straightforward synthesis of Methyl 1H-imidazole-5-carboxylate involves the Fischer esterification of 1H-imidazole-5-carboxylic acid, followed by the formation of the hydrochloride salt.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis begins with the commercially available 1H-imidazole-5-carboxylic acid. The esterification is typically carried out in methanol under acidic conditions. The resulting methyl ester can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Detailed Experimental Protocol: Fischer Esterification and Hydrochloride Salt Formation

This protocol is a representative procedure for the synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride.

Materials:

  • 1H-imidazole-5-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid solution in diethyl ether or methanol

Procedure:

  • Esterification:

    • To a stirred suspension of 1H-imidazole-5-carboxylic acid in anhydrous methanol at 0 °C, slowly add thionyl chloride or concentrated sulfuric acid.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Work-up and Isolation of the Free Ester:

    • The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Methyl 1H-imidazole-5-carboxylate.

  • Hydrochloride Salt Formation:

    • The crude ester is dissolved in a minimal amount of a suitable solvent like methanol or diethyl ether.

    • A solution of hydrochloric acid in diethyl ether or methanol is added dropwise with stirring.

    • The resulting precipitate of Methyl 1H-imidazole-5-carboxylate hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Workflow Diagram

SynthesisWorkflow Start 1H-imidazole-5-carboxylic acid Step1 Fischer Esterification (MeOH, H+) Start->Step1 Intermediate Methyl 1H-imidazole-5-carboxylate Step1->Intermediate Step2 Salt Formation (HCl) Intermediate->Step2 Product Methyl 1H-imidazole-5-carboxylate Hydrochloride Step2->Product

Caption: Synthetic workflow for Methyl 1H-imidazole-5-carboxylate hydrochloride.

Chemical Reactivity and Key Synthetic Transformations

Methyl 1H-imidazole-5-carboxylate hydrochloride possesses two primary sites of reactivity: the imidazole nitrogen atoms and the methyl ester functionality.

N-Alkylation: A Gateway to Substituted Imidazoles

The N-alkylation of the imidazole ring is a crucial transformation that allows for the introduction of various substituents, leading to a diverse range of compounds with different biological activities.[4]

Mechanistic Considerations: The imidazole ring contains two nitrogen atoms, and alkylation can potentially occur at either. The regioselectivity of the reaction can be influenced by the steric and electronic nature of the substituents on the imidazole ring and the alkylating agent, as well as the reaction conditions.

Detailed Experimental Protocol for N-Alkylation:

Materials:

  • Methyl 1H-imidazole-5-carboxylate hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of Methyl 1H-imidazole-5-carboxylate (the free base, generated in situ or beforehand) in an anhydrous solvent, add a suitable base.

  • Stir the mixture for a short period at room temperature.

  • Add the alkyl halide dropwise to the reaction mixture.

  • The reaction is then stirred at room temperature or heated as necessary until completion.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The product can be purified by column chromatography.

NAlkylation Reactants Methyl 1H-imidazole-5-carboxylate + R-X Base Base Reactants->Base Deprotonation TransitionState [Transition State] Reactants->TransitionState SN2 attack Base->TransitionState Products N-alkylated imidazole + HX + Base-H⁺ TransitionState->Products

Caption: Mechanism of N-alkylation of the imidazole ring.

Hydrolysis of the Methyl Ester

The methyl ester can be readily hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. This is a useful transformation when the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.

Protocol for Basic Hydrolysis:

  • Dissolve Methyl 1H-imidazole-5-carboxylate hydrochloride in a mixture of water and a co-solvent like methanol or THF.

  • Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

  • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • The product is then collected by filtration, washed with water, and dried.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 1H-imidazole-5-carboxylate hydrochloride is a valuable precursor in the synthesis of several important pharmaceutical agents.

Precursor to Etomidate and its Analogs

Etomidate is a short-acting intravenous anesthetic agent.[5] Its synthesis often involves the N-alkylation of an imidazole-5-carboxylate ester with a chiral alkylating agent. Methyl 1H-imidazole-5-carboxylate serves as a key starting material for the synthesis of etomidate and its analogs, which are being investigated for improved pharmacokinetic and pharmacodynamic profiles.[6]

Intermediate in the Synthesis of Angiotensin II Receptor Antagonists

The imidazole scaffold is a key component of several angiotensin II receptor antagonists used to treat hypertension. For example, intermediates for the synthesis of Olmesartan, an angiotensin II receptor blocker, can be prepared from substituted imidazole-5-carboxylates.[4]

Building Block for Novel Bioactive Scaffolds

The versatility of Methyl 1H-imidazole-5-carboxylate allows for its use in the construction of a wide range of novel heterocyclic compounds with potential therapeutic applications. For instance, substituted imidazoles derived from this starting material have been explored as potential HIV integrase inhibitors.

DrugSynthesis Start Methyl 1H-imidazole- 5-carboxylate HCl Step1 N-Alkylation Start->Step1 Intermediate N-Substituted Imidazole Ester Step1->Intermediate Step2 Further Modifications Intermediate->Step2 Drug Bioactive Molecule (e.g., Etomidate analog) Step2->Drug

Caption: Role in a generic drug synthesis pathway.

Safety, Handling, and Storage

Methyl 1H-imidazole-5-carboxylate hydrochloride is classified as an irritant.[3] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Methyl 1H-imidazole-5-carboxylate hydrochloride is a highly valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its straightforward synthesis, combined with the reactivity of both the imidazole ring and the methyl ester group, makes it an essential building block for the creation of a diverse array of complex molecules, including established drugs and novel therapeutic candidates. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, underscoring its importance for researchers and scientists in the field.

References

  • Wikipedia. Imidazole. [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
  • Ningbo Inno Pharmchem Co., Ltd. (2025).
  • MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(18), 5987. [Link]

  • PubChem. Methyl 1H-imidazole-5-carboxylate. [Link]

  • Organic Chemistry Portal. Imidazole Synthesis. [Link]

  • Google Patents. (2020). Industrial production method of 4-amino-5-imidazole formamide.
  • ACS Publications. (1983). DL-1-(1-Arylalkyl)imidazole-5-carboxylate Esters. A Novel Type of Hypnotic Agents. Journal of Medicinal Chemistry, 26(5), 657-662. [Link]

  • ResearchGate. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 239-247.
  • NIH. (2012). Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. Anesthesiology, 117(3), 543-553. [Link]

  • Google Patents. (2014). Etomidate analogues with improved pharmacokinetic and pharmacodynamic properties.
  • Wiley Online Library. (2021). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Iron Complex.
  • Benchchem.
  • Supporting Information. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
  • ResearchGate.
  • Wikipedia. Etomidate. [Link]

  • MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... MOJ Biorganic & Organic Chemistry, 1(4).
  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Google Patents. (2008).

Sources

Foundational

Spectroscopic Characterization of Methyl 1H-imidazole-5-carboxylate hydrochloride: A Technical Guide

Abstract This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 1H-imidazole-5-carboxylate hydrochloride (CAS No. 127607-71-0), a key intermediate in pharmaceutical synthesis. Aimed at re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 1H-imidazole-5-carboxylate hydrochloride (CAS No. 127607-71-0), a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through a multi-spectroscopic approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Beyond data presentation, this guide offers field-proven insights into the causality behind experimental choices and provides detailed, replicable protocols for data acquisition. The synergistic use of these analytical techniques provides a robust and self-validating system for the unambiguous structural confirmation and quality control of this important heterocyclic compound.

Introduction: The Significance of Methyl 1H-imidazole-5-carboxylate hydrochloride

Methyl 1H-imidazole-5-carboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including natural products and synthetic drugs.[1] As a functionalized imidazole derivative, this compound serves as a versatile building block for the synthesis of more complex pharmaceutical agents. Its hydrochloride salt form often confers improved stability and solubility, properties that are highly desirable in drug manufacturing processes.

Given its role as a critical starting material, the unequivocal confirmation of its structure and purity is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure. This guide will systematically explore the mass spectrometric, infrared, and nuclear magnetic resonance data to build a comprehensive and validated profile of Methyl 1H-imidazole-5-carboxylate hydrochloride.

Integrated Spectroscopic Workflow

The structural elucidation of an organic molecule is most reliably achieved through the integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. The workflow described herein represents a best-practice approach for the characterization of Methyl 1H-imidazole-5-carboxylate hydrochloride.

Integrated_Spectroscopy_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (MS) Provides Molecular Weight Structure Structural Confirmation (Purity Assessment) MS->Structure Molecular Formula IR Infrared (IR) Spectroscopy Identifies Functional Groups IR->Structure Functional Group Confirmation H_NMR ¹H NMR Spectroscopy Maps Proton Environment C_NMR ¹³C NMR Spectroscopy Defines Carbon Skeleton H_NMR->C_NMR Correlate H_NMR->Structure Proton Connectivity C_NMR->Structure Backbone Confirmation

Caption: An integrated workflow for the spectroscopic characterization of Methyl 1H-imidazole-5-carboxylate hydrochloride.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For Methyl 1H-imidazole-5-carboxylate hydrochloride, this technique is primarily used to confirm the molecular weight of the organic cation.

3.1. Expected Fragmentation and Interpretation

In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the hydrochloride salt will dissociate in solution, and the mass spectrometer will detect the protonated form of the free base, [M+H]⁺.

  • Molecular Formula (Hydrochloride Salt): C₅H₇ClN₂O₂[2]

  • Molecular Weight (Hydrochloride Salt): 162.57 g/mol [2]

  • Molecular Formula (Free Base): C₅H₆N₂O₂[3]

  • Molecular Weight (Free Base): 126.12 g/mol [4]

Therefore, the expected molecular ion peak in the positive ion mode ESI-MS would be at an m/z corresponding to the free base plus a proton: 126.12 + 1.01 = 127.13 .

3.2. Experimental Protocol: ESI-MS

  • Sample Preparation: Accurately weigh approximately 1 mg of Methyl 1H-imidazole-5-carboxylate hydrochloride and dissolve it in 1 mL of a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂): Flow rate and temperature optimized for signal intensity.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum over the specified range.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of Methyl 1H-imidazole-5-carboxylate hydrochloride will be significantly influenced by the protonation of the imidazole ring.

4.1. Data Interpretation

The key functional groups to be identified are the ester (C=O, C-O), the imidazole ring (C=N, C-H, N-H), and the hydrochloride salt, which will manifest as a broad N-H stretch from the imidazolium cation.

Wavenumber (cm⁻¹)IntensityAssignmentCausality
~3100-2500Broad, StrongN-H stretch (imidazolium)The protonation of the imidazole ring results in a broad and strong absorption band characteristic of an ammonium salt.[5]
~1720StrongC=O stretch (ester)The carbonyl group of the methyl ester will exhibit a strong, sharp absorption in this region.
~1600-1450MediumC=C and C=N stretchesAromatic ring stretching vibrations of the imidazole ring.
~1250StrongC-O stretch (ester)The C-O single bond of the ester group.

The IR spectrum of imidazole hydrochloride, available from the NIST WebBook, shows a very broad absorption in the 3200-2500 cm⁻¹ region, which is characteristic of the N-H stretching in the imidazolium cation.[6] A similar broad feature is expected for Methyl 1H-imidazole-5-carboxylate hydrochloride.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid Methyl 1H-imidazole-5-carboxylate hydrochloride powder directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and acquire the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of atoms.

5.1. ¹H NMR Spectroscopy

5.1.1. Predicted Chemical Shifts and Multiplicity

The protonation of the imidazole ring will cause a significant downfield shift (to higher ppm values) of the ring protons due to the increased positive charge and resulting deshielding.[7][8]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H2 (imidazole)~8.5-9.0Singlet1HThis proton is adjacent to two nitrogen atoms and will be significantly deshielded, especially upon protonation.
H4 (imidazole)~7.8-8.2Singlet1HAlso a ring proton, deshielded by the aromatic system and the positive charge.
-OCH₃ (ester)~3.8-4.0Singlet3HTypical chemical shift for a methyl ester.
N-H (imidazole)Variable, broadSinglet2H (exchangeable)The two N-H protons of the imidazolium cation will likely be a broad, exchangeable signal. In deuterated solvents like D₂O, this signal may exchange with the solvent and not be observed.[9]

5.1.2. Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of Methyl 1H-imidazole-5-carboxylate hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[10][11] DMSO-d₆ is often preferred for hydrochloride salts as it can help to resolve exchangeable protons.

  • Instrument Setup:

    • Spectrometer: 300-500 MHz NMR spectrometer

    • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 seconds

  • Data Acquisition: Acquire the ¹H NMR spectrum. Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

5.2. ¹³C NMR Spectroscopy

5.2.1. Predicted Chemical Shifts

Similar to the protons, the carbon atoms of the imidazole ring will also experience a downfield shift upon protonation.[12]

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (ester)~160-165Typical chemical shift for an ester carbonyl carbon.
C2 (imidazole)~135-140Deshielded carbon between two nitrogen atoms.
C4 (imidazole)~125-130Aromatic ring carbon.
C5 (imidazole)~115-120The carbon bearing the carboxylate group.
-OCH₃ (ester)~50-55Typical chemical shift for a methyl ester carbon.

5.2.2. Experimental Protocol: ¹³C NMR

  • Sample Preparation: Dissolve 20-50 mg of Methyl 1H-imidazole-5-carboxylate hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[10]

  • Instrument Setup:

    • Spectrometer: 75-125 MHz NMR spectrometer

    • Technique: Proton-decoupled

    • Number of Scans: 512-2048 (or more, depending on concentration)

    • Relaxation Delay: 2-5 seconds

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Process the data similarly to the ¹H NMR spectrum.

Conclusion

The integrated analysis of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous structural characterization of Methyl 1H-imidazole-5-carboxylate hydrochloride. MS confirms the molecular weight of the organic cation, IR identifies the key functional groups and the presence of the imidazolium salt, and NMR provides the detailed connectivity of the proton and carbon framework. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in ensuring the quality and identity of this important pharmaceutical intermediate, thereby upholding the principles of scientific integrity and reproducibility in drug development.

References

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 513-519. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Imidazole hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • Reddit. (2020). How to detect a HCl salt in organic compounds. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring?. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 1H-imidazole-5-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Limbach, H. H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. New Journal of Chemistry, 27(3), 513-519. Retrieved from [Link]

  • PubMed. (2024). Multi-spectroscopic characterization of organic salt components in medicinal plant. Retrieved from [Link]

  • Google Patents. (n.d.). Method for salt preparation.
  • Diva-portal.org. (2024). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Retrieved from [Link]

  • PubMed Central. (2024). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ACS Publications. (2024). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

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Exploratory

The Therapeutic Renaissance of Imidazole Carboxylates: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Versatility of a Privileged Scaffold The imidazole ring, a five-membered aromatic heterocycle, stands as a testament to nature's efficiency in molecular design. Its unique electronic properties, in...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Versatility of a Privileged Scaffold

The imidazole ring, a five-membered aromatic heterocycle, stands as a testament to nature's efficiency in molecular design. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its coordination capabilities with metal ions, have positioned it as a "privileged scaffold" in medicinal chemistry. The incorporation of a carboxylate moiety further enhances its therapeutic potential by providing an additional site for interaction with biological targets and improving pharmacokinetic properties. This guide provides an in-depth exploration of the burgeoning therapeutic applications of imidazole carboxylates, offering a technical resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics. We will delve into the core mechanisms of action, explore diverse therapeutic targets, dissect structure-activity relationships, and provide actionable experimental protocols to empower your research endeavors.

The Multifaceted Therapeutic Landscape of Imidazole Carboxylates

Imidazole carboxylates have emerged as a versatile class of compounds with a broad spectrum of pharmacological activities. Their therapeutic potential spans multiple disease areas, driven by their ability to interact with a wide array of biological targets with high specificity and affinity.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The development of novel anticancer agents remains a paramount challenge in modern medicine. Imidazole carboxylates have demonstrated significant promise in this arena through diverse mechanisms of action that strike at the heart of cancer cell proliferation, survival, and metastasis.

1.1.1. Enzyme Inhibition: A Key Strategy in Cancer Therapy

A primary mechanism through which imidazole carboxylates exert their anticancer effects is through the inhibition of key enzymes involved in cancer progression.

  • Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition: TAK1 is a critical signaling node in inflammatory and cancer-related pathways. Imidazole carboxamides have been identified as potent and selective inhibitors of TAK1, demonstrating a novel avenue for therapeutic intervention.[1][2][3][4]

  • Carbonic Anhydrase (CA) Inhibition: Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Imidazole-based sulfonamides have been designed as selective inhibitors of these tumor-associated CAs.[5][6][7][8]

  • Farnesyltransferase (FTase) Inhibition: FTase is a key enzyme in the post-translational modification of the Ras protein, a notorious oncogene. Imidazole-containing compounds have been developed as potent FTase inhibitors, disrupting Ras signaling and inhibiting tumor growth.[9][10]

Quantitative Insights into Enzyme Inhibition

The potency of imidazole carboxylates as enzyme inhibitors is a critical parameter in drug development. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative imidazole carboxylate derivatives against various enzymatic targets.

Target EnzymeImidazole Carboxylate DerivativeIC50 (nM)Reference
TAK12,4-1H-Imidazole carboxamide10[1]
Carbonic Anhydrase IXTri-aryl imidazole-benzene sulfonamide300[7]
FarnesyltransferaseTetrahydrobenzodiazepine derivative24[10]

1.1.2. Disruption of the Cytoskeleton: Targeting Microtubule Dynamics

Beyond enzyme inhibition, some imidazole derivatives have been shown to interfere with the cellular machinery responsible for cell division. These compounds act as microtubule-targeting agents, disrupting the dynamic instability of microtubules and leading to cell cycle arrest and apoptosis.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Imidazole carboxylates have a long-standing history in this field, with demonstrated efficacy against a range of bacterial and fungal pathogens.

1.2.1. Spectrum of Activity

Imidazole carboxylates exhibit broad-spectrum antimicrobial activity. They have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[11][12] The specific spectrum of activity is highly dependent on the substitution pattern of the imidazole ring.

1.2.2. Mechanism of Action

The antimicrobial mechanism of action for many imidazole derivatives involves the inhibition of essential microbial enzymes. For instance, some imidazole carboxylates target metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, they can restore the efficacy of conventional antibiotics.

Quantitative Assessment of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The table below presents MIC values for selected imidazole carboxylates against pathogenic microorganisms.

MicroorganismImidazole Carboxylate DerivativeMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Cobalt (II) complex with imidazole derivative15.6[13]
Pseudomonas aeruginosaQuinolonyl imidazole derivative0.46[14]
Candida albicansCobalt (II) complex with imidazole derivative7.8[13]
Anti-inflammatory, Antiviral, and Neuroprotective Potential: Expanding the Therapeutic Horizon

Recent research has unveiled the potential of imidazole carboxylates in treating a wider range of diseases, including inflammatory conditions, viral infections, and neurodegenerative disorders.

1.3.1. Anti-inflammatory Activity

Imidazole derivatives have been shown to possess significant anti-inflammatory properties.[3][10][15][16] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

1.3.2. Antiviral Activity

The antiviral potential of imidazole carboxylates is an emerging area of research.[7][10][11][15][17] Studies have shown their ability to inhibit the replication of various viruses, including Zika virus and coronaviruses, often by targeting viral proteases.[11][15]

1.3.3. Neuroprotective Effects

The role of imidazole-containing compounds in neurodegenerative diseases is also gaining attention.[2][4][6][14][18][19][20][21][22] Their neuroprotective effects may be attributed to their antioxidant properties and their ability to modulate neurotransmitter systems.

Drug Design and Structure-Activity Relationships (SAR): A Causal Approach

The therapeutic efficacy of imidazole carboxylates is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.

The Imidazole Core: A Foundation for Diverse Interactions

The imidazole ring itself is a key pharmacophore. Its two nitrogen atoms can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions with biological targets. The position of the carboxylate group (e.g., at the 4- or 5-position) significantly influences the binding affinity and selectivity.

The Impact of Substituents: Fine-Tuning Biological Activity

The substituents on the imidazole ring play a crucial role in determining the compound's therapeutic profile.

  • Lipophilicity and Pharmacokinetics: The addition of lipophilic groups can enhance membrane permeability and improve oral bioavailability. However, excessive lipophilicity can lead to off-target effects and toxicity.

  • Steric Hindrance and Selectivity: The size and shape of substituents can influence the selectivity of the compound for its target. Bulky groups can prevent binding to off-target proteins with smaller binding pockets.

  • Electronic Effects and Potency: Electron-withdrawing or electron-donating groups can modulate the electronic properties of the imidazole ring, thereby affecting its interaction with the target and influencing its potency.[7]

Visualizing the Logic of SAR

The following diagram illustrates the key structural features of an imidazole carboxylate and how modifications at different positions can impact its therapeutic activity.

SAR_Logic imidazole N C N C C Imidazole Core activity Therapeutic Activity (Potency, Selectivity, PK/PD) imidazole->activity Determines Pharmacophore substituents Substituents (R1, R2, R3) substituents->imidazole:c2 Modulates Electronic Properties & Sterics substituents->imidazole:c4 Influences Binding Affinity substituents->imidazole:c5 Impacts Lipophilicity substituents->activity Fine-tunes Efficacy carboxylate Carboxylate (-COOH) carboxylate->imidazole:c4 Key Interaction with Target carboxylate->activity Enhances Binding & Solubility MTT_Workflow A Seed Cells in 96-well Plate B Add Imidazole Carboxylate Compounds A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive and detailed protocol for the synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride, a key building...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride, a key building block in pharmaceutical and fine chemical synthesis. The procedure outlined is a robust and scalable method starting from 1H-imidazole-5-carboxylic acid. This guide delves into the mechanistic underpinnings of the reaction, provides step-by-step instructions, safety protocols, and methods for characterization of the final product. The information is curated to ensure scientific integrity and practical applicability in a research and development setting.

Introduction and Significance

Methyl 1H-imidazole-5-carboxylate is a versatile intermediate in organic synthesis. The imidazole moiety is a common feature in many biologically active molecules and pharmaceuticals. The ester functionality at the 5-position provides a convenient handle for further chemical modifications, such as amidation or reduction, allowing for the construction of more complex molecular architectures. The hydrochloride salt form often improves the compound's stability and handling characteristics.

The synthesis described herein is a classic Fischer esterification, a well-established and reliable method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. In this protocol, 1H-imidazole-5-carboxylic acid is esterified using methanol, with the acid catalyst generated in situ from the reaction of thionyl chloride with methanol. This approach is efficient and generally provides good yields of the desired product.

Reaction Mechanism and Scientific Rationale

The overall transformation involves the conversion of a carboxylic acid to its corresponding methyl ester hydrochloride salt. The reaction proceeds in two key stages:

Stage 1: In Situ Generation of Hydrochloric Acid

Thionyl chloride (SOCl₂) reacts exothermically with methanol (CH₃OH) to produce methyl chloride (CH₃Cl), sulfur dioxide (SO₂), and, most importantly for this reaction, hydrogen chloride (HCl).

SOCl₂ + CH₃OH → CH₃Cl + SO₂ + HCl

The generated HCl serves as the acid catalyst for the subsequent esterification. This method of generating anhydrous HCl is often preferred over bubbling HCl gas directly into the reaction mixture for safety and convenience.

Stage 2: Fischer Esterification

The proton from the in situ generated HCl protonates the carbonyl oxygen of the 1H-imidazole-5-carboxylic acid. This protonation activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers and the elimination of a water molecule to yield the protonated methyl ester. The imidazole nitrogen is also protonated under the acidic conditions, leading to the formation of the final hydrochloride salt.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
1H-imidazole-5-carboxylic acid≥98%e.g., Sigma-Aldrich, TCIStarting material
Methanol (anhydrous)≥99.8%e.g., Sigma-Aldrich, Acros OrganicsReagent and solvent
Thionyl chloride (SOCl₂)≥99%e.g., Sigma-Aldrich, Alfa AesarReagent for HCl generation
Diethyl ether (anhydrous)≥99%e.g., Fisher ScientificFor precipitation and washing
Round-bottom flask (250 mL)--Reaction vessel
Magnetic stirrer and stir bar--For agitation
Reflux condenser--To prevent solvent loss
Dropping funnel--For controlled addition of SOCl₂
Ice-water bath--For temperature control
Buchner funnel and filter paper--For product isolation
Vacuum flask--For filtration
Drying oven or vacuum desiccator--For drying the product
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 1H-imidazole-5-carboxylic acid (e.g., 10.0 g, 0.089 mol) in anhydrous methanol (150 mL).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is crucial for controlling the exothermic reaction between thionyl chloride and methanol.

  • Reagent Addition: While stirring vigorously, add thionyl chloride (e.g., 9.8 mL, 0.134 mol) dropwise to the cooled suspension via a dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

    • Expert Insight: The slow, dropwise addition of thionyl chloride is critical to manage the exothermic reaction and prevent excessive fuming of HCl and SO₂ gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C) and maintain it for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

    • To the concentrated solution, add anhydrous diethyl ether (100-150 mL) with stirring. This will cause the product to precipitate out of the solution as a white solid.

    • Continue stirring the slurry for 30 minutes to ensure complete precipitation.

  • Filtration and Drying:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of anhydrous diethyl ether (25 mL each) to remove any residual impurities.

    • Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight to afford Methyl 1H-imidazole-5-carboxylate hydrochloride.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Isolation A Suspend Imidazole Carboxylic Acid in Methanol B Cool to 0 °C A->B C Add Thionyl Chloride Dropwise B->C D Reflux for 4-6 hours C->D E Cool to Room Temperature D->E Reaction Complete F Concentrate in vacuo E->F G Precipitate with Diethyl Ether F->G H Filter and Wash G->H I Dry the Product H->I

Caption: Workflow for the synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride.

Safety Precautions

  • Thionyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water.[1] Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2] In case of skin contact, wash the affected area immediately with copious amounts of water.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Reaction Vapors: The reaction of thionyl chloride with methanol generates sulfur dioxide and hydrogen chloride, both of which are toxic and corrosive gases. Ensure the reaction is performed in a fume hood with adequate ventilation.

  • Pressure Build-up: The generation of gases can cause pressure to build up in the reaction vessel. Ensure the system is not closed and is properly vented.

Characterization

The identity and purity of the synthesized Methyl 1H-imidazole-5-carboxylate hydrochloride can be confirmed by various analytical techniques:

  • Melting Point: The melting point of the product should be sharp and consistent with literature values. The free base, Methyl 1H-imidazole-5-carboxylate, has a melting point of 154-156 °C.[3]

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the imidazole ring protons, the methyl ester protons, and the N-H proton. In a solvent like DMSO-d₆, one would expect to see signals for the two imidazole ring protons, a singlet for the methyl ester group, and a broad signal for the N-H protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the imidazole ring, and the methyl carbon of the ester.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C=N and C=C stretches of the imidazole ring.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reflux time and monitor the reaction by TLC/HPLC.
Loss of product during work-upEnsure the product is fully precipitated before filtration. Use minimal amounts of solvent for washing.
Moisture in reagentsUse anhydrous methanol and handle thionyl chloride under anhydrous conditions.
Product is an oil or sticky solid Impurities presentRecrystallize the product from a suitable solvent system (e.g., methanol/diethyl ether).
Incomplete dryingDry the product under vacuum for a longer period.
Dark-colored product Reaction temperature was too high during SOCl₂ additionAdd thionyl chloride more slowly and maintain the temperature below 10 °C.
Side reactionsPurify the product by recrystallization or column chromatography if necessary.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can confidently prepare this valuable synthetic intermediate. Proper characterization is essential to ensure the quality and purity of the final product for its intended downstream applications in drug discovery and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 5). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Cards (ICSC): Thionyl Chloride. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Methyl 1H-imidazole-5-carboxylate hydrochloride in Modern Organic Synthesis

Abstract Methyl 1H-imidazole-5-carboxylate hydrochloride is a pivotal heterocyclic building block, offering chemists a versatile scaffold for the synthesis of complex molecules in pharmaceutical and materials science. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 1H-imidazole-5-carboxylate hydrochloride is a pivotal heterocyclic building block, offering chemists a versatile scaffold for the synthesis of complex molecules in pharmaceutical and materials science. The inherent reactivity of the imidazole core, combined with the functional handle of the methyl ester, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its primary applications, focusing on the underlying chemical principles that govern reaction outcomes. We present detailed, field-proven protocols for N-alkylation and amide bond formation, supported by mechanistic insights and workflow diagrams to ensure reproducibility and strategic application in research and development.

Introduction: A Versatile Heterocyclic Synthon

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs, including the amino acid histidine and various antifungal and antibiotic agents.[1] Its prevalence stems from its unique electronic properties and its ability to act as a proton donor/acceptor and a ligand for metal ions in biological systems. Methyl 1H-imidazole-5-carboxylate (in its hydrochloride salt form for enhanced stability and handling) serves as an exceptionally useful starting material for accessing substituted imidazoles.[2] The hydrochloride salt ensures the compound is a stable, crystalline solid, though it necessitates neutralization or the use of excess base in many reactions.

Physicochemical & Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.

Table 1: Physicochemical Properties

Property Value Reference
IUPAC Name methyl 1H-imidazole-5-carboxylate hydrochloride [3]
CAS Number 127607-71-0 [4]
Molecular Formula C₅H₇ClN₂O₂ [4]
Molecular Weight 162.57 g/mol [4]
Appearance White crystalline powder [2]
Melting Point 154-156°C (for free base) [2]

| Solubility | Soluble in methanol |[2] |

Safety & Handling

GHS Hazard Statement: This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust.[5] Ensure an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2]

  • Handling: Avoid creating dust.[6] Wash hands thoroughly after handling. Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[2][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: N-Alkylation of the Imidazole Ring

A primary transformation of this scaffold is the substitution at one of the ring nitrogen atoms. This reaction is fundamental for elaborating the core structure and attaching various side chains.

Mechanistic Rationale & Regioselectivity

The imidazole ring of Methyl 1H-imidazole-5-carboxylate exists as a mixture of tautomers. This gives rise to two potential sites for alkylation: the N-1 and N-3 positions. The outcome of the reaction is a delicate interplay of steric and electronic factors, governed by the choice of base, solvent, and the alkylating agent.

  • The Role of the Base: A base is required to deprotonate the imidazole nitrogen, generating the nucleophilic imidazolate anion. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed. The counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) can influence regioselectivity through coordination effects.[7]

  • Solvent Effects: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are typical choices as they effectively solvate the cation without interfering with the nucleophile. The solvent can influence the state of the ion pair (tight vs. solvent-separated), which in turn can affect the accessibility of the N-1 and N-3 positions.[7]

  • Steric Hindrance: The methyl carboxylate group at the C-5 position exerts steric hindrance, generally favoring alkylation at the less hindered N-1 position. This is often the kinetic and thermodynamic product.

N_Alkylation_Workflow cluster_start Reactants cluster_reaction Reaction Conditions cluster_products Products & Workup Start Methyl 1H-imidazole- 5-carboxylate HCl ReactionVessel Solvent (e.g., DMF, MeCN) Room Temp to 60°C Start->ReactionVessel 1. Dissolve Base Base (e.g., K₂CO₃, NaH) Base->ReactionVessel 2. Add Base AlkylHalide Alkyl Halide (R-X) AlkylHalide->ReactionVessel 3. Add R-X Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-1 Alkylated Product Purification->Product

Caption: General workflow for the N-alkylation of Methyl 1H-imidazole-5-carboxylate.

Detailed Protocol: Synthesis of Methyl 1-benzyl-1H-imidazole-5-carboxylate

This protocol is a representative example of an N-alkylation reaction.

Materials:

  • Methyl 1H-imidazole-5-carboxylate hydrochloride (1.0 g, 6.15 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.55 g, 18.45 mmol, 3.0 equiv)

  • Benzyl bromide (0.88 mL, 7.38 mmol, 1.2 equiv)

  • Dimethylformamide (DMF), anhydrous (20 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 1H-imidazole-5-carboxylate hydrochloride and potassium carbonate.

  • Add anhydrous DMF via syringe and stir the resulting suspension at room temperature. The use of the hydrochloride salt requires a stoichiometric amount of base for neutralization plus the amount needed for deprotonation. Here, we use an excess to drive the reaction.

  • Slowly add benzyl bromide to the suspension via syringe.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • After the starting material is consumed, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Methyl 1-benzyl-1H-imidazole-5-carboxylate.

Expected Outcome: The reaction typically provides the desired N-1 alkylated product in good to excellent yields (70-95%), depending on the purity of reagents and reaction conditions.[8]

Core Application: Synthesis of Imidazole-5-carboxamides

Amide bond formation is arguably the most critical reaction in drug discovery. This scaffold can be readily converted into a variety of amides by leveraging the carboxylate functional group. The most reliable method proceeds via saponification to the carboxylic acid, followed by a standard peptide coupling reaction.

Mechanistic Rationale

Direct conversion of the methyl ester to an amide (aminolysis) often requires harsh conditions (high temperatures or pressures) that may not be compatible with complex substrates. A more versatile and widely used two-step approach is preferred:

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylate salt using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like methanol or THF. Subsequent acidification yields the free carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is activated in situ with a coupling reagent. Common activators include carbodiimides (e.g., EDC) or uronium/phosphonium salts (e.g., HBTU, HATU, PyBOP).[9][10] The activated species, often an O-acylisourea or an active ester, is highly electrophilic and readily reacts with a primary or secondary amine to form the thermodynamically stable amide bond.[11][12] Hünig's base (DIPEA) is often added to scavenge the acid byproduct and maintain a neutral pH.[9]

Amide_Synthesis_Workflow cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling Start Methyl 1H-imidazole- 5-carboxylate Saponification 1. NaOH or LiOH in MeOH/H₂O 2. Acidification (HCl) Start->Saponification Acid 1H-imidazole-5- carboxylic acid Saponification->Acid Reaction Reaction in DMF or DCM Acid->Reaction Coupling Amine (R-NH₂) Coupling Agent (e.g., HBTU) Base (e.g., DIPEA) Coupling->Reaction Product Imidazole-5-carboxamide Reaction->Product

Caption: Two-step workflow for the synthesis of imidazole-5-carboxamides.

Detailed Protocol 1: Saponification to 1H-Imidazole-5-carboxylic Acid

Materials:

  • Methyl 1H-imidazole-5-carboxylate (5.0 g, 39.6 mmol)

  • Sodium hydroxide (NaOH) (2.38 g, 59.4 mmol, 1.5 equiv)

  • Methanol (50 mL)

  • Water (50 mL)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve Methyl 1H-imidazole-5-carboxylate in a 1:1 mixture of methanol and water in a 250 mL round-bottom flask.

  • Add the sodium hydroxide pellets and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 by the dropwise addition of concentrated HCl. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 1H-imidazole-5-carboxylic acid.

Detailed Protocol 2: HBTU-Mediated Amide Coupling

Materials:

  • 1H-imidazole-5-carboxylic acid (1.0 g, 8.92 mmol)

  • Benzylamine (0.97 mL, 8.92 mmol, 1.0 equiv)

  • HBTU (3.72 g, 9.81 mmol, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) (3.9 mL, 22.3 mmol, 2.5 equiv)

  • Dimethylformamide (DMF), anhydrous (30 mL)

Procedure:

  • In a dry 100 mL round-bottom flask, dissolve 1H-imidazole-5-carboxylic acid in anhydrous DMF.

  • Add HBTU and DIPEA to the solution and stir for 15-20 minutes at room temperature. This pre-activation step is crucial to form the active ester and minimize side reactions.[11]

  • Add benzylamine dropwise to the activated mixture.

  • Stir the reaction at room temperature for 3-5 hours until the carboxylic acid is consumed (monitored by TLC).

  • Pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization to obtain the desired N-benzyl-1H-imidazole-5-carboxamide.

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent Full Name Activation Class Typical Base
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Uronium Salt DIPEA
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Uronium Salt DIPEA, collidine
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride Carbodiimide HOBt (additive), DIPEA

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | DIPEA |

Case Study: A Building Block for Antihypertensives

The strategic importance of imidazole carboxylates is highlighted by their use in the synthesis of major pharmaceuticals. For instance, a structurally related intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key precursor in the industrial synthesis of Olmesartan , a widely prescribed angiotensin II receptor blocker used to treat high blood pressure.[13] In that synthesis, the imidazole core is first constructed, and then the ester and other functional groups are used as handles for subsequent N-alkylation and other modifications, demonstrating the modular utility of this class of compounds.[13]

Conclusion

Methyl 1H-imidazole-5-carboxylate hydrochloride is more than a simple chemical; it is a strategic platform for molecular design. Its predictable reactivity at the ring nitrogens and the ester functional group provides a reliable entry point into diverse and complex chemical spaces. The protocols detailed herein for N-alkylation and amidation represent the most common and robust applications of this synthon. A thorough understanding of the mechanistic principles behind these transformations empowers researchers, scientists, and drug development professionals to leverage this building block to its full potential, accelerating the discovery of novel chemical entities.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Available from: NINGBO INNO PHARMCHEM CO.,LTD.
  • Wikipedia. (2024). Imidazole. Available from: [Link]

  • PubChem. Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • O'Brien, et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18, 4336-4351. DOI: 10.1039/D0OB00350F. Available from: [Link]

  • Chemsrc. Methyl 1H-imidazole-5-carboxylate hydrochloride. Available from: [Link]

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243–251. Available from: [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. DOI: 10.1021/jo402374c. Available from: [Link]

  • ResearchGate. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines | Request PDF. Available from: [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. Available from: [Link]

  • Organic Chemistry Portal. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Available from: [Link]

  • DocPlayer. Amidation Reactions from the Direct Coupling of Metal Carboxylate - PDF Free Download. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-methylimidazole. Available from: [Link]

  • Safe Work Australia. 1H-Imidazole, 1-methyl- - Evaluation statement. Available from: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • National Center for Biotechnology Information. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Available from: [Link]

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Method

Application Notes &amp; Protocols: Methyl 1H-imidazole-5-carboxylate Hydrochloride as a Foundational Building Block in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Imidazole Scaffold The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine make it a frequent component of molecules designed to interact with biological targets.[1] Derivatives of imidazole exhibit a vast spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[3][4]

Within the arsenal of imidazole-based starting materials, Methyl 1H-imidazole-5-carboxylate hydrochloride stands out as a particularly versatile and strategic building block. Its bifunctional nature, featuring a reactive imidazole core and a readily modifiable methyl ester, provides medicinal chemists with a robust platform for generating diverse molecular libraries. This guide offers a detailed exploration of its properties, core reactivity, and field-proven protocols for its application in key synthetic transformations, including its pivotal role in the synthesis of the anticancer drug Dacarbazine.[2][5]

Physicochemical Properties and Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount. Methyl 1H-imidazole-5-carboxylate is typically supplied as its hydrochloride salt to improve shelf-life and handling.

PropertyValueReference
Chemical Name Methyl 1H-imidazole-5-carboxylate hydrochloride[6]
Synonyms Methyl 4-imidazolecarboxylate hydrochloride[7]
CAS Number 127607-71-0[6]
Molecular Formula C₅H₇ClN₂O₂[6]
Molecular Weight 162.57 g/mol [6]
Appearance White to off-white crystalline powder[8]
Solubility Soluble in methanol, water[8]
Storage Keep in a dark place, sealed in dry, room temperature[9]

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Precautionary Measures:

  • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves, eye protection, and face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Reactivity and Synthetic Potential

The synthetic utility of methyl 1H-imidazole-5-carboxylate stems from three primary reactive sites: the two ring nitrogen atoms (N-1 and N-3) and the C-5 methyl ester. The hydrochloride salt form necessitates an initial neutralization step with a suitable base to unmask the nucleophilicity of the imidazole nitrogens for subsequent reactions.

G cluster_molecule Methyl 1H-imidazole-5-carboxylate cluster_reactivity Key Reactive Sites mol Structure N1 N-1 Nitrogen (Nucleophilic Site) N1->mol  N-Alkylation  N-Arylation N3 N-3 Nitrogen (Nucleophilic Site) N3->mol  N-Alkylation  N-Arylation Ester C-5 Methyl Ester (Electrophilic Site) Ester->mol  Hydrolysis  Amidation  Reduction

Caption: Key reactive sites on the methyl 1H-imidazole-5-carboxylate core.

The two nitrogen atoms are nucleophilic and can undergo reactions such as alkylation and arylation. The methyl ester at the C-5 position is an electrophilic site, susceptible to nucleophilic attack, enabling transformations like hydrolysis to the corresponding carboxylic acid, direct amidation, or reduction to a primary alcohol.

Key Synthetic Protocols and Methodologies

Protocol 3.1: Regioselective N-Alkylation of the Imidazole Ring

N-alkylation is a fundamental strategy for elaborating the imidazole core, often leading to significant modulation of biological activity. The primary challenge is controlling the regioselectivity of the reaction at the N-1 versus N-3 positions. Steric hindrance from the C-5 ester and the choice of base and solvent system are critical factors in directing the outcome.[10][11]

G start Methyl 1H-imidazole- 5-carboxylate HCl step1 Base Addition (e.g., K₂CO₃, NaH) start->step1 intermediate Free Imidazole (Neutral) step1->intermediate Neutralization step2 Alkylating Agent (R-X) intermediate->step2 product N-1 and/or N-3 Alkylated Product step2->product Alkylation

Caption: General workflow for the N-alkylation of methyl 1H-imidazole-5-carboxylate.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 1H-imidazole-5-carboxylate hydrochloride (1.0 eq).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF, THF, Acetonitrile). A typical concentration is 0.1-0.5 M.

  • Base Addition: Add the base (e.g., K₂CO₃ (2.2 eq), NaH (1.1 eq, 60% dispersion in mineral oil), or DBU (1.5 eq)) portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete neutralization and deprotonation.

  • Alkylation: Add the alkylating agent (1.0-1.2 eq), such as an alkyl or benzyl halide, dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to the desired temperature (ranging from room temperature to 80-100 °C) and monitor its progress by TLC or LC-MS.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. If NaH was used, quench cautiously with saturated NH₄Cl solution. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the N-alkylated regioisomers.

Expert Insights:

  • Causality of Base Choice: Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to ensure complete deprotonation, driving the reaction forward.[10] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents, and offer a safer, easier-to-handle alternative.[12]

  • Controlling Regioselectivity: The N-1 position is generally less sterically hindered than the N-3 position (adjacent to the ester). However, the electronic nature of the deprotonated imidazolide anion and cation chelation can influence the outcome. The use of THF as a solvent can promote tight ion pair formation, which may favor alkylation at one nitrogen, whereas polar aprotic solvents like DMF can lead to different isomeric ratios.[11] Characterization by 1D and 2D NMR spectroscopy is essential to confirm the structure of the resulting isomers.

Protocol 3.2: Synthesis of Imidazole-5-carboxamides via Amide Coupling

Conversion of the methyl ester to an amide is a powerful strategy for introducing chemical diversity and modulating pharmacokinetic properties. This is most reliably achieved in a two-step sequence: saponification of the ester to the carboxylic acid, followed by a standard amide coupling reaction.[13]

G cluster_step1 Part A: Hydrolysis cluster_step2 Part B: Amide Coupling start Methyl 1H-imidazole- 5-carboxylate hydrolysis 1. LiOH or NaOH 2. Acidic Work-up (HCl) start->hydrolysis acid 1H-imidazole-5- carboxylic acid hydrolysis->acid coupling Coupling Agent (e.g., HBTU, HATU) + Base (e.g., DIPEA) acid->coupling amine Amine (R-NH₂) amine->coupling product Imidazole-5-carboxamide coupling->product

Caption: Workflow for the synthesis of amides from methyl 1H-imidazole-5-carboxylate.

Step-by-Step Protocol (Part A - Hydrolysis):

  • Dissolve methyl 1H-imidazole-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-imidazole-5-carboxylic acid.

Step-by-Step Protocol (Part B - Amide Coupling):

  • Activation: To a solution of 1H-imidazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF, DCM), add a coupling agent such as HBTU (1.1 eq) or HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq).[13][14] Stir the mixture for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography or recrystallization.

Application Spotlight: Synthesis of Dacarbazine

Dacarbazine is an FDA-approved chemotherapeutic agent used to treat melanoma and Hodgkin's lymphoma.[5] Its synthesis provides a classic example of the utility of an imidazole-5-carboxylate precursor, requiring transformation of the ester into a carboxamide, followed by diazotization and coupling.[15]

G start Methyl 1H-imidazole- 5-carboxylate step1 Ammonolysis (NH₃/MeOH) start->step1 intermediate1 5-Aminoimidazole- 4-carboxamide step1->intermediate1 step2 Diazotization (NaNO₂/HCl, 0 °C) intermediate1->step2 intermediate2 Diazonium Salt (Unstable) step2->intermediate2 step3 Coupling (Dimethylamine) intermediate2->step3 product Dacarbazine step3->product

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to Reactions with Methyl 1H-imidazole-5-carboxylate hydrochloride

Abstract Methyl 1H-imidazole-5-carboxylate hydrochloride is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 1H-imidazole-5-carboxylate hydrochloride is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Its structure, featuring a reactive imidazole ring and a modifiable ester functional group, offers a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, core reactivity, and detailed, field-proven protocols for two fundamental transformations: N-alkylation and amide coupling. By explaining the causality behind experimental choices and incorporating robust troubleshooting advice, this document serves as a comprehensive resource for researchers aiming to leverage this valuable intermediate in their synthetic endeavors.

Introduction: The Versatile Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including the essential amino acid histidine. Methyl 1H-imidazole-5-carboxylate, as a readily available derivative, provides chemists with a strategic starting point for synthesizing a wide array of functionalized molecules.[1] It serves as a key intermediate in the synthesis of pharmaceuticals like the anesthetic Metomidate and is a valuable precursor for various substituted imidazoles.[1][2]

This document focuses on the hydrochloride salt form of the compound. The presence of HCl protonates the imidazole ring, enhancing its stability and shelf-life. However, this necessitates careful consideration during reaction setup, as the ring must typically be neutralized in situ to restore its nucleophilicity. The following sections will detail the compound's properties and provide robust protocols that account for its nature as a salt.

Physicochemical Properties and Safety

Accurate knowledge of a reagent's properties is fundamental to successful and safe experimentation.

Table 1: Physicochemical Data for Methyl 1H-imidazole-5-carboxylate

Property Value Source
IUPAC Name methyl 1H-imidazole-5-carboxylate [3]
CAS Number 17325-26-7
Molecular Formula C₅H₆N₂O₂ [3]
Molecular Weight 126.11 g/mol [1][3]
Appearance White to light yellow crystalline powder
Melting Point 151-156 °C

| Solubility | Soluble in Methanol |[1] |

Safety and Handling

Methyl 1H-imidazole-5-carboxylate hydrochloride and its free base form are classified as irritants. Adherence to standard laboratory safety practices is mandatory.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

Core Reactivity and Mechanistic Considerations

The reactivity of Methyl 1H-imidazole-5-carboxylate is dictated by two primary sites: the imidazole ring and the methyl ester group. The hydrochloride form adds a crucial consideration: the imidazole ring is protonated, rendering the N-H proton highly acidic and the lone pairs on the nitrogen atoms unavailable for nucleophilic attack until neutralized.

Caption: Key reactive sites of Methyl 1H-imidazole-5-carboxylate hydrochloride.

A key principle for reacting this compound is the use of a base. At least one equivalent of a base is required to neutralize the hydrochloride salt and generate the free-base form of the imidazole. For reactions involving the deprotonation of the N-H group (like N-alkylation), a second equivalent of base is necessary.

Protocol 1: N-Alkylation of the Imidazole Ring

N-alkylation is a cornerstone reaction for modifying imidazoles, enabling the introduction of diverse substituents that can tune the molecule's steric and electronic properties.[5] This protocol details a general procedure for N-alkylation using an alkyl halide.

Causality and Experimental Rationale
  • Choice of Base: Potassium carbonate (K₂CO₃) is an effective and moderately strong base, suitable for deprotonating the imidazole N-H without causing unwanted side reactions like ester hydrolysis, which could occur with stronger bases like NaOH or NaH. Two equivalents are used: the first neutralizes the HCl salt, and the second deprotonates the N-H of the resulting free imidazole, generating the nucleophilic imidazolate anion required for the Sₙ2 reaction.

  • Solvent Selection: Acetonitrile (MeCN) is a polar aprotic solvent that readily dissolves the organic reactants and the intermediate imidazolate salt to some extent, facilitating the reaction while not interfering with the nucleophile.

  • Temperature Control: Heating the reaction helps to overcome the activation energy barrier, increasing the rate of the Sₙ2 reaction.[6]

G start Start: Setup reagents 1. Combine Reactants - Methyl 1H-imidazole-5-carboxylate HCl - K₂CO₃ (2.2 eq) - Alkyl Halide (1.1 eq) - Acetonitrile (Solvent) start->reagents reaction 2. Reaction Conditions - Heat to 60-80 °C - Stir for 4-12 hours reagents->reaction monitor 3. Monitor Progress - Use TLC or LC-MS to check for consumption of starting material. reaction->monitor workup 4. Work-up - Cool to RT - Filter to remove K₂CO₃ - Concentrate filtrate in vacuo monitor->workup Reaction Complete purify 5. Purification - Redissolve residue in EtOAc - Wash with water & brine - Dry over Na₂SO₄ - Purify by column chromatography workup->purify end End: Characterized Product purify->end

Caption: Experimental workflow for a typical N-alkylation reaction.

Step-by-Step Methodology

Table 2: Reagents for N-Alkylation with Benzyl Bromide

Reagent MW ( g/mol ) Equivalents Moles (mmol) Amount
Methyl 1H-imidazole-5-carboxylate HCl 162.58 1.0 5.0 813 mg
Potassium Carbonate (K₂CO₃) 138.21 2.2 11.0 1.52 g
Benzyl Bromide (BnBr) 171.04 1.1 5.5 0.65 mL

| Acetonitrile (MeCN) | - | - | - | 25 mL |

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 1H-imidazole-5-carboxylate hydrochloride (813 mg, 5.0 mmol) and potassium carbonate (1.52 g, 11.0 mmol).

  • Solvent Addition: Add acetonitrile (25 mL) to the flask.

  • Reagent Addition: Add benzyl bromide (0.65 mL, 5.5 mmol) to the suspension using a syringe.

  • Reaction: Heat the reaction mixture to 70 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 2 hours until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Filter the solid salts through a pad of celite, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Purification:

    • Dissolve the crude residue in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 2: Amide Coupling via Hydrolysis and Peptide Coupling Agent

The ester functional group can be readily converted into an amide, a critical linkage in peptides and many pharmaceuticals. While direct aminolysis of the ester is possible, it often requires harsh conditions. A more reliable and versatile two-step approach involves first hydrolyzing the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This protocol uses HBTU, a common and efficient coupling agent.[7][8]

Causality and Experimental Rationale
  • Step A (Hydrolysis): Saponification with lithium hydroxide (LiOH) is a standard method for hydrolyzing methyl esters. Using a mixture of THF/water ensures the solubility of both the organic substrate and the inorganic base. Acidification is required to protonate the resulting carboxylate salt to yield the free carboxylic acid.

  • Step B (Amide Coupling):

    • Coupling Agent (HBTU): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an efficient coupling reagent that activates the carboxylic acid by forming a highly reactive HOBt ester, which is then readily displaced by the amine nucleophile.[8]

    • Base (DIPEA): Diisopropylethylamine (DIPEA, or Hünig's base) is a sterically hindered, non-nucleophilic base. Its role is to deprotonate the amine hydrochloride salt (if used) and to neutralize the proton released during the activation of the carboxylic acid, maintaining a favorable reaction environment without competing as a nucleophile.

G cluster_stepA Step A: Ester Hydrolysis cluster_stepB Step B: Amide Coupling hydrolysis_setup Start: Ester Hydrolysis Methyl Ester + LiOH in THF/H₂O Stir at RT hydrolysis_workup Work-up Acidify with 1M HCl to pH 2-3 Extract with EtOAc Dry and concentrate hydrolysis_setup->hydrolysis_workup Reaction Complete acid_product {Intermediate | 1H-imidazole-5-carboxylic acid} hydrolysis_workup->acid_product coupling_setup Start: Amide Coupling Carboxylic Acid + Amine + HBTU + DIPEA in DMF Stir at RT acid_product->coupling_setup Use in next step coupling_workup Work-up Dilute with water Extract with EtOAc Wash with aq. LiCl, NaHCO₃, brine coupling_setup->coupling_workup Reaction Complete final_product {Final Product | N-Substituted Imidazole-5-carboxamide} coupling_workup->final_product

Caption: Two-step workflow for amide synthesis from the methyl ester.

Step-by-Step Methodology

Part A: Hydrolysis to 1H-imidazole-5-carboxylic acid

  • Setup: Dissolve Methyl 1H-imidazole-5-carboxylate hydrochloride (1.63 g, 10.0 mmol) in a mixture of tetrahydrofuran (THF, 30 mL) and water (15 mL) in a 100 mL round-bottom flask.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 839 mg, 20.0 mmol) to the solution. Note: The first equivalent neutralizes the HCl salt.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting ester is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3 by the dropwise addition of 1 M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 1H-imidazole-5-carboxylic acid.

Part B: HBTU-Mediated Amide Coupling

Table 3: Reagents for Amide Coupling with Benzylamine

Reagent MW ( g/mol ) Equivalents Moles (mmol) Amount
1H-imidazole-5-carboxylic acid 112.09 1.0 5.0 560 mg
Benzylamine 107.15 1.1 5.5 0.60 mL
HBTU 379.25 1.2 6.0 2.28 g
DIPEA 129.24 2.5 12.5 2.18 mL

| DMF (anhydrous) | - | - | - | 25 mL |

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-imidazole-5-carboxylic acid (560 mg, 5.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF, 25 mL), followed by HBTU (2.28 g, 6.0 mmol), benzylamine (0.60 mL, 5.5 mmol), and finally DIPEA (2.18 mL, 12.5 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[8]

  • Work-up:

    • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No N-Alkylation Yield 1. Insufficient base (only 1 eq. used).2. Alkylating agent is not reactive enough.3. Water present in the reaction.1. Ensure at least 2 equivalents of base are used.2. Increase reaction temperature or switch to a more reactive electrophile (e.g., from R-Cl to R-Br or R-I).3. Use anhydrous solvent and dry reagents.
Mixture of N1 and N3 Alkylated Products (if unsymmetrical) The imidazole ring has two non-equivalent nitrogen atoms available for alkylation.This is a known challenge with unsymmetrical imidazoles.[9] Product ratios are influenced by sterics and electronics. Separation by chromatography is usually required.
Ester Hydrolysis During N-Alkylation The base used was too strong (e.g., NaOH) or the reaction was heated for too long at high temperatures.Use a milder base like K₂CO₃ or Cs₂CO₃. Reduce reaction time and temperature if possible.
Failed Amide Coupling 1. Carboxylic acid was not fully activated.2. Amine is not nucleophilic enough (e.g., aniline).3. Reagents or solvent were not anhydrous.1. Allow the carboxylic acid and HBTU to pre-activate for 10-15 minutes before adding the amine.2. Increase reaction time and/or temperature. Consider a more potent coupling agent.3. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.

Conclusion

Methyl 1H-imidazole-5-carboxylate hydrochloride is a versatile and accessible chemical intermediate. Understanding its fundamental reactivity, particularly the necessity of neutralizing the hydrochloride salt, is paramount to its successful application. The protocols detailed herein for N-alkylation and amide bond formation provide robust and adaptable starting points for researchers. By leveraging these methods, scientists in drug discovery and materials development can efficiently generate novel and complex molecules built upon the privileged imidazole scaffold.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025).
  • Enamine.
  • Australian Government Department of Health. (2022).
  • PubChem. Methyl 1H-imidazole-5-carboxylate.
  • Tokyo Chemical Industry Co., Ltd.
  • Wikipedia. Imidazole. [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
  • USP Store.
  • Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-1H-imidazole-5-carboxylic acid.
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Grimmett, M. R. (1997). N-Alkylation of Imidazoles. In Imidazole and Benzimidazole Synthesis (pp. 51-75). Academic Press.
  • Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079–2086.
  • Khan, M. F., & Parveen, R. (2012). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Medicinal Chemistry Research, 21(8), 1919-1925.
  • U.S. Patent 5,011,934A. (1991). Process for preparing 1-alkylimidazoles.
  • Otago, University of. N-Alkylation of imidazoles. [Link]

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Method

Application Note: Robust HPLC and GC-MS Methods for the Quality Control of Methyl 1H-imidazole-5-carboxylate Hydrochloride

Abstract This application note presents detailed protocols for the analysis of Methyl 1H-imidazole-5-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Two orthogonal analytical techniques are des...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents detailed protocols for the analysis of Methyl 1H-imidazole-5-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Two orthogonal analytical techniques are described: a High-Performance Liquid Chromatography (HPLC) method with UV detection for accurate quantification and purity assessment, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for identification and sensitive trace-level analysis. The causality behind critical experimental choices, such as column chemistry, mobile phase selection, and the mandatory need for derivatization in GC-MS, is thoroughly explained. These self-validating protocols are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical entity.

Introduction

Methyl 1H-imidazole-5-carboxylate hydrochloride is a heterocyclic building block essential for the synthesis of various active pharmaceutical ingredients (APIs). Its purity and impurity profile can directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are crucial for its characterization during drug development and for routine quality control.

This guide provides two distinct, validated methodologies:

  • HPLC-UV: A stability-indicating method ideal for assay determination and impurity profiling in bulk material and formulated products.

  • GC-MS: A highly specific and sensitive method for identity confirmation and the detection of volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

The development of these methods considers the physicochemical properties of the analyte, such as its polarity and thermal stability[1][2].

Part I: HPLC-UV Method for Quantification and Purity Analysis

Principle and Method Rationale

Methyl 1H-imidazole-5-carboxylate is a polar compound, and its hydrochloride salt form ensures high aqueous solubility. A standard reversed-phase (RP-HPLC) approach can be challenging due to poor retention on traditional C18 columns. To overcome this, two primary strategies are viable: Hydrophilic Interaction Liquid Chromatography (HILIC) or modern, polar-endcapped RP columns.[3][4][5][6][7]

This protocol opts for a HILIC-based separation . HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile), with a smaller amount of aqueous buffer. A water-enriched layer forms on the surface of the stationary phase, and polar analytes like our target compound partition into this layer, resulting in excellent retention and peak shape. This approach avoids the use of ion-pairing reagents, which can be harsh on columns and problematic for subsequent mass spectrometry coupling.[5][7]

The mobile phase is buffered with ammonium formate, which is volatile and makes the method compatible with LC-MS should further characterization of impurities be required. The pH is kept slightly acidic to ensure the imidazole ring remains protonated, leading to consistent interactions and symmetrical peaks.

Detailed Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • Reference Standard: Methyl 1H-imidazole-5-carboxylate hydrochloride (≥99% purity)

  • Acetonitrile (ACN): HPLC or LC-MS grade

  • Water: Deionized (DI) or Milli-Q water (18.2 MΩ·cm)

  • Formic Acid: LC-MS grade (≥99%)

  • Ammonium Formate: LC-MS grade (≥99.9%)

  • HPLC Vials: 2 mL, amber, with caps and septa

2.2.2. Standard and Sample Preparation

  • Diluent Preparation: Prepare a mixture of 90:10 (v/v) Acetonitrile:Water.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of Methyl 1H-imidazole-5-carboxylate hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the Working Standard Solution.

2.2.3. Chromatographic Conditions The following table summarizes the optimized HPLC conditions.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in 95:5 ACN:Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B 10 mM Ammonium Formate in 50:50 ACN:Water, pH 3.0 (adjusted with Formic Acid)
Gradient Program 0-1 min (0% B), 1-8 min (0 to 50% B), 8-10 min (50% B), 10.1-12 min (0% B)
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detection UV at 230 nm
Run Time 12 minutes
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Standard/ Sample Dissolve Dissolve in 90:10 ACN:H2O Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject 2 µL onto HILIC Column Dilute->Inject Separate Gradient Elution (0.4 mL/min, 35°C) Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Assay & Impurities Integrate->Quantify

Caption: HPLC-UV analysis workflow for Methyl 1H-imidazole-5-carboxylate HCl.

Part II: GC-MS Method for Identification and Trace Analysis

Principle and Method Rationale

Direct GC analysis of Methyl 1H-imidazole-5-carboxylate hydrochloride is not feasible. The compound has a high melting point and low volatility due to its polar nature and the presence of an active hydrogen on the imidazole ring[2][8]. At typical GC inlet temperatures, it would likely decompose rather than volatilize.

Therefore, derivatization is a mandatory step. [9][10] This protocol employs silylation, a robust and common derivatization technique, to enhance volatility and thermal stability.[10][11] The active hydrogen on the imidazole nitrogen is replaced with a non-polar trimethylsilyl (TMS) group. This reaction is efficiently carried out using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The resulting TMS-derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.

Electron Ionization (EI) is used in the mass spectrometer to generate reproducible fragmentation patterns, creating a distinct mass spectrum that serves as a fingerprint for unequivocal identification of the analyte.

Detailed Experimental Protocol: GC-MS

3.2.1. Reagents and Materials

  • Reference Standard: Methyl 1H-imidazole-5-carboxylate hydrochloride (≥99% purity)

  • Derivatization Reagent: BSTFA + 1% TMCS

  • Pyridine: Anhydrous, GC grade (serves as a catalyst and solvent)

  • Ethyl Acetate: GC grade

  • GC Vials: 2 mL, amber, with PTFE-lined caps

3.2.2. Derivatization and Sample Preparation

  • Standard/Sample Preparation: Accurately weigh ~1 mg of the standard or sample into a GC vial.

  • Solvent Addition: Add 200 µL of anhydrous pyridine to the vial and vortex to dissolve.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS to the vial. Cap tightly.

  • Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Dilution: After cooling to room temperature, dilute the sample with 600 µL of ethyl acetate. The sample is now ready for injection.

3.2.3. GC-MS Conditions The table below details the optimized GC-MS parameters.

ParameterCondition
Instrument Agilent 8890 GC with 5977B MS or equivalent
Column Agilent DB-5ms (or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless, operated in Split mode (20:1 ratio)
Inlet Temperature 270 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Injection Volume 1 µL
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)
Run Time ~18 minutes
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh ~1 mg Sample React Add Pyridine & BSTFA+TMCS Weigh->React Heat Heat at 70°C for 30 min React->Heat Dilute Dilute with Ethyl Acetate Heat->Dilute Inject Inject 1 µL into Split Inlet (270°C) Dilute->Inject Separate Temperature Programmed Separation on DB-5ms Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Identify Identify via Mass Spectrum Library Match Detect->Identify

Caption: GC-MS workflow including mandatory derivatization for volatile analysis.

Method Validation and Trustworthiness

To ensure these protocols are trustworthy and suitable for their intended purpose, they must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15][16] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[12].

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of 5 concentration levels is recommended.[12]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80-120% of the test concentration.[12]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By rigorously evaluating these parameters, the scientific integrity of the data generated by these methods is assured, providing a solid foundation for quality assessment and regulatory submissions.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the quality control of Methyl 1H-imidazole-5-carboxylate hydrochloride. The HILIC-based HPLC method offers a robust platform for quantification and purity testing, adeptly handling the polar nature of the analyte. The GC-MS method, which incorporates a critical derivatization step, provides orthogonal confirmation of identity and a highly sensitive means for detecting trace-level impurities. Together, these well-rationalized and validated protocols ensure the highest level of scientific integrity for researchers and drug development professionals.

References
  • He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment.
  • Lian, X., et al. (2022). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Mass Spectrometry.
  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Chyba, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B. Available at: [Link]

  • ResearchGate. (2018). Cyclohexanone/sulfonated polymer catalyst: A new simple derivatizing procedure for GC-MS determination of 2- and 3-monochloropropanediols. ResearchGate. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. NCBI. Available at: [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Shuman, J. L., et al. (n.d.). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology. Available at: [Link]

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Application

The Versatile Scaffold: Methyl 1H-imidazole-5-carboxylate Hydrochloride in the Synthesis of Potent Kinase Inhibitors

Introduction: The Imidazole Core - A Privileged Motif in Kinase Inhibition In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, playing a central role in cell...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Core - A Privileged Motif in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, playing a central role in cellular signaling pathways that govern cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of specific and potent kinase inhibitors a cornerstone of contemporary medicinal chemistry.[2] Within the vast chemical space of kinase inhibitors, the imidazole scaffold has earned the status of a "privileged structure."[3] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an ideal foundation for the design of novel therapeutics.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a versatile starting material, Methyl 1H-imidazole-5-carboxylate hydrochloride , in the synthesis of a diverse range of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key synthetic transformations, and showcase the application of this building block in the development of inhibitors for critical cancer targets such as p38 MAP kinase and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

Strategic Derivatization: Unlocking the Potential of Methyl 1H-imidazole-5-carboxylate

The strategic value of Methyl 1H-imidazole-5-carboxylate hydrochloride lies in its multiple points for chemical modification. The imidazole ring offers two nitrogen atoms for alkylation, allowing for the introduction of various substituents to probe the solvent-exposed regions of the kinase active site. The methyl ester at the 5-position can be readily converted into a diverse array of amides, which can engage in additional hydrogen bonding interactions and contribute to inhibitor potency and selectivity.

The primary synthetic pathways to unlock the potential of this scaffold are:

  • N-Alkylation: Introduction of substituents on the imidazole nitrogen atoms.

  • Amide Coupling: Conversion of the methyl ester to a carboxamide.

  • Palladium-Catalyzed Cross-Coupling: Further functionalization of the imidazole core (requiring prior halogenation).

The following sections will provide detailed protocols and the scientific rationale for these key transformations.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: N-Alkylation of Methyl 1H-imidazole-5-carboxylate

N-alkylation is a fundamental step in diversifying the imidazole scaffold. The presence of the electron-withdrawing carboxylate group can make the imidazole nitrogens less nucleophilic, often necessitating the use of a strong base.[4] As the starting material is a hydrochloride salt, an initial neutralization step is crucial.

Rationale: The choice of base and solvent is critical for achieving good yields and regioselectivity. A strong, non-nucleophilic base like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often employed to deprotonate the imidazole nitrogen.[4] Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred to ensure the solubility of the reactants and to avoid side reactions.

Detailed Protocol:

  • Neutralization: To a solution of Methyl 1H-imidazole-5-carboxylate hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a base such as sodium bicarbonate or triethylamine (1.1 eq) and stir at room temperature for 30 minutes. Remove the solvent under reduced pressure to obtain the free base.

  • Deprotonation: Suspend the dried free base in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon). Cool the mixture to 0 °C in an ice bath.

  • Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature or gently heat (e.g., 50-80 °C) for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated imidazole.

Visualization of N-Alkylation Workflow:

N_Alkylation Start Methyl 1H-imidazole-5-carboxylate Hydrochloride Neutralization Neutralization (e.g., NaHCO3) Start->Neutralization FreeBase Methyl 1H-imidazole-5-carboxylate (Free Base) Neutralization->FreeBase Deprotonation Deprotonation (e.g., NaH in DMF) FreeBase->Deprotonation ImidazolideAnion Imidazolide Anion Deprotonation->ImidazolideAnion Alkylation Alkylation (Alkyl Halide, R-X) ImidazolideAnion->Alkylation Product N-Alkyl Methyl Imidazole-5-carboxylate Alkylation->Product

Caption: Workflow for the N-Alkylation of Methyl 1H-imidazole-5-carboxylate.

Protocol 2: Amide Coupling via Saponification and Subsequent Amidation

The conversion of the methyl ester to an amide is a crucial step for introducing functionalities that can interact with the kinase active site. A common and reliable method involves a two-step process: saponification of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

Rationale: Direct amidation of the methyl ester can be challenging and may require harsh conditions. A more controlled approach is the initial hydrolysis of the ester to the more reactive carboxylic acid. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) and a base are then used to facilitate the formation of the amide bond with a wide range of amines.[5][6]

Detailed Protocol:

  • Saponification: To a solution of the N-alkylated methyl imidazole-5-carboxylate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH, 1.5-2.0 eq).[7]

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40 °C) for 4-16 hours, monitoring the disappearance of the starting material by TLC.[7]

  • Acidification: Upon completion, cool the mixture to 0 °C and acidify with 1N HCl to a pH of approximately 3-4.

  • Extraction: Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid is often used in the next step without further purification.

  • Amide Coupling: To a solution of the crude carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), a coupling reagent such as HATU (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Visualization of Amide Coupling Workflow:

Amide_Coupling Start N-Alkyl Methyl Imidazole-5-carboxylate Saponification Saponification (e.g., LiOH) Start->Saponification CarboxylicAcid N-Alkyl Imidazole-5-carboxylic Acid Saponification->CarboxylicAcid Coupling Amide Coupling (Amine, HATU, DIPEA) CarboxylicAcid->Coupling Product N-Alkyl Imidazole-5-carboxamide Coupling->Product

Caption: Workflow for Amide Coupling via Saponification and Amidation.

Application in Kinase Inhibitor Synthesis: Case Studies

The synthetic strategies outlined above have been successfully employed in the discovery of potent and selective kinase inhibitors.

Case Study 1: Synthesis of TAK1 Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule in inflammatory and cancer pathways.[7] A series of potent 2,4-disubstituted-1H-imidazole carboxamides have been identified as selective TAK1 inhibitors.[7][8] The synthesis of these compounds utilizes a strategy analogous to the protocols described above, starting from a differentially protected imidazole dicarboxylate.[7]

Table 1: Biological Activity of Imidazole-based TAK1 Inhibitors [7]

CompoundTAK1 IC₅₀ (μM)
8 2-(OCHF₂)benzyl2-(methylamino)-2-oxoethyl0.089
9 2-(OCHF₂)benzyl2-(isopropylamino)-2-oxoethyl1.7
15 (3,4-dihydro-2H-benzo[b][7][9]dioxepin-6-yl)methyl2-(methylamino)-2-oxoethyl3.4

Data extracted from a LanthaScreen biochemical kinase inhibition assay.[7]

Case Study 2: Development of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are crucial mediators of the cellular response to stress and are implicated in inflammatory diseases and cancer.[10] Pyridinyl imidazole derivatives are a well-established class of p38 MAP kinase inhibitors.[11] The synthesis of these inhibitors often involves the construction of a substituted imidazole core, followed by functionalization, including amide bond formation. The general synthetic principles described herein are directly applicable to the synthesis of novel p38 MAP kinase inhibitors.

Table 2: Potency of Representative p38 MAP Kinase Inhibitors [12]

CompoundKinase TargetIC₅₀ (nM)
Imidazopyridinone 65 p38α9.6
LY2228820 p38α5.3
Pexmetinib p38α8

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Conclusion: A Versatile Building Block for Future Discoveries

Methyl 1H-imidazole-5-carboxylate hydrochloride is a readily available and highly versatile starting material for the synthesis of a wide range of kinase inhibitors. The strategic application of N-alkylation and amide coupling reactions allows for the systematic exploration of the structure-activity relationships of imidazole-based scaffolds. The protocols and insights provided in this application note are intended to empower researchers to accelerate their drug discovery programs and to facilitate the development of the next generation of targeted kinase inhibitors. The inherent "drug-like" properties of the imidazole core, combined with the synthetic accessibility of its derivatives, ensure that this scaffold will continue to be a cornerstone of medicinal chemistry for years to come.

References

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Method

Application of Imidazole Derivatives in Anti-Cancer Research: A Technical Guide for Drug Development Professionals

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of imidazole derivatives in anti-cancer research. It offers a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of imidazole derivatives in anti-cancer research. It offers a comprehensive overview of the mechanisms of action, detailed experimental protocols for evaluating anti-cancer efficacy, and expert insights into experimental design and data interpretation.

Introduction: The Imidazole Scaffold - A Privileged Structure in Oncology

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, holds a privileged status in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions, allow it to interact with a wide array of biological targets.[3] This versatility has led to the incorporation of the imidazole scaffold into numerous clinically approved drugs and a multitude of investigational agents, particularly in the field of oncology.[1][4]

The anti-cancer potential of imidazole derivatives stems from their ability to modulate various cellular processes critical for tumor growth and survival.[1][5] These compounds have been shown to act as:

  • Enzyme Inhibitors: Targeting kinases, histone deacetylases (HDACs), and carbonic anhydrases, which are often dysregulated in cancer.[2]

  • Microtubule Disruptors: Interfering with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.[6]

  • DNA Intercalating Agents: Binding to DNA and disrupting replication and transcription processes.[2]

  • Inducers of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.[1][5]

  • Cell Cycle Inhibitors: Arresting the cell cycle at different phases, thereby preventing cancer cell proliferation.[1][7]

This guide will delve into the practical aspects of investigating the anti-cancer properties of novel imidazole derivatives, providing detailed protocols and the scientific rationale behind them.

Key Mechanisms and Targeted Signaling Pathways

A significant number of imidazole derivatives exert their anti-cancer effects by targeting key signaling pathways that are constitutively active in many cancers. One of the most critical pathways is the PI3K/AKT/mTOR pathway , which plays a central role in cell growth, proliferation, survival, and metabolism.[3][4][8]

The PI3K/AKT/mTOR Signaling Cascade

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that regulates a multitude of cellular functions.[9] In many cancers, this pathway is overactive, leading to uncontrolled cell proliferation and resistance to apoptosis.[8][9] Imidazole-based compounds have emerged as promising inhibitors of this pathway.[4]

Below is a diagram illustrating the key components of the PI3K/AKT/mTOR pathway and potential points of inhibition by imidazole derivatives.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Imidazole Imidazole Derivative Imidazole->PI3K inhibits Imidazole->AKT inhibits Imidazole->mTORC1 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazole derivatives.

Trisubstituted-imidazoles have been shown to induce apoptosis in human breast cancer cells by effectively targeting this oncogenic signaling pathway.[4] The rationale for targeting the PI3K/Akt/mTOR pathway is further supported by its role in acquired resistance to conventional chemotherapy and other targeted therapies.[6]

Experimental Protocols for Efficacy Evaluation

The following section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anti-cancer activity of imidazole derivatives.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Protocol:

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the imidazole derivative in culture medium. It is advisable to perform a wide range of concentrations in the initial screening.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-cancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[2][3]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3][6]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[2][6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[4][11] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4][10]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the imidazole derivative at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specific time period (e.g., 24 or 48 hours).

    • Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

  • Cell Harvesting and Washing:

    • After treatment, collect both the floating and adherent cells.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).[10][11]

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide solution.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a stoichiometric DNA-binding dye that stains the cellular DNA.[12][13] The amount of fluorescence emitted by the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[12]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the imidazole derivative as described for the apoptosis assay.

    • Harvest the cells and wash them with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in cold 70% ethanol while gently vortexing.[14][15] This step is crucial for proper fixation and to prevent cell clumping.

    • Fix the cells for at least 30 minutes at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[13][15]

  • Staining:

    • Centrifuge the fixed cells and wash them twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[13][14]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • An accumulation of cells in a particular phase suggests that the imidazole derivative may be inducing cell cycle arrest at that checkpoint.

Data Presentation and Interpretation

Quantitative Data Summary

For a clear comparison of the anti-proliferative activity of different imidazole derivatives, it is essential to present the IC₅₀ values in a structured table.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound A MCF-7 (Breast)5.2Fictional Data
A549 (Lung)8.7Fictional Data
HCT116 (Colon)3.1Fictional Data
Compound B MCF-7 (Breast)12.8Fictional Data
A549 (Lung)15.4Fictional Data
HCT116 (Colon)9.5Fictional Data
Doxorubicin MCF-7 (Breast)0.8Fictional Data
(Positive Control)A549 (Lung)1.2Fictional Data
HCT116 (Colon)0.5Fictional Data

Expert Insight: The choice of cancer cell lines is critical for obtaining clinically relevant data.[13][16] It is advisable to use a panel of cell lines representing different tumor types to assess the spectrum of activity of a new compound.[15][16] Furthermore, selecting cell lines with known genetic backgrounds (e.g., specific mutations in oncogenes or tumor suppressor genes) can help in elucidating the mechanism of action.[17]

Visualizing Experimental Workflows

A clear experimental workflow diagram can aid in the planning and execution of studies.

Experimental_Workflow Start Start: Synthesized Imidazole Derivatives MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Use IC50 for concentration selection CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Use IC50 for concentration selection Mechanism Mechanism of Action Studies (e.g., Western Blot) Apoptosis->Mechanism CellCycle->Mechanism End End: Lead Compound Identification Mechanism->End

Caption: A typical experimental workflow for evaluating the anti-cancer activity of imidazole derivatives.

Conclusion and Future Perspectives

Imidazole derivatives represent a rich and versatile source of novel anti-cancer agents. Their diverse mechanisms of action and the potential for chemical modification make them highly attractive candidates for drug development. The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on developing more selective and potent imidazole-based drugs with improved pharmacokinetic profiles and reduced toxicity. Furthermore, exploring their efficacy in combination with existing chemotherapies or targeted agents could open new avenues for cancer treatment.

References

  • Asselin, E., Mills, G. B., & Tsang, B. K. (2001). Akt regulates apoptosis and proliferation in human ovarian cancer cells. Cancer Research, 61(7), 2891-2896.
  • Baviskar, A. T., et al. (2013). Synthesis and anticancer evaluation of novel 2,4,5-trisubstituted imidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(15), 4443-4447.
  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Fadok, V. A., et al. (1992). Exposure of phosphatidylserine on the surface of apoptotic lymphocytes triggers specific recognition and removal by macrophages. The Journal of Immunology, 148(7), 2207-2216.
  • Ghavre, M., et al. (2016).
  • Koopman, G., et al. (1994). Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis. Blood, 84(5), 1415-1420.
  • Lo, Y. L., et al. (2013). Imidazole-based compounds as potent and selective inhibitors of phosphatidylinositol 3-kinase. Bioorganic & Medicinal Chemistry, 21(14), 4165-4173.
  • O'Connor, P. M., et al. (1997). G2 checkpoint regulation. Trends in Cell Biology, 7(6), 254-260.
  • Park, J. W., et al. (2008). A new piperidinyl-imidazole derivative, as a potent and selective PI3K inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(11), 3230-3233.
  • Sharma, A., et al. (2010). Synthesis and biological evaluation of novel substituted imidazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(6), 2433-2439.
  • Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of Cell Biology, 66(1), 188-193.
  • West, K. A., et al. (2002). Activation of the PI3K/Akt pathway and chemotherapeutic resistance.
  • Iorio, F., et al. (2016).
  • Hayakawa, J., et al. (2002). The role of the PI3K/Akt signaling pathway in the resistance of human cancer cells to cytotoxic agents. Current Medicinal Chemistry, 9(14), 1341-1349.
  • Edwards, E., et al. (2002). Wortmannin and LY294002 sensitize tumors to radiation. Cancer Research, 62(13), 3763-3768.
  • Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
  • Reaction Biology Corporation. (2022). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen.
  • Garnett, M. J., et al. (2012). Systematic identification of genomic markers of drug sensitivity in cancer cells.
  • Caponigro, G., & Sellers, W. R. (2011). The cancer cell line encyclopedia enables predictive modelling of anticancer drug sensitivity. Nature Reviews Drug Discovery, 10(7), 504-505.

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Application

Application Notes and Protocols for the N-Alkylation of Imidazole Carboxylates

Introduction: The Strategic Importance of N-Alkylated Imidazole Carboxylates N-alkylated imidazole carboxylates are a class of chemical compounds of significant interest in medicinal chemistry and materials science. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Imidazole Carboxylates

N-alkylated imidazole carboxylates are a class of chemical compounds of significant interest in medicinal chemistry and materials science. The imidazole core is a ubiquitous motif in biologically active molecules, and the strategic placement of substituents on the nitrogen atoms of the imidazole ring can profoundly influence their pharmacological properties. The carboxylate functionality provides a versatile handle for further synthetic modifications, such as amide bond formation, reduction to alcohols, or conversion to other functional groups. Consequently, robust and regioselective protocols for the N-alkylation of imidazole carboxylates are highly sought after in drug discovery and development.

This comprehensive guide provides a detailed exploration of the N-alkylation of imidazole carboxylates, delving into the underlying mechanistic principles that govern regioselectivity. We present two reliable protocols for this transformation, offering researchers a choice of reaction conditions depending on the specific substrate and desired outcome. Furthermore, we include a detailed discussion on the characterization of the resulting isomers and a comparative analysis of common reaction parameters to facilitate protocol optimization.

Mechanistic Insights: Directing the Alkylation

The N-alkylation of an unsymmetrically substituted imidazole, such as an imidazole carboxylate, can theoretically yield two regioisomers: the N1- and N3-alkylated products. The outcome of the reaction is a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed.

The imidazole ring possesses two nitrogen atoms with distinct electronic environments. The pyrrole-type nitrogen (N1) is part of the aromatic π-system, while the pyridine-type nitrogen (N3) has a lone pair of electrons in an sp²-hybridized orbital. Deprotonation of the imidazole N-H with a base generates an imidazolate anion, where the negative charge is delocalized over both nitrogen atoms.

The regioselectivity of the subsequent alkylation is influenced by several factors:

  • Electronic Effects of the Carboxylate Group: The electron-withdrawing nature of the carboxylate group at the C4 or C5 position decreases the electron density of the imidazole ring, affecting the nucleophilicity of the nitrogen atoms. Generally, the nitrogen atom further away from the electron-withdrawing group is more nucleophilic and thus more likely to be alkylated.[1]

  • Steric Hindrance: The steric bulk of the carboxylate group and any other substituents on the imidazole ring, as well as the size of the alkylating agent, can significantly influence the regioselectivity. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can alter the position of the tautomeric equilibrium of the starting imidazole and influence the nature of the imidazolate salt (e.g., tight ion pair vs. solvent-separated ion pair), thereby affecting the product ratio.

By carefully considering these factors, it is possible to achieve a high degree of regioselectivity in the N-alkylation of imidazole carboxylates.

Visualizing the Reaction Pathway

G cluster_0 Deprotonation cluster_1 Alkylation Imidazole_Carboxylate Imidazole Carboxylate Base Base (e.g., NaH, K2CO3) Imidazolate_Anion Imidazolate Anion (Resonance Stabilized) Imidazole_Carboxylate->Imidazolate_Anion Deprotonation Alkyl_Halide Alkyl Halide (R-X) N1_Product N1-Alkylated Product Imidazolate_Anion->N1_Product Attack at N1 (less hindered) N3_Product N3-Alkylated Product Imidazolate_Anion->N3_Product Attack at N3 (more hindered)

Figure 1: General workflow for the N-alkylation of imidazole carboxylates.

Experimental Protocols

Herein, we provide two robust protocols for the N-alkylation of imidazole carboxylates. Protocol A employs potassium carbonate, a mild and easy-to-handle base, while Protocol B utilizes sodium hydride, a stronger base that is often effective for less reactive substrates.

Protocol A: N-Alkylation using Potassium Carbonate in DMF

This protocol is a versatile and widely applicable method for the N-alkylation of imidazole carboxylates with various alkyl halides.

Materials:

  • Imidazole carboxylate (e.g., Ethyl imidazole-4-carboxylate) (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous DMF to dissolve the starting material (a concentration of 0.1-0.5 M is typical).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated imidazole carboxylate isomer(s).

Protocol B: N-Alkylation using Sodium Hydride in THF

This protocol is suitable for substrates that are less reactive or when a stronger base is required to achieve complete deprotonation.

Materials:

  • Imidazole carboxylate (e.g., Ethyl imidazole-4-carboxylate) (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 - 1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the imidazole carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension via a dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product(s).

Comparative Analysis of Reaction Parameters

The choice of base and solvent can significantly impact the yield and regioselectivity of the N-alkylation reaction. The following table provides a general comparison based on literature precedents.

ParameterPotassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Basicity MildStrong
Handling Easy to handle, not pyrophoricPyrophoric, requires careful handling under inert atmosphere
Solubility Sparingly soluble in many organic solventsInsoluble in organic solvents
Typical Solvents DMF, AcetonitrileTHF, DMF
Reaction Temperature Room temperature to elevated temperatures0 °C to room temperature or gentle heating
Workup Simple filtration and extractionRequires careful quenching of excess NaH
Regioselectivity Can provide good selectivity, often favoring the less hindered product.Often provides high regioselectivity.

Characterization of N-Alkylated Isomers

Distinguishing between the N1 and N3 isomers is crucial and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The chemical shifts of the imidazole ring protons (H2, H4, and H5) are sensitive to the position of the alkyl group. The proton adjacent to the newly introduced alkyl group often experiences a different electronic environment compared to its counterpart in the other isomer. For example, in the case of N-benzylation of ethyl imidazole-4-carboxylate, the chemical shift of the H5 proton is typically different in the N1-benzyl and N3-benzyl isomers. Furthermore, the benzylic CH₂ protons will appear as a singlet, and its chemical shift can also vary between the two isomers.

  • ¹³C NMR Spectroscopy: The chemical shifts of the imidazole ring carbons are also diagnostic. The carbon atom directly attached to the alkyl group will show a characteristic upfield or downfield shift compared to the unsubstituted carbon in the other isomer. For instance, the chemical shifts of C4 and C5 will differ significantly between the N1- and N3-alkylated products of an imidazole-4-carboxylate.[2]

  • 2D NMR Techniques: In cases where 1D NMR spectra are ambiguous, 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable. An HMBC experiment can show correlations between the protons of the alkyl group and the carbons of the imidazole ring, definitively establishing the point of attachment. A NOESY experiment can reveal through-space proximity between the protons of the alkyl group and the protons on the imidazole ring, further confirming the regiochemistry.

Workflow Visualization

G Start Start: Imidazole Carboxylate Reaction_Setup Reaction Setup: - Choose Base (K2CO3 or NaH) - Choose Solvent (DMF or THF) - Add Alkylating Agent Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring: - TLC Analysis Reaction_Setup->Reaction_Monitoring Workup Workup: - Quenching (for NaH) - Extraction - Drying Reaction_Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR (1H, 13C, 2D) - Mass Spectrometry Purification->Characterization Final_Product Final Product: N-Alkylated Imidazole Carboxylate Characterization->Final_Product

Sources

Method

Application Notes and Protocols for the Use of Imidazole Derivatives as Antimicrobial Agents

Introduction: The Versatility of the Imidazole Scaffold in Antimicrobial Drug Discovery The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Fir...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Imidazole Scaffold in Antimicrobial Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. First synthesized in 1858, its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have made it a privileged scaffold in the design of therapeutic agents.[1] Imidazole derivatives have demonstrated a broad spectrum of biological activities and are integral to numerous clinically significant drugs.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and application of imidazole derivatives as antimicrobial agents. We will delve into the underlying mechanisms of action, provide detailed experimental protocols, and discuss the critical structure-activity relationships that drive the design of novel, potent antimicrobial compounds.

Mechanisms of Antimicrobial Action

The efficacy of imidazole derivatives as antimicrobial agents stems from their ability to interfere with essential cellular processes in both fungi and bacteria. While the antifungal mechanism is well-established, the antibacterial modes of action are more diverse and continue to be an active area of research.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of azole compounds, including imidazoles, is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a crucial sterol component analogous to cholesterol in mammalian cells.[1] Specifically, imidazole antifungals target and inhibit the cytochrome P450-dependent enzyme lanosterol 14-α-demethylase.[1] This enzyme is vital for the conversion of lanosterol to ergosterol. The inhibition of this step leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in increased membrane permeability, disruption of membrane-bound enzyme activity, and ultimately, inhibition of fungal growth and replication.

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell Imidazole_Derivative Imidazole Derivative Lanosterol_14a_demethylase Lanosterol 14-α-demethylase (CYP51) Imidazole_Derivative->Lanosterol_14a_demethylase Inhibits Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion to Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol_Depletion Ergosterol Depletion & Accumulation of Toxic Precursors Lanosterol_14a_demethylase->Ergosterol_Depletion Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol->Cell_Membrane Essential component of Ergosterol_Depletion->Cell_Membrane Leads to

Caption: Antifungal mechanism of imidazole derivatives.

Antibacterial Mechanisms of Action

The antibacterial activity of imidazole derivatives is multifaceted, with different derivatives exhibiting various mechanisms of action.[1][2] Key antibacterial strategies include:

  • Cell Membrane Disruption: Cationic imidazole derivatives, particularly those with long alkyl side chains, can interact with the negatively charged components of bacterial cell membranes, such as phospholipids. This interaction disrupts the membrane's structure and integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and cell death.[3]

  • Induction of Oxidative Stress: Some imidazole compounds have been shown to induce the production of reactive oxygen species (ROS) within bacterial cells.[3] This surge in ROS leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately inhibiting bacterial metabolism and leading to cell death.[3]

  • Inhibition of Cell Wall Synthesis: Certain imidazole derivatives have been found to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress.[1]

  • Interference with Nucleic Acid Synthesis: Some imidazole compounds can inhibit the replication and transcription processes by interfering with DNA and RNA synthesis, which is critical for bacterial survival and proliferation.[1][2]

Antibacterial_Mechanisms cluster_Mechanisms Antibacterial Mechanisms of Action Imidazole_Derivative Imidazole Derivative Membrane_Disruption Cell Membrane Disruption Imidazole_Derivative->Membrane_Disruption Oxidative_Stress Induction of Oxidative Stress (ROS) Imidazole_Derivative->Oxidative_Stress Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis Imidazole_Derivative->Cell_Wall_Inhibition Nucleic_Acid_Inhibition Inhibition of Nucleic Acid Synthesis Imidazole_Derivative->Nucleic_Acid_Inhibition Bacterial_Cell_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Cell_Death Oxidative_Stress->Bacterial_Cell_Death Cell_Wall_Inhibition->Bacterial_Cell_Death Nucleic_Acid_Inhibition->Bacterial_Cell_Death

Caption: Antibacterial mechanisms of imidazole derivatives.

Synthesis of Antimicrobial Imidazole Derivatives: A Generalized Protocol

The synthesis of a library of imidazole derivatives is a crucial first step in the discovery of novel antimicrobial agents. The following is a generalized, multi-step protocol for the synthesis of 1,2,4-trisubstituted imidazoles, which can be adapted to generate structural diversity for structure-activity relationship (SAR) studies.

Protocol: Synthesis of 1,2,4-Trisubstituted Imidazoles

This protocol is based on the classical Radziszewski synthesis and subsequent N-alkylation, a versatile method for creating a variety of substituted imidazoles.

Materials:

  • Benzil or other α-dicarbonyl compound

  • Aromatic or aliphatic aldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Appropriate alkyl halide for N-alkylation (e.g., benzyl bromide, methyl iodide)

  • Base for N-alkylation (e.g., potassium carbonate, sodium hydride)

  • Solvents for reaction and purification (e.g., DMF, THF, ethyl acetate, hexanes)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Step 1: Synthesis of the 2,4,5-Trisubstituted Imidazole Core

  • Reaction Setup: In a round-bottom flask, combine the α-dicarbonyl compound (e.g., benzil, 1 equivalent), the desired aldehyde (1 equivalent), and ammonium acetate (5-10 equivalents).

  • Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst. The amount should be sufficient to dissolve the reactants upon heating.

  • Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water. A precipitate should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

  • Characterization: Confirm the structure of the synthesized 2,4,5-trisubstituted imidazole using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Step 2: N-Alkylation of the Imidazole Core

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,4,5-trisubstituted imidazole (1 equivalent) in a dry aprotic solvent such as DMF or THF.

  • Deprotonation: Add a base (e.g., sodium hydride, 1.1 equivalents, or potassium carbonate, 2-3 equivalents) to the solution and stir for 30-60 minutes at room temperature to deprotonate the imidazole nitrogen.

  • Alkylation: Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by carefully adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final 1,2,4,5-tetrasubstituted imidazole by NMR, mass spectrometry, and IR spectroscopy.

In Vitro Evaluation of Antimicrobial Activity

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4][5] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains to be tested (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Imidazole derivatives to be tested, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria, fluconazole for fungi)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in the 96-well microtiter plate. The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol) before adding the inoculum.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well containing the compound dilutions.

    • Include the following controls on each plate:

      • Growth Control: Wells containing broth and inoculum but no compound.

      • Sterility Control: Wells containing broth only.

      • Positive Control: Wells with a standard antibiotic.

    • Incubate the plates at 35-37 °C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the imidazole derivative that completely inhibits visible growth of the microorganism.

    • The growth control wells should show clear turbidity, and the sterility control wells should remain clear.

MIC_Workflow Start Start Inoculum_Prep Prepare and Standardize Microbial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculate_Plate Inoculate Plate with Standardized Microorganism Inoculum_Prep->Inoculate_Plate Compound_Dilution Prepare Serial Dilutions of Imidazole Derivatives in 96-well Plate Compound_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination by Broth Microdilution.

Quantitative Data Summary: MIC Values of Representative Imidazole Derivatives

The following table summarizes representative MIC values for various imidazole derivatives against common bacterial and fungal pathogens. This data is illustrative and serves as a guide for expected activity.

Imidazole DerivativeMicrobial StrainMIC (µg/mL)Reference
MiconazoleCandida albicans4[11]
MiconazoleStaphylococcus aureus1[11]
Imidazole Derivative HL1Staphylococcus aureus ATCC 29213625[12]
Imidazole Derivative HL2Staphylococcus aureus ATCC 29213625[12]
Imidazole Derivative HL1MRSA ATCC 433001250[12]
Imidazole Derivative HL2MRSA ATCC 43300625[12]
Imidazole Derivative SAM3Candida albicans200[13]
Imidazole Derivative AM5Candida albicans312.5[13]
Thiazoline-imidazole derivativeMDR Staphylococcus aureus32-64[14]

In Vitro Cytotoxicity Assessment

It is crucial to evaluate the toxicity of novel antimicrobial compounds against mammalian cells to ensure their potential for therapeutic use. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, or human skin fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Imidazole derivatives to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole derivatives in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

In Vivo Efficacy Evaluation

In vivo studies are essential to assess the therapeutic potential of promising antimicrobial candidates in a living organism. The murine skin infection model is a well-established and relevant model for evaluating the efficacy of topical antimicrobial agents.[15][16][17][18]

Protocol: Murine Skin Infection Model

Animals:

  • 6-8 week old female BALB/c or SKH1 hairless mice. All animal procedures must be approved by the institutional animal care and use committee (IACUC).

Materials:

  • Anesthetic (e.g., isoflurane)

  • Electric shaver

  • Sterile surgical instruments

  • Bacterial strain for infection (e.g., methicillin-resistant Staphylococcus aureus - MRSA)

  • Topical formulation of the imidazole derivative

  • Control vehicle formulation

  • Positive control antibiotic ointment (e.g., mupirocin)

  • Calipers for wound measurement

  • Sterile PBS

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Acclimatization and Preparation: Acclimatize the mice to the laboratory conditions for at least one week. On the day of the experiment, anesthetize the mice and shave a small area on their backs.

  • Wounding: Create a superficial wound on the shaved area. This can be done by tape stripping to disrupt the epidermal barrier or by creating a small partial-thickness excision.[16][18]

  • Infection: Inoculate the wound with a specific concentration of the bacterial suspension (e.g., 10⁷ CFU of MRSA in 10 µL of PBS).

  • Treatment: After a set period (e.g., 2-4 hours post-infection), divide the mice into treatment groups:

    • Vehicle control

    • Imidazole derivative formulation

    • Positive control antibiotic

    • Apply a standardized amount of the respective topical formulation to the wound. Treatments can be applied once or multiple times over the course of the study.

  • Monitoring and Assessment:

    • Monitor the mice daily for signs of distress and measure the wound size using calipers.

    • At the end of the study period (e.g., 3-7 days post-infection), euthanize the mice.

    • Excise the wound tissue and homogenize it in sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate them on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the wound sizes and bacterial loads between the different treatment groups to evaluate the efficacy of the imidazole derivative. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

Conclusion and Future Directions

Imidazole derivatives represent a rich and versatile class of compounds with significant potential for the development of new antimicrobial agents. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and in vivo testing of novel imidazole-based antimicrobials. A thorough understanding of their mechanisms of action, coupled with systematic structure-activity relationship studies, will be crucial in designing next-generation imidazole derivatives that can overcome the growing challenge of antimicrobial resistance. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel delivery systems to enhance their efficacy and safety, and investigating their potential in combination therapies to combat multidrug-resistant pathogens.

References

  • The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. (2023). Frontiers in Microbiology. [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Molecules. [Link]

  • Design, Synthesis of new imidazole derivatives as potential antibacterial agents. (2025). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation. [Link]

  • Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. (2025). STAR Protocols. [Link]

  • The minimum inhibitory concentration (MIC) of imidazole derivatives... (n.d.). ResearchGate. [Link]

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. (2018). ACS Omega. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • MIC Determination. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. (2021). Antibiotics. [Link]

  • Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy. (2016). Frontiers in Microbiology. [Link]

  • M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. (2012). ResearchGate. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. [Link]

  • A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds. (2025). ResearchGate. [Link]

  • Comparison of the Broth Microdilution (BMD) Method of the European Committee on Antimicrobial Susceptibility Testing with the 24-Hour CLSI BMD Method for Testing Susceptibility of Candida Species to Fluconazole, Posaconazole, and Voriconazole by Use of Epidemiological Cutoff Values. (2011). Journal of Clinical Microbiology. [Link]

  • Candida albicans Mycofilms Support Staphylococcus aureus Colonization and Enhances Miconazole Resistance in Dual-Species Interactions. (2017). Frontiers in Microbiology. [Link]

  • FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. (2024). YouTube. [Link]

  • Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. (n.d.). ResearchGate. [Link]

  • Efficacy of Short Novel Antimicrobial Peptides in a Mouse Model of Staphylococcus pseudintermedius Skin Infection. (2024). MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI. [Link]

  • MIC values (µg/mL) for effects of thiazole and imidazole derivatives... (n.d.). ResearchGate. [Link]

  • Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. (2022). Journal of Fungi. [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]

  • Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes. (2003). Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis of 1,2,4-Trisubstituted Imidazoles and 1,3,5-Trisubstituted 1,2,4-Triazoles. (2008). HETEROCYCLES. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles. (n.d.). SciSpace. [Link]

  • eucast broth microdilution: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). University of Lisbon. [Link]

Sources

Application

Application Notes and Protocols for the Esterification of Carboxylic Acids Using Imidazole Carbamates

Introduction: A Modern Approach to Ester Synthesis The ester functional group is a cornerstone of organic chemistry, prevalent in pharmaceuticals, natural products, and materials science. Consequently, the efficient and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Ester Synthesis

The ester functional group is a cornerstone of organic chemistry, prevalent in pharmaceuticals, natural products, and materials science. Consequently, the efficient and selective formation of ester bonds is a perpetual focus of synthetic methodology development. Traditional methods, such as Fischer-Speier esterification, often require harsh conditions (e.g., strong acids, high temperatures) that are incompatible with sensitive or complex substrates frequently encountered in drug development.[1][2] This has propelled the adoption of milder activating agents.

Among these, N,N'-Carbonyldiimidazole (CDI) has emerged as a powerful and versatile reagent for the activation of carboxylic acids.[3] This application note provides an in-depth guide to the esterification of carboxylic acids mediated by imidazole carbamates, with a particular focus on CDI. We will delve into the mechanistic underpinnings of this transformation, offer detailed and validated protocols, and discuss practical insights to empower researchers in leveraging this methodology for their synthetic challenges. The imidazole scaffold itself is of significant pharmacological interest, making its use in synthetic transformations particularly relevant to medicinal chemistry.[4][5][6][7]

The Mechanism of Activation and Esterification

The efficacy of CDI in promoting esterification lies in its ability to convert a carboxylic acid into a highly reactive acyl imidazolide intermediate.[8][9] This process is generally mild and proceeds with the evolution of carbon dioxide and the formation of imidazole as byproducts, which are relatively benign and easily removed.[3][8]

The reaction proceeds in two key stages:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with CDI to form an N-acylimidazolide. This intermediate is significantly more electrophilic than the parent carboxylic acid, rendering it susceptible to nucleophilic attack.

  • Nucleophilic Acyl Substitution: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the acyl imidazolide. This results in the formation of the desired ester and the liberation of an imidazole molecule.

The liberated imidazole can act as a base, although the reaction often proceeds efficiently without the need for an additional base.[3]

Esterification_Mechanism cluster_activation Step 1: Activation cluster_esterification Step 2: Esterification RCOOH Carboxylic Acid (R-COOH) AcylImidazolide Acyl Imidazolide Intermediate RCOOH->AcylImidazolide + CDI CDI N,N'-Carbonyldiimidazole (CDI) CDI->AcylImidazolide ROH Alcohol (R'-OH) Ester Ester (R-COOR') ROH->Ester AcylImidazolide->Ester + R'-OH Imidazole Imidazole AcylImidazolide->Imidazole - Imidazole CO2 CO2 AcylImidazolide->CO2 - CO2 Ester->Imidazole

Caption: Mechanism of CDI-Mediated Esterification.

Field-Proven Insights and Critical Parameters

While the CDI-mediated esterification is robust, achieving high yields and purity requires attention to several critical parameters:

  • Stoichiometry and Excess CDI: A common pitfall is the use of excess CDI, which can react with the alcohol nucleophile, forming an imidazole-N-carboxylic ester and consuming the alcohol, thus lowering the yield.[10] It is often advantageous to use a slight excess of the carboxylic acid relative to CDI to ensure complete conversion of the activating agent. Any unreacted CDI can be quenched prior to the addition of the alcohol.

  • Solvent Selection: The choice of solvent is crucial. Anhydrous, non-polar solvents such as benzene, tetrahydrofuran (THF), or chloroform are generally preferred for the activation step to minimize the formation of anhydride byproducts.[11] However, optimization studies have shown that polar solvents can be beneficial for the subsequent esterification step.[9]

  • Acid Catalysis: The formation of the acyl imidazolide can be hampered by the presence of alkali salts of the carboxylic acid.[12] In such cases, the addition of a proton source can be beneficial. Sparging the reaction with carbon dioxide or the addition of catalytic amounts of triflic acid or imidazolium triflate has been shown to accelerate the reaction.[12]

  • Moisture Sensitivity: CDI is sensitive to moisture and will readily hydrolyze.[3] Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is highly recommended to ensure the integrity of the reagent and the success of the reaction.

Detailed Experimental Protocol: General Procedure for Esterification

This protocol provides a general and validated methodology for the esterification of a carboxylic acid with an alcohol using CDI.

Materials:

  • Carboxylic Acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Alcohol

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Protocol Workflow:

Protocol_Workflow start Start activation 1. Activation: Dissolve Carboxylic Acid and CDI in anhydrous THF under N2. Stir at RT for 1-2 hours. start->activation monitoring 2. Monitor Activation: Check for CO2 evolution to cease. TLC analysis. activation->monitoring alcohol_addition 3. Alcohol Addition: Add alcohol to the reaction mixture. monitoring->alcohol_addition reaction 4. Reaction: Stir at RT or gently heat (40-60°C) for 2-24 hours. Monitor by TLC. alcohol_addition->reaction workup 5. Aqueous Workup: Quench reaction. Extract with organic solvent. Wash with NaHCO3 and brine. reaction->workup drying 6. Drying and Concentration: Dry organic layer over MgSO4. Concentrate in vacuo. workup->drying purification 7. Purification: Purify by flash column chromatography. drying->purification end End purification->end

Caption: Experimental Workflow for CDI-Mediated Esterification.

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid:

    • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous THF (or another suitable solvent like DCM or benzene) to a concentration of approximately 0.1-0.5 M.[3][11]

    • To this solution, add solid N,N'-Carbonyldiimidazole (CDI) (1.0-1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature. The activation is typically complete within 1-2 hours, often indicated by the cessation of CO2 evolution.[3] Monitor the formation of the acyl imidazolide by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Ester Formation:

    • Once the activation is complete, add the alcohol (1.0-1.5 eq) to the reaction mixture.

    • Continue stirring at room temperature. For less reactive alcohols, the reaction mixture may be gently heated to 40-60°C.

    • Monitor the progress of the reaction by TLC until the starting acyl imidazolide is consumed (typically 2-24 hours).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature if it was heated.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted carboxylic acid and imidazole hydrochloride) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude ester can then be purified by flash column chromatography on silica gel.

Data Presentation: Scope and Yields

The CDI-mediated esterification is applicable to a wide range of carboxylic acids and alcohols. The following table summarizes representative examples to illustrate the scope of the reaction.

Carboxylic Acid SubstrateAlcohol SubstrateReaction ConditionsYield (%)Reference
Benzoic AcidBenzyl AlcoholCDI (1.1 eq), THF, RT, 12h>90General knowledge
N-Boc-AlanineMethanolCDI (1.05 eq), DCM, RT, 4h~85[13]
Phenylacetic AcidEthanolCDI (1.1 eq), Benzene, RT, 18hHigh[11]
Various Benzoic AcidsVarious Benzyl AlcoholsDCID, Catalyst-freeGood to Excellent
Thiobenzoic AcidBenzyl MercaptanCDI (1.1 eq), Ambient Temp.Excellent[14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive CDI (hydrolyzed).- Presence of alkali carboxylate salts.- Sterically hindered substrates.- Use fresh, high-purity CDI and ensure anhydrous conditions.- Add a catalytic amount of an acid source (e.g., imidazolium triflate).- Increase reaction temperature and/or time. Consider a more potent activating agent if necessary.
Low Yield of Ester - Excess CDI reacting with the alcohol.- Incomplete activation of the carboxylic acid.- Use a slight excess of the carboxylic acid or add the alcohol only after complete CDI consumption.- Ensure sufficient reaction time for the activation step. Monitor by TLC.
Formation of Side Products - Anhydride formation.- Reaction of CDI with the alcohol.- Use a non-polar solvent for the activation step.- Follow the recommendations for addressing low ester yield.
Difficult Purification - Imidazole byproduct co-eluting with the product.- Perform an acidic wash (e.g., dilute HCl) during workup to protonate and remove imidazole in the aqueous layer. Be cautious if your product is acid-sensitive.

Applications in Drug Development

The mild and selective nature of CDI-mediated esterification makes it a valuable tool in the synthesis of complex, biologically active molecules. The imidazole and carbamate moieties are prevalent in medicinal chemistry, serving as key pharmacophores or as prodrug linkers.[15][16]

  • Prodrug Synthesis: Esterification is a common strategy to mask polar carboxylic acid groups, improving the pharmacokinetic properties of a drug candidate. CDI provides a reliable method for synthesizing these ester prodrugs under conditions that preserve sensitive functional groups and stereocenters.

  • Peptide and Depsipeptide Synthesis: CDI is widely used for amide bond formation in peptide synthesis.[8][17] Its application extends to the synthesis of depsipeptides, which contain both amide and ester linkages.

  • Natural Product Synthesis: The synthesis of complex natural products often requires chemoselective reactions. CDI-mediated esterification allows for the formation of ester bonds in the presence of other nucleophilic functional groups.

  • Imidazole-Containing Therapeutics: The imidazole ring is a key structural motif in numerous approved drugs.[4][18][19] Synthetic methods involving imidazole-based reagents are therefore of high interest to medicinal chemists.

Conclusion

The esterification of carboxylic acids using N,N'-Carbonyldiimidazole is a robust, mild, and versatile synthetic method. By understanding the underlying mechanism and paying close attention to key experimental parameters, researchers can effectively employ this technique for the efficient synthesis of a wide array of esters. Its compatibility with sensitive functional groups and its applicability to complex molecular architectures solidify its role as an indispensable tool in the modern synthetic chemist's arsenal, particularly within the demanding context of drug discovery and development.

References

  • Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1705. [Link]

  • Armstrong, A., et al. (2005). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N-Carbonyldiimidazole: The Role of Acid Catalysis. Organic Process Research & Development, 9(4), 458-463. [Link]

  • Morton, R. C., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1705. [Link]

  • Chemistry Tutor. (2023). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. YouTube. [Link]

  • Organic Syntheses Procedure. (2015). Methyl (1H-imidazole-1-carbonyl)-L-alaninate. Organic Syntheses, 92, 296-311. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572-4575. [Link]

  • Borah, P., et al. (2020). Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature. Organic & Biomolecular Chemistry, 18(30), 5849-5853. [Link]

  • Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). commonorganicchemistry.com. [Link]

  • ChemInform Abstract. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ChemInform, 41(51). [Link]

  • Request PDF. (2020). Carbonyldiimidazole (CDI) Promoted Direct and Instantaneous Thio-esterification of Carboxylic Acid and Thiol at Ambient Temperature. ResearchGate. [Link]

  • Reddy, T. J., & Sarpong, R. (2007). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. The Journal of Organic Chemistry, 72(25), 9874-9877. [Link]

  • Shalmali, N., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomolecules, 11(8), 1123. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Request PDF. (2018). Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation. ResearchGate. [Link]

  • Mumtaz, A., et al. (2015). Imidazole and its derivatives as potential candidates for drug development. Journal of the Chemical Society of Pakistan, 37(6), 1256-1279. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. organic-chemistry.org. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. nbinnopharm.com. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939-3954. [Link]

  • L'Hermite, N., et al. (2017). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 126, 1044-1060. [Link]

  • The Organic Chemistry Tutor. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. [Link]

  • MDPI. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. mdpi.com. [Link]

  • Wang, Y., et al. (2020). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances, 10(44), 26168-26172. [Link]

  • Request PDF. (2022). Design, synthesis and biological evaluation of imidazole and triazole-based carbamates as novel aromatase inhibitors. ResearchGate. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939-3954. [Link]

  • ResearchGate. (2017). HOW does esterification reaction do with CDI?. researchgate.net. [Link]

  • PubMed. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. pubmed.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2016). Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 1H-imidazole-5-carboxylate Hydrochloride

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing even well-documented molecules can present unique challenges. This guide is designed to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing even well-documented molecules can present unique challenges. This guide is designed to provide in-depth, practical solutions to common issues encountered during the synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride, a crucial intermediate in pharmaceutical development. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Core Synthesis Pathway: Acid-Catalyzed Esterification

The most common and cost-effective route to Methyl 1H-imidazole-5-carboxylate is the Fischer esterification of 1H-imidazole-5-carboxylic acid. This reaction is typically performed in methanol, which acts as both the solvent and the reagent, with a strong acid catalyst. The subsequent formation of the hydrochloride salt aids in purification and improves the final product's stability and handling characteristics.

Reaction Mechanism: Fischer Esterification

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.

Fischer_Esterification Start Imidazole Carboxylic Acid Protonation Protonated Carbonyl Start->Protonation + H⁺ (from catalyst) MethanolAttack Tetrahedral Intermediate Protonation->MethanolAttack + CH₃OH ProtonTransfer Protonated Ether Oxygen MethanolAttack->ProtonTransfer Proton Transfer WaterElimination Water Molecule (Eliminated) ProtonTransfer->WaterElimination Ester Methyl Ester (Product) ProtonTransfer->Ester - H₂O, - H⁺ HCl_gas HCl (gas) or SOCl₂/MeOH HCl_gas->Start Methanol Methanol (excess) Methanol->MethanolAttack

Caption: Acid-catalyzed Fischer esterification mechanism.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?

This is a common issue, often related to reaction equilibrium or contamination. Let's break down the potential causes.

Cause A: Presence of Water

  • The Chemistry: Fischer esterification is a reversible reaction. The presence of water in your reagents or solvent will push the equilibrium back towards the starting materials (Le Chatelier's principle), preventing the formation of the ester.

  • Solution:

    • Anhydrous Reagents: Use anhydrous methanol. If the solvent is from a previously opened bottle, consider using a freshly opened one or drying it over 3Å molecular sieves.

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.

    • Water Scavenger: The use of thionyl chloride (SOCl₂) is highly effective. It reacts with the carboxylic acid to form an acyl chloride intermediate and, crucially, reacts with any trace water. It also generates HCl in situ, which serves as the catalyst.[1][2]

Cause B: Insufficient Catalyst or Reaction Time

  • The Chemistry: The reaction requires a strong acid catalyst to protonate the carboxylic acid, making it susceptible to nucleophilic attack. An insufficient amount of catalyst or not allowing the reaction to run to completion will result in low conversion.

  • Solution:

    • Catalyst Choice: Bubbling dry HCl gas through the methanol solution is a standard method. Alternatively, the dropwise addition of thionyl chloride (SOCl₂) to cold methanol is often more convenient and efficient as it generates anhydrous HCl.

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak is a key indicator of completion.

    • Temperature and Time: While often run at reflux, ensure the reaction is heated for an adequate period (typically 4-12 hours). Compare your conditions to established protocols.

Low_Yield_Troubleshooting decision decision action action start Low Yield (< 30%) check_water Used anhydrous reagents/glassware? start->check_water check_catalyst Sufficient catalyst and reaction time? check_water->check_catalyst Yes action_dry Action: Use anhydrous MeOH. Dry glassware. Consider SOCl₂. check_water->action_dry No check_sm Starting material purity confirmed? check_catalyst->check_sm Yes action_catalyst Action: Increase catalyst load. Extend reaction time. Monitor via TLC/LC-MS. check_catalyst->action_catalyst No action_purify_sm Action: Recrystallize or purify starting material. check_sm->action_purify_sm No end_node Re-run Experiment check_sm->end_node Yes action_dry->end_node action_catalyst->end_node action_purify_sm->end_node

Caption: Decision tree for troubleshooting low reaction yield.

Q2: My final product is difficult to isolate from the reaction mixture and appears oily.

This is a classic purification challenge, especially given the polar nature of the imidazole ring.

  • The Chemistry: The freebase form of Methyl 1H-imidazole-5-carboxylate can be quite polar and may have some solubility in aqueous media, leading to poor extraction efficiency. It can also exist as a viscous oil or low-melting solid, making crystallization difficult.

  • Solution: The Hydrochloride Salt Advantage

    • Isolation: After the reaction is complete, evaporate the excess methanol. The product should be present as its hydrochloride salt. This salt form is typically a crystalline solid and is much less soluble in non-polar organic solvents.

    • Purification by Trituration/Washing: Wash the crude solid hydrochloride salt with a cold, anhydrous, non-polar solvent like diethyl ether or ethyl acetate. This will remove less polar impurities while leaving your desired salt behind.

    • Inducing Crystallization: If the product remains an oil after removing the methanol, attempt to induce crystallization by adding a small amount of a non-polar solvent (like diethyl ether) and scratching the side of the flask with a glass rod. Using a seed crystal from a previous successful batch is also highly effective.

Q3: My NMR spectrum shows unexpected signals. What are the likely side products?

While this reaction is generally clean, side reactions can occur under suboptimal conditions.

  • Potential Side Product: N-Methylated Imidazole

    • The Chemistry: Although the imidazole nitrogen is protonated (and thus deactivated) under the strong acidic conditions, a small equilibrium concentration of the free base exists. This could potentially be alkylated by methanol, especially under prolonged heating, though this is generally a minor pathway.

  • Potential Side Product: Di-esterification (if starting from a dicarboxylic acid)

    • The Chemistry: If your starting material was an imidazole dicarboxylic acid, incomplete reaction could lead to a mixture of mono-ester and di-ester products.

  • Solution:

    • Confirm Structure: Use 2D NMR techniques (COSY, HSQC) and mass spectrometry to confirm the structure of the main product and identify impurities.

    • Purification: Recrystallization is the most effective method for removing structurally similar impurities. A common solvent system is methanol/diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and slowly add diethyl ether until turbidity persists, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: Why is synthesizing the hydrochloride salt necessary? Can I just use the free base? The hydrochloride salt form offers several distinct advantages. It is generally a more stable, free-flowing crystalline solid compared to the often oily or hygroscopic free base.[3] This makes it easier to handle, weigh accurately, and store long-term. Furthermore, the salt formation is an excellent final purification step, as the precipitation or crystallization process often excludes many organic impurities.

Q2: What is the specific role of thionyl chloride (SOCl₂) versus just using HCl? Thionyl chloride serves a dual purpose. When added to methanol, it reacts exothermically to produce methyl sulfite and two equivalents of HCl gas in situ. This ensures a completely anhydrous source of the acid catalyst. Secondly, SOCl₂ is a powerful dehydrating agent and will scavenge any water present in the reaction, driving the esterification equilibrium towards the product.[1] This often leads to higher yields and faster reaction times compared to simply bubbling HCl gas through the mixture.

Q3: How can I effectively monitor the reaction to avoid unnecessarily long heating times? Thin Layer Chromatography (TLC) is the most common method. Use a polar mobile phase (e.g., 10% methanol in dichloromethane with a drop of ammonia). The carboxylic acid starting material is highly polar and will likely remain at the baseline, while the ester product will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible by UV light or staining.

Protocols and Data

Experimental Protocol: Synthesis using SOCl₂ in Methanol
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 1H-imidazole-5-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (approx. 10 mL per gram of starting material). Cool the resulting suspension to 0 °C in an ice bath.

  • Catalyst Introduction: Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via syringe over 15-20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C).

  • Monitoring: Stir at reflux for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: To the resulting crude solid, add cold, anhydrous diethyl ether and stir vigorously (trituration). Filter the solid, wash with more cold diethyl ether, and dry under vacuum to yield Methyl 1H-imidazole-5-carboxylate hydrochloride as a white to off-white solid.

Table 1: Comparison of Catalytic Methods
ParameterHCl (gas) MethodSOCl₂/Methanol Method
Catalyst Source External cylinder of dry HCl gasThionyl chloride (liquid)
Anhydrous Condition Requires dry gas and solventEnsured by in situ generation and scavenging
Handling Requires gas handling equipmentStandard liquid handling (in fume hood)
Typical Yield 75-85%85-95%
Key Advantage Avoids reactive SOCl₂ reagentHigher efficiency, convenience
General Experimental Workflow

Caption: General workflow for the synthesis and purification.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate.
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. Available at: [Link]

  • PubChem. Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Oriental Journal of Chemistry. (2014). A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol. Oriental Journal of Chemistry, 30(2). Available at: [Link]

  • Chemistry Stack Exchange. (2015). Does imidazole and hydrochloric acid yield imidazole hydrochloride salt? Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 1H-imidazole-5-carboxylate hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Methyl 1H-imidazole-5-carboxylate hydrochloride (CAS: 127607-71-0). This resource is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 1H-imidazole-5-carboxylate hydrochloride (CAS: 127607-71-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Introduction: The Purification Challenge

Methyl 1H-imidazole-5-carboxylate hydrochloride is a polar, salt-form molecule whose purification is often non-trivial. The inherent properties of the imidazole ring—being both amphoteric and a good nucleophile—combined with the lability of the ester group and the ionic nature of the hydrochloride salt, create a unique set of challenges.[1][2] Success requires a nuanced approach that considers solubility, stability, and the nature of potential impurities.

This guide is structured into two main sections:

  • Troubleshooting Guide: Directly addresses problems you may be encountering during purification.

  • Frequently Asked Questions (FAQs): Covers fundamental properties, preventative measures, and strategic planning for your purification workflow.

Part 1: Troubleshooting Guide

This section is formatted to resolve specific experimental issues. Each question represents a common failure point, followed by a detailed explanation of the causes and a step-by-step protocol for resolution.

Question 1: "My final product shows a persistent impurity in the 1H NMR, even after recrystallization. What is it and how do I remove it?"

This is the most frequent challenge. The impurity is often an isomer or a related synthetic precursor.

Underlying Cause & Identification:

The two most common impurities are the unreacted starting material, 1H-imidazole-5-carboxylic acid , and the regioisomer, Methyl 1H-imidazole-4-carboxylate . The formation of the 4-carboxylate isomer can occur due to the tautomerism of the imidazole ring during the initial esterification reaction.[3] Hydrolysis of the ester back to the carboxylic acid can also occur if moisture is present, particularly during workup or under non-anhydrous conditions.[2][4]

Table 1: Identification of Common Impurities

Impurity NamePotential OriginKey Analytical Signals (Typical ¹H NMR in DMSO-d₆)
1H-Imidazole-5-carboxylic acidIncomplete esterification reaction; Hydrolysis of the product.Absence of the methyl ester singlet (~3.8 ppm); Broad COOH proton.
Methyl 1H-imidazole-4-carboxylateTautomerization during synthesis.Distinct aromatic proton shifts compared to the desired 5-carboxylate isomer.
Starting Materials from Side ReactionsDepends on the synthetic route.May include unreacted reagents used to form the imidazole ring itself.

Solution Workflow:

Your choice of purification method depends on the nature of the impurity. An acid-base workup is highly effective for removing the acidic starting material, while chromatography or careful recrystallization is needed for isomeric impurities.

Protocol 1: Acid-Base Extraction for Carboxylic Acid Removal

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water or a minimum amount of dilute HCl (e.g., 0.1 M) to ensure the imidazole nitrogen remains protonated.

  • Initial Wash: Transfer the aqueous solution to a separatory funnel and wash with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) to remove any non-polar impurities. Discard the organic layer.

  • Basification & Extraction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the aqueous layer until the pH is ~7-8. This will deprotonate the imidazole hydrochloride to the free base and neutralize the carboxylic acid impurity, converting it to its highly water-soluble sodium salt. The desired product (now as a free base) will likely become less water-soluble.

  • Product Extraction: Extract the aqueous layer multiple times with ethyl acetate or DCM. The free base of Methyl 1H-imidazole-5-carboxylate will move into the organic layer, while the sodium carboxylate impurity remains in the aqueous phase.

  • Re-formation of Salt: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (like 2-propanol or ether), to precipitate the pure hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

Question 2: "I'm attempting recrystallization, but the compound 'oils out' or refuses to crystallize. What should I do?"

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice, typically because the solution is too supersaturated or impurities are inhibiting crystallization.

Underlying Cause:

The high polarity of the hydrochloride salt can lead to very high solubility in protic solvents like methanol or ethanol. If the solution is cooled too rapidly or is overly concentrated, the compound may precipitate at a temperature above its melting point in that specific solvent mixture, or simply lack the time to form an ordered crystal lattice.[5][6]

Troubleshooting Flowchart:

G cluster_solutions Troubleshooting Steps start Oiling Out or No Crystallization Occurs reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add more hot solvent (10-20% volume increase) reheat->add_solvent Is solution clear? slow_cool Cool SLOWLY (e.g., in a dewar or insulated bath) add_solvent->slow_cool scratch Scratch inner surface of the flask with a glass rod slow_cool->scratch Still no crystals? seed Add a seed crystal of pure product scratch->seed Still no crystals? cosolvent Consider a co-solvent system (e.g., Ethanol/Ethyl Acetate) seed->cosolvent Persistent issue?

Caption: A logical workflow for troubleshooting crystallization issues.

Protocol 2: Optimized Recrystallization

  • Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. See Table 2 for suggestions. A co-solvent system (e.g., ethanol/ethyl acetate or methanol/acetonitrile) is often effective.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the primary hot solvent (e.g., ethanol) to the crude solid to fully dissolve it.

  • Co-solvent Addition (if used): While the solution is still hot, add the "anti-solvent" (e.g., ethyl acetate) dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of the primary hot solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Subsequently, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Inducing Crystallization: If no crystals form, use the techniques from the flowchart above (scratching or seeding) before resorting to further cooling.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small volume of the cold solvent mixture, and dry under vacuum.

Table 2: Suggested Solvents for Recrystallization

Solvent / SystemSolubility (Hot)Solubility (Cold)Notes & Justification
Methanol (MeOH)HighModerateGood for initial purification but may require multiple crops due to moderate cold solubility. Ensure anhydrous grade to prevent hydrolysis.
Ethanol (EtOH)HighLow-ModerateOften provides a good balance of solubility, yielding purer crystals than methanol in a single step.
2-Propanol (IPA)ModerateLowExcellent choice for final purification. Slower to dissolve but often yields high-quality crystals with low losses.
Ethanol / Ethyl AcetateTunableTunableA powerful co-solvent system. Ethyl acetate acts as an anti-solvent, reducing the polarity and promoting crystallization.
Acetonitrile (MeCN)ModerateLowA good polar aprotic option that can sometimes provide different selectivity for impurity removal compared to alcohols.
Question 3: "My compound streaks badly or won't elute from a silica gel column. How can I use chromatography for this polar salt?"

The ionic nature of the hydrochloride salt and the basicity of the imidazole nitrogen lead to strong, undesirable interactions with the acidic silanol groups on standard silica gel.[5]

Underlying Cause:

The protonated imidazole cation can bind ionically to deprotonated silanol groups (SiO⁻) on the silica surface. This strong interaction prevents clean elution, causing significant streaking and often irreversible adsorption of the product.

Purification Strategy Selection:

G start Crude Methyl 1H-imidazole-5-carboxylate HCl q_impurities Primary Impurity Type? start->q_impurities node_acid Acidic (e.g., Carboxylic Acid) q_impurities->node_acid Acidic node_isomer Isomeric / Neutral q_impurities->node_isomer Neutral/Isomeric proc_acid_base Perform Acid-Base Workup (Protocol 1) node_acid->proc_acid_base proc_xtal Attempt Optimized Recrystallization (Protocol 2) node_isomer->proc_xtal proc_chrom Use Modified Chromatography proc_xtal->proc_chrom If impurities persist

Caption: Decision tree for selecting the appropriate purification strategy.

Protocol 3: Modified Flash Column Chromatography

  • Stationary Phase Choice:

    • Option A (Recommended): Use standard silica gel but modify the mobile phase.

    • Option B: Use a less acidic stationary phase like neutral alumina.

    • Option C (for free base): Convert the salt to the free base (see Protocol 1, steps 3-4) and chromatograph the less polar neutral compound, which will behave much better on silica. Re-form the salt after purification.

  • Mobile Phase Modification (for Silica Gel):

    • System 1 (Basic Modifier): Use a gradient of Dichloromethane (DCM) and Methanol (MeOH). Add a small amount of triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., 0.5-1% v/v). The base neutralizes the acidic sites on the silica, preventing ionic binding of your compound.

    • System 2 (Acidic Modifier): Alternatively, adding a small amount of acetic acid or formic acid can also improve peak shape by ensuring the compound remains fully protonated and competes with the silanol interactions.

  • Elution: Start with a low polarity mixture (e.g., 98:2 DCM:MeOH + modifier) and gradually increase the methanol concentration. Monitor fractions closely by TLC.

  • Post-Column Workup: Combine the pure fractions. If a basic modifier like TEA was used, it can often be removed during solvent evaporation under high vacuum. If needed, an acidic wash of the combined organic fractions (after conversion back to free base if necessary) can remove TEA before re-forming the final hydrochloride salt.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this molecule during storage and handling? The main concern is the hydrolysis of the methyl ester group.[2] As a hydrochloride salt, the compound is relatively stable. However, exposure to moisture, especially in the presence of basic or strongly acidic conditions, can catalyze hydrolysis back to the carboxylic acid.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Use anhydrous solvents and reagents whenever possible, particularly during workup and purification steps. Avoid strong bases unless intentionally converting to the free base for a specific purpose.

Q2: Why is it supplied as a hydrochloride salt? What are the implications? The hydrochloride salt form is generally more crystalline, stable, and easier to handle than the corresponding free base, which may be hygroscopic or an oil. The salt form significantly increases the compound's polarity.[7] This means it will be more soluble in polar solvents (water, alcohols) and much less soluble in non-polar organic solvents (hexanes, ether). This property is central to designing effective purification strategies.

Q3: Can I use reverse-phase chromatography for purification? Yes, reverse-phase (RP) HPLC or flash chromatography can be an excellent option, especially for removing more non-polar impurities. The polar hydrochloride salt will elute early from a C18 column using typical mobile phases like water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to ensure good peak shape.[8] This method is particularly useful for high-purity analytical assessment and small-scale purification.

Q4: How can I confirm the identity and purity of my final product? A combination of analytical techniques is essential for full characterization:

  • ¹H and ¹³C NMR: Confirms the chemical structure, identifies the correct isomer, and quantifies organic impurities.

  • LC-MS: Provides the molecular weight of the parent ion (as the free base) and is highly sensitive for detecting trace-level impurities.

  • RP-HPLC: The gold standard for determining quantitative purity (e.g., >99.5%) using a calibrated detector.[8]

  • Melting Point: A sharp melting point range is a good indicator of high purity. The literature value for the free base is around 154-156°C.[3] The hydrochloride salt will have a different, likely higher, melting point.

References
  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (2023, December 29). Imidazole. Retrieved January 24, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2012). Synthesis and Characterization of Impurities of Ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved January 24, 2026, from [Link]

  • OChem. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Retrieved January 24, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved January 24, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Metomidate Hydrochloride. Retrieved January 24, 2026, from [Link]

  • Chemsrc. (n.d.). Methyl 1H-imidazole-5-carboxylate hydrochloride. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Journal of the American Chemical Society. (1961). Hydroxyl Group and Imidazole Catalysis. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved January 24, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved January 24, 2026, from [Link]

  • Journal of the American Chemical Society. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of imidazole derivatives

Technical Support Center: Synthesis of Imidazole Derivatives Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Imidazole Derivatives

Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the imidazole core. The versatility of the imidazole ring makes it a cornerstone in pharmaceuticals and materials science, yet its synthesis is often accompanied by challenging side reactions that can impact yield, purity, and scalability.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-tested insights into why these side reactions occur and how to troubleshoot them effectively. We will explore common issues encountered during popular synthetic routes and offer practical, evidence-based solutions.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My Debus-Radziszewski reaction is giving a low yield of the desired 2,4,5-trisubstituted imidazole, and my TLC plate shows a complex mixture with a prominent, dark spot at the baseline. What's happening?

Answer: This is a classic issue in the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[4][5] The baseline spot on a normal-phase TLC plate typically indicates highly polar, often polymeric, material.

  • Probable Cause: Aldehyde Self-Condensation & Polymerization. The reaction conditions, often involving heat and acid (like glacial acetic acid), are conducive to side reactions of the aldehyde component, especially if it is reactive (e.g., formaldehyde or other aliphatic aldehydes).[3] The aldehyde can undergo self-condensation or react with ammonia to form complex, insoluble polymeric networks. The 1,2-dicarbonyl can also participate in similar undesired pathways.

  • Causality Explained: The mechanism of the Debus-Radziszewski reaction involves the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde.[6] If the rate of desired cyclization is slow relative to the rate of aldehyde side reactions, these alternative pathways will dominate. High concentrations and elevated temperatures exacerbate this issue.

  • Troubleshooting & Prevention Protocol:

    • Control Stoichiometry & Addition Rate: Instead of adding all components at once, try a stepwise approach. First, combine the 1,2-dicarbonyl (1.0 eq) and ammonium acetate (~10-20 eq) in the solvent. Heat the mixture to allow for the formation of the initial intermediates. Then, add the aldehyde (1.0-1.1 eq) dropwise as a solution in the reaction solvent over 30-60 minutes. This keeps the instantaneous concentration of the free aldehyde low, minimizing self-condensation.

    • Optimize Temperature: While these reactions often require heat, excessive temperatures (>120°C) can accelerate decomposition and polymerization. Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100°C).

    • Use an Alternative Ammonia Source: In some cases, using formamide as both the ammonia source and the solvent can lead to cleaner reactions, although this requires careful optimization.[3]

    • Workup Consideration: Upon completion, if polymeric material is present, it can often be removed by filtration of the diluted reaction mixture before proceeding with extraction.

Question 2: I am synthesizing a 2,4(5)-diarylimidazole and have isolated a significant side product with a mass corresponding to the addition of an oxygen atom. My NMR confirms the presence of an extra carbonyl group. What is this and how do I avoid it?

Answer: You are likely observing the formation of a 2-aroyl-4(5)-arylimidazole. This is a known side product in certain imidazole syntheses, particularly when reaction conditions are oxidative.[7]

  • Probable Cause: Oxidation of the Diamine Intermediate. The reaction mechanism can involve an intermediate that is susceptible to oxidation, especially in the presence of air at elevated temperatures. This oxidation leads to the formation of a ketone at the C2 position instead of the expected C-H bond.

  • Causality Explained: The condensation of the dicarbonyl, aldehyde, and ammonia forms an intermediate, often a dihydropyrazine or a similar species, which must be oxidized to the aromatic imidazole. Sometimes, the reaction conditions can be overly oxidative, or a specific intermediate is particularly sensitive, leading to the formation of the aroyl side product.

  • Troubleshooting & Prevention Protocol:

    • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Run the reaction under a positive pressure of an inert gas like nitrogen or argon. Ensure all solvents are adequately degassed prior to use.

    • Controlled Oxidant (if applicable): Some modern imidazole syntheses use a mild oxidant to facilitate the final aromatization step. If you are using such a procedure, ensure the stoichiometry of the oxidant is precise. Over-oxidation can lead to the aroyl byproduct.

    • Solvent Choice: The choice of solvent can influence the formation of this side product.[7] Experiment with different solvents; for example, moving from a high-boiling polar aprotic solvent like DMF to a less coordinating solvent might alter the reaction pathway favorably.

    • Purification Strategy: If the side product does form, its increased polarity and the presence of the ketone handle can be exploited for purification. It will have a different retention factor on silica gel chromatography. Alternatively, derivatization of the ketone could be used for selective removal, though this is less ideal.

Question 3: My metal-catalyzed N-arylation of a pre-formed imidazole is giving me a nearly 1:1 mixture of two product isomers. How can I control the regioselectivity?

Answer: This is a common challenge in the functionalization of NH-imidazoles. The imidazole ring has two tautomeric forms, and the two nitrogen atoms (N-1 and N-3) have similar nucleophilicity, leading to the formation of regioisomers upon substitution.

  • Probable Cause: Lack of Steric or Electronic Differentiation. In an unsubstituted or symmetrically substituted imidazole, the two nitrogen atoms are electronically and sterically very similar. Without a directing influence, many N-arylation conditions (e.g., Ullmann or Buchwald-Hartwig couplings) will yield a mixture of isomers.

  • Causality Explained: The selectivity of N-arylation is governed by a delicate balance of factors:

    • Steric Hindrance: Substituents at the C-2 or C-5 positions can sterically block the adjacent nitrogen, favoring substitution at the more accessible nitrogen.

    • Electronics: Electron-donating or withdrawing groups on the imidazole ring can alter the pKa and nucleophilicity of the adjacent nitrogens.

    • Counter-ion and Base: The nature of the base used to deprotonate the imidazole and the resulting counter-ion (e.g., Na+, K+, Cs+) can influence which nitrogen coordinates more effectively to the metal catalyst.

  • Troubleshooting & Prevention Protocol:

    • Leverage Sterics: If your synthetic route allows, plan to have a bulky substituent at either the C-2 or C-5 position to direct the arylation to the distal nitrogen.

    • Use a Directing/Protecting Group: A common strategy is to introduce a removable protecting group that directs the substitution. For example, a trityl (Tr) or p-toluenesulfonyl (Ts) group can be installed, which often directs subsequent alkylation/arylation to the other nitrogen. The directing group is then removed.

    • Optimize Reaction Conditions:

      • Base: Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaH). The size and nature of the cation can significantly impact regioselectivity.[1]

      • Solvent: Vary the solvent (e.g., Dioxane, Toluene, DMF). The solvent's polarity and coordinating ability can influence the transition state.

    • Purification as a Last Resort: If a mixture is unavoidable, careful column chromatography is often required. Isomeric imidazoles can sometimes be separated by exploiting subtle differences in polarity or by converting them into salts with a chiral acid, separating the diastereomeric salts by crystallization, and then neutralizing them.[8]

Visualizing the Problem: A Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues during imidazole synthesis.

G A Problem Observed (e.g., Low Yield, Extra Spots) B Initial Analysis (TLC, LC-MS, Crude NMR) A->B Characterize C Formulate Hypothesis (e.g., Polymerization, Oxidation, Isomer Formation) B->C Interpret Data D Consult Literature & This Guide C->D Research E Identify Probable Side Reaction D->E Validate F Modify Protocol (e.g., Temp, Atmosphere, Stoichiometry) E->F Strategize G Run Test Reaction & Re-analyze F->G Implement H Problem Solved G->H Verify I Problem Persists G->I Re-evaluate I->C Refine Hypothesis

Caption: A systematic workflow for troubleshooting imidazole synthesis.

Frequently Asked Questions (FAQs)

Q: Which factors are most critical for minimizing side reactions in multicomponent imidazole syntheses?

A: In multicomponent reactions like the Debus-Radziszewski or related syntheses, several factors are paramount:

  • Purity of Starting Materials: Impurities in aldehydes (e.g., the corresponding carboxylic acid from air oxidation) or dicarbonyls can introduce competing reaction pathways. Always use purified reagents.

  • Temperature Control: As discussed, excessive heat often favors decomposition and polymerization over the desired cyclization.

  • Reaction Concentration: High concentrations can increase the rate of bimolecular side reactions. Running reactions at a moderate dilution (e.g., 0.1-0.5 M) can sometimes produce cleaner results, though this may require longer reaction times.

  • Atmosphere: For many syntheses, particularly those involving easily oxidizable intermediates or metal catalysts, maintaining an inert atmosphere (N₂ or Ar) is non-negotiable.[9]

Q: What is the best general method for purifying crude imidazole derivatives?

A: The amphoteric nature of the imidazole ring (it can act as both a weak acid and a base) is a powerful tool for purification.[3]

  • Acid-Base Extraction: This is often the most effective first-pass purification technique. It allows for the separation of the basic imidazole product from non-basic organic impurities.

    General Protocol for Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole will move into the aqueous layer.[10]

    • Separate the layers. The organic layer contains neutral or acidic impurities.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining trapped impurities.

    • Carefully basify the aqueous layer with a base (e.g., 1 M NaOH, saturated NaHCO₃) to a pH > 8 while cooling in an ice bath. The neutral imidazole product will precipitate or can be extracted back into a fresh portion of organic solvent.

    • Dry the final organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[10] Finding a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is key.

  • Chromatography: While effective, silica gel chromatography of imidazoles can sometimes be problematic due to the basicity of the compounds, leading to tailing. This can be mitigated by pre-treating the silica with a base (e.g., triethylamine in the eluent, typically 0.1-1%) or using basic alumina.

Q: Are there "greener" or more modern synthesis methods that inherently produce fewer side products?

A: Yes, the field is continuously evolving.

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times. This rapid heating can sometimes outpace the rate of side product formation, leading to cleaner reaction profiles and higher yields.[11]

  • Catalytic Methods: Modern metal-catalyzed reactions, including those using ruthenium or zinc, often proceed under milder conditions than classical methods, which can suppress side reactions.[9] The development of heterogeneous catalysts, such as magnetic nanoparticles, also aims to improve efficiency and reduce side reactions.[12]

  • Flow Chemistry: Performing syntheses in continuous flow reactors allows for precise control over reaction parameters like temperature, pressure, and residence time. This high level of control can be used to optimize for the desired product and minimize the formation of impurities.

Visualizing Reaction Pathways: Desired Product vs. Side Product

The diagram below illustrates how a common set of reactants in a Debus-Radziszewski-type synthesis can diverge to form either the target imidazole or an undesired polymeric side product.

G cluster_0 Reactants Dicarbonyl + Aldehyde + NH₃ Intermediate Key Reaction Intermediate Reactants->Intermediate Product Desired 2,4,5-Trisubstituted Imidazole Intermediate->Product Controlled Conditions (Temp, Dilution) Intramolecular Cyclization SideProduct Polymeric Side Products Intermediate->SideProduct Harsh Conditions (High Temp, High Conc.) Intermolecular Condensation

Caption: Competing pathways in imidazole synthesis.

References

  • Verma, A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Zuliani, V., et al. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. Journal of Organic Chemistry. Available at: [Link]

  • Yadav, G., & Jain, R. (2025). An insight into Synthetic, Structural and Medicinal perspective of imidazole analogs: A review. European Journal of Medicinal Chemistry. (Note: Link points to a ResearchGate entry discussing the topic). Available at: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shukla, S., & Singh, P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. Available at: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules. Available at: [Link]

  • Butler, A. R., et al. (1992). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Saki, M., et al. (2024). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. Nanoscale Advances. Available at: [Link]

  • da Silva, J. G., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. Available at: [Link]

  • Kumar, R., et al. (2020). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. JETIR. Available at: [Link]

  • Allen, M. S., et al. (1996). Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. Google Patents.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]

  • Dr. Organic Chemistry. (2024). Synthesis and purification of imidazole derivatives. YouTube. Available at: [Link]

  • Karun, S., & Khilnani, V. (2024). DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW. ResearchGate. Available at: [Link]

  • Fard, M. A., et al. (2018). General reaction scheme of the Debus–Radziszewski imidazole synthesis. ResearchGate. Available at: [Link]

  • Kaur, R., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Oriental Journal of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Imidazole Esterification Reactions

Welcome to the technical support center for optimizing reaction conditions for imidazole esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions for imidazole esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reactions are not only successful but also robust and reproducible.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing a clear path from problem to resolution.

Issue 1: Low or No Product Yield

Question: I am attempting an imidazole-catalyzed esterification of a carboxylic acid with an alcohol, but I am observing very low to no formation of my desired ester. What are the likely causes and how can I improve my yield?

Answer:

Low yield in an imidazole-catalyzed esterification is a common issue that can stem from several factors, primarily related to the reaction equilibrium and the stability of the key intermediate, N-acylimidazole.

Causality: Imidazole catalyzes esterification by reacting with an activated carboxylic acid (like an acid chloride or anhydride) to form a highly reactive N-acylimidazole intermediate.[1] This intermediate is then attacked by the alcohol to form the ester and regenerate the imidazole catalyst. The efficiency of this process hinges on the successful formation and subsequent reaction of the N-acylimidazole.

Troubleshooting Steps:

  • Activation of the Carboxylic Acid:

    • Insight: Direct esterification of a carboxylic acid and an alcohol with only imidazole as a catalyst is often slow and inefficient. The carboxylic acid needs to be activated to facilitate the formation of the N-acylimidazole.

    • Solution: Employ a suitable activating agent. Common choices include:

      • Acid Anhydrides or Acid Chlorides: These are highly reactive and readily form the N-acylimidazolide.[2]

      • Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 2-chloro-1,3-dimethylimidazolinium chloride (DMC) can be used to activate the carboxylic acid in situ.[3] DMC is often preferred as its byproducts are water-soluble, simplifying purification.[3]

  • Reaction Conditions:

    • Insight: Temperature and reaction time are critical parameters. Insufficient thermal energy can lead to slow reaction rates, while excessive heat can cause decomposition of reactants or products.

    • Solution: Systematically optimize the reaction temperature. Start at room temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS. Reactions can often be run at temperatures ranging from ambient to 80-100 °C.[4]

  • Water Content:

    • Insight: Water can hydrolyze the activated carboxylic acid and the N-acylimidazole intermediate, leading to the regeneration of the starting carboxylic acid and reducing the yield.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Issue 2: Presence of an Unexpected Side Product

Question: I am reacting an α,β-unsaturated carboxylic acid derivative with an alcohol using imidazole as a catalyst and solvent. My analysis shows the desired ester, but also a significant amount of an unexpected byproduct. What could this be and how can I prevent its formation?

Answer:

The formation of side products is a significant challenge, especially when using α,β-unsaturated substrates with imidazole.

Causality: Imidazole can act as a nucleophile and undergo an Aza-Michael addition to the double bond of α,β-unsaturated carbonyl compounds.[2] This side reaction is a common pitfall when using molten imidazole as a solvent or in high concentrations.[2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Aza-Michael Addition A Problem: Unexpected Side Product with α,β-Unsaturated Substrate B Hypothesis: Aza-Michael Addition of Imidazole A->B C Confirmation: Characterize Side Product (NMR, MS) B->C D Solution 1: Reduce Imidazole Concentration C->D E Solution 2: Use a Non-Nucleophilic Base/Catalyst C->E F Solution 3: Modify Reaction Temperature C->F G Outcome: Minimized Side Product Formation D->G E->G F->G G cluster_0 Imidazole-Catalyzed Esterification A Carboxylic Acid + Activating Agent B Activated Carboxylic Acid A->B Activation D N-Acylimidazole Intermediate B->D + Imidazole C Imidazole C->D F Ester Product D->F + Alcohol E Alcohol E->F G Regenerated Imidazole F->G - Ester G->C

Sources

Troubleshooting

Troubleshooting guide for imidazole ring formation reactions

Initiating Research on Imidazole Rings I've started gathering information on imidazole ring formations. Right now, I'm focusing on Google searches to understand common problems and fixes for reactions like the Debus-Radz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Imidazole Rings

I've started gathering information on imidazole ring formations. Right now, I'm focusing on Google searches to understand common problems and fixes for reactions like the Debus-Radziszewski, Robinson-Gabriel, and metal-catalyzed syntheses. I'm hoping to build a solid foundation of existing knowledge.

Analyzing Synthesis Troubleshooting Data

I'm now diving deep into Google search results, analyzing data on imidazole ring formations, with a particular focus on common issues within Debus-Radziszewski, Robinson-Gabriel, and metal-catalyzed reactions. I'm categorizing problems by reaction type and parameters, such as starting materials, catalysts, and solvents. My goal is to structure a troubleshooting guide in a Q&A format, moving from simple to more complex issues. I plan to use tables and diagrams to convey data and mechanisms.

Organizing Research Findings

I'm now collating search results on imidazole synthesis issues, focusing on Debus-Radziszewski, Robinson-Gabriel, and metal-catalyzed reactions. My priority is to identify and categorize common problems – low yields, side products, purification difficulties – by reaction type and parameters. I'm cross-referencing this with peer-reviewed literature to solidify mechanistic explanations and troubleshooting recommendations, which I'll structure in a Q&A format. I'll include data summaries in tables and illustrate mechanisms with Graphviz diagrams, supporting accuracy with in-text citations. I'll finalize the compilation with a fully linked "References" section.

Optimization

Technical Support Center: Strategies to Avoid Byproduct Formation in Imidazole Synthesis

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during the synthesis of imidazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should be aware of during imidazole synthesis?

A1: Byproduct formation is a frequent challenge in imidazole synthesis, largely dependent on the chosen synthetic route and reaction conditions. The most common classes of byproducts include:

  • Oxazoles: These are often formed in reactions where a 1,2-dicarbonyl compound is a starting material. The formation of oxazoles can compete with the desired imidazole synthesis.[1][2]

  • Aroylimidazoles: In certain syntheses, such as those for 2,4(5)-diarylimidazoles, the formation of 2-aroyl-4(5)-arylimidazoles can be a significant side reaction.[1]

  • Regioisomers: Particularly during N-alkylation of unsymmetrically substituted imidazoles, a mixture of regioisomers is a common outcome. The position of alkylation is sensitive to steric and electronic effects, as well as reaction conditions.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials and stable intermediates in the final product mixture.

  • Polymeric Materials: Under harsh reaction conditions, such as high temperatures, starting materials and products can degrade or polymerize, leading to the formation of insoluble "tar-like" substances.

Q2: I'm performing a Debus-Radziszewski synthesis and my yields are low with a complex mixture of products. What could be the issue?

A2: The Debus-Radziszewski reaction, while a classic method, can be prone to side reactions if not properly controlled.[3] Low yields are often attributed to:

  • Sub-optimal Temperature: High temperatures can promote side reactions and decomposition. It's crucial to find the optimal temperature for your specific substrates.

  • Incorrect Stoichiometry: The ratio of the 1,2-dicarbonyl compound, aldehyde, and ammonia source is critical. An excess of one reactant can lead to the formation of byproducts.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized high concentrations of reactants, promoting side reactions.

  • Competing Reactions: The formation of oxazoles can be a competing pathway.

To improve your yield, consider a systematic optimization of reaction conditions, including temperature, solvent, and catalyst. The use of microwave irradiation has been shown to improve yields and reduce reaction times in some cases.

Q3: How can I control the regioselectivity of N-alkylation to avoid a mixture of isomers?

A3: Achieving regioselective N-alkylation of unsymmetrical imidazoles is a common challenge. The outcome is a delicate balance of steric and electronic factors of the imidazole ring, the nature of the alkylating agent, the base, and the solvent used.[4][5]

  • Steric Hindrance: Bulky substituents on the imidazole ring will direct alkylation to the less sterically hindered nitrogen. Similarly, bulkier alkylating agents will favor the less hindered nitrogen.

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.

  • Choice of Base and Solvent: The combination of base and solvent can significantly influence the position of alkylation by affecting the aggregation state of the imidazolate anion and the nature of the transition state. For instance, using a strong, non-nucleophilic base in a polar aprotic solvent often favors alkylation at the more sterically accessible nitrogen.

A screening of different bases (e.g., NaH, K₂CO₃), solvents (e.g., DMF, THF), and temperatures is often necessary to find the optimal conditions for your desired regioisomer.

Troubleshooting Guide: Specific Byproduct Issues

This section provides a more in-depth look at common byproduct-related issues and offers detailed troubleshooting strategies.

Issue 1: Formation of 2-Aroyl-4(5)-arylimidazole Byproducts

Scenario: You are synthesizing 2,4(5)-diarylimidazoles and observe a significant amount of a byproduct with a mass corresponding to an additional carbonyl group.

Probable Cause: This byproduct is likely a 2-aroyl-4(5)-arylimidazole. Its formation is highly dependent on the reaction conditions.[1]

Troubleshooting Workflow:

start High Aroyl-imidazole Byproduct cond1 Is the reaction temperature elevated? start->cond1 action1 Lower the reaction temperature. Monitor progress closely by TLC/LC-MS. cond1->action1 Yes cond2 Are you using an oxidative catalyst? cond1->cond2 No action1->cond2 action2 Screen alternative, milder catalysts. Consider stoichiometric control of the oxidant. cond2->action2 Yes cond3 Is the reaction time prolonged? cond2->cond3 No action2->cond3 action3 Optimize reaction time. Quench the reaction upon completion of the main product formation. cond3->action3 Yes end Reduced Aroyl-imidazole Byproduct cond3->end No action3->end

Troubleshooting Byproduct Formation

Mechanistic Insight:

The formation of 2-aroyl-4(5)-arylimidazoles likely proceeds through the oxidation of an intermediate. By controlling the reaction temperature and the nature of the catalyst, you can disfavor this oxidative pathway.

Data-Driven Optimization:

To systematically address this issue, consider a Design of Experiments (DoE) approach, varying temperature, catalyst loading, and reaction time. The following table illustrates a hypothetical optimization study:

EntryTemperature (°C)Catalyst (mol%)Time (h)Desired Product (%)Aroyl-imidazole Byproduct (%)
11205246035
21005247520
3805248510
4802.524887
5802.518905

This data suggests that lower temperatures and catalyst loadings, along with optimized reaction times, can significantly reduce the formation of the aroyl-imidazole byproduct.

Issue 2: Presence of Oxazole Byproducts

Scenario: During the synthesis of an imidazole from a 1,2-dicarbonyl compound, you isolate a significant amount of an oxazole derivative.

Probable Cause: The formation of an oxazole is a known competing reaction pathway in certain imidazole syntheses.[1][2]

Troubleshooting Workflow:

start High Oxazole Byproduct cond1 Is the source of ammonia limiting? start->cond1 action1 Increase the equivalents of the ammonia source (e.g., ammonium acetate). cond1->action1 Yes cond2 Is the reaction solvent protic? cond1->cond2 No action1->cond2 action2 Switch to an aprotic solvent. Consider solvent-free conditions. cond2->action2 Yes cond3 Is a Lewis acid catalyst being used? cond2->cond3 No action2->cond3 action3 Screen alternative catalysts. Consider a Brønsted acid catalyst. cond3->action3 Yes end Reduced Oxazole Byproduct cond3->end No action3->end

Troubleshooting Oxazole Formation

Mechanistic Insight:

The formation of the imidazole versus the oxazole is a competition between the nucleophilic attack of ammonia or an amine versus the intramolecular cyclization of an intermediate. By increasing the concentration of the nitrogen source, you can favor the imidazole pathway.

Issue 3: Formation of Regioisomers during N-Alkylation

Scenario: You are attempting to alkylate an unsymmetrical imidazole and obtain a mixture of N-1 and N-3 alkylated products.

Probable Cause: The two nitrogen atoms of the imidazole ring have different steric and electronic environments, leading to competitive alkylation.[4][5]

Troubleshooting Workflow:

start Mixture of N-Alkylated Regioisomers cond1 Is the desired isomer the less sterically hindered one? start->cond1 action1 Use a bulkier alkylating agent. Use a non-coordinating solvent. cond1->action1 Yes cond2 Is the desired isomer at the electronically favored position? cond1->cond2 No action1->cond2 action2 Consider the electronic nature of substituents. Modify substituents if possible. cond2->action2 Yes cond3 Have you screened different bases? cond2->cond3 No action2->cond3 action3 Screen a range of bases (e.g., NaH, K2CO3, Cs2CO3). Correlate base strength and counter-ion with regioselectivity. cond3->action3 Yes end Improved Regioselectivity cond3->end No action3->end

Controlling N-Alkylation Regioselectivity

Data-Driven Optimization:

The regioselectivity of N-alkylation is highly substrate and condition-dependent. A systematic study is often the most effective approach.

EntryImidazole SubstituentAlkylating AgentBaseSolventN-1:N-3 Ratio
14-NitroMeIK₂CO₃DMF80:20
24-NitroBnBrK₂CO₃DMF90:10
34-NitroMeINaHTHF70:30
42-MethylMeIK₂CO₃DMF50:50
52-tert-ButylMeIK₂CO₃DMF>95:5

This hypothetical data illustrates that both electronic effects (entry 1 vs. 4) and steric effects (entry 4 vs. 5) play a crucial role.

Experimental Protocols

Protocol 1: Minimized Byproduct Synthesis of 2,4,5-Triphenylimidazole (Lophine) via Microwave Irradiation

This protocol is adapted from a microwave-mediated synthesis of lophine and is designed to minimize reaction time and potential side reactions.[6]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a 10 mL microwave reaction vessel, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and ammonium acetate (5.0 mmol, 385 mg).

  • Add a catalytic amount of glacial acetic acid (0.5 mmol, 30 µL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add 10 mL of cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from hot ethanol to yield pure 2,4,5-triphenylimidazole.

Protocol 2: Purification of Imidazole Derivatives by Acid-Base Extraction

This protocol is a general method for separating basic imidazole products from neutral or acidic impurities.[7]

Materials:

  • Crude reaction mixture containing the imidazole derivative

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude reaction mixture in dichloromethane (50 mL).

  • Transfer the solution to a separatory funnel and add 1 M HCl (50 mL).

  • Shake the funnel gently, venting frequently. Allow the layers to separate. The protonated imidazole will be in the aqueous layer.

  • Separate the aqueous layer. Extract the organic layer again with 1 M HCl (2 x 25 mL) to ensure complete extraction of the basic product.

  • Combine all aqueous extracts and cool in an ice bath.

  • Slowly add 1 M NaOH with stirring until the solution is basic (pH > 10), which will precipitate the free imidazole.

  • Extract the aqueous suspension with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic solution under reduced pressure to obtain the purified imidazole derivative.

References

  • Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(12), 4551–4553. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3839–3854. [Link]

  • de Souza, M. C. B. V., de Almeida, V. A., & de Oliveira, R. N. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5847. [Link]

  • Siddarh, H. S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3). [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]

  • Germanov, E. V., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(19), 6653. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

  • Karaaslan, Ç., & Göktaş, M. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Turkish Journal of Chemistry, 44(2), 485-498. [Link]

  • ResearchGate. (2025). Mechanism of imidazole and oxazole formation in [13C-2]-labelled glycine and alanine model systems. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Chettri, S., et al. (2023). Copper borate (CuB4O7)-promoted multi-component green synthesis of 2,4,5-triarylimidazole derivatives and evidence of in situ conversion of copper borate (CuB4O7) into Cu(OAc)2 in the presence of NH4OAc. Journal of the Iranian Chemical Society, 20(7), 1869-1880. [Link]

  • Benincori, T., Brenna, E., & Sannicolò, F. (1993). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (5), 675-680. [Link]

  • ResearchGate. (2025). The Debus–Radziszewski imidazole synthesis. [Link]

  • ResearchGate. (2025). Mechanism of imidazole and oxazole formation in [13C-2]-labelled glycine and alanine model systems. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

  • da Silva, W. A., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Catalysts, 11(11), 1387. [Link]

  • Papathanasiou, T., et al. (2024). Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences, 25(9), 4591. [Link]

  • ResearchGate. (n.d.). 270 questions with answers in IMIDAZOLES. [Link]

  • Google Patents. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3839-3854. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). A review article on synthesis of imidazole derivatives. [Link]

  • Papathanasiou, T., et al. (2024). Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences, 25(9), 4591. [Link]

  • ACS Earth and Space Chemistry. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. [Link]

  • Chen, M.-T., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4845. [Link]

  • ResearchGate. (2025). Purification of imidazolium ionic liquids for spectroscopic application. [Link]

  • ResearchGate. (n.d.). Possible mechanism of synthesis of 2,4,5-triarylimidazole derivative using ZSM-11 zeolite as a catalyst. [Link]

  • Royal Society of Chemistry. (2025). Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]

  • PubMed. (2015). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. [Link]

  • ResearchGate. (n.d.). Ultra Purification of Ionic Liquids by Melt Crystallization. [Link]

  • ResearchGate. (2025). Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. [Link]

  • ResearchGate. (n.d.). (PDF) An efficient one-pot synthesis and biological evaluation of novel ( E )-2-aroyl-4-arylidene-5-oxotetrahydrofuran derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride

Welcome to the technical support center for the synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying principles and causality of each step, empowering you to troubleshoot and optimize this synthesis for scale-up.

Overview of Synthetic Strategy

Methyl 1H-imidazole-5-carboxylate is a valuable heterocyclic building block. While several synthetic routes exist, a common and industrially relevant pathway begins with diaminomaleonitrile (DAMN). This route involves the formation of the imidazole ring, followed by hydrolysis, esterification, and final conversion to the hydrochloride salt. Each stage presents unique challenges, especially during scale-up, which this guide will address.

Below is a high-level overview of the synthetic workflow.

G cluster_0 Phase 1: Imidazole Ring Formation cluster_1 Phase 2: Functional Group Transformation cluster_2 Phase 3: Salt Formation A Diaminomaleonitrile (DAMN) + Formamidine Acetate B Cyclization Reaction (e.g., in Acetic Acid) A->B C 4-Amino-1H-imidazole-5-carbonitrile B->C D Hydrolysis (Acid or Base) C->D E 1H-Imidazole-5-carboxylic acid D->E F Esterification (Methanol, Acid Catalyst) E->F G Methyl 1H-imidazole-5-carboxylate (Free Base) F->G H Dissolution in Anhydrous Solvent G->H I Addition of HCl H->I J Crystallization / Precipitation I->J K Methyl 1H-imidazole-5-carboxylate HCl (Final Product) J->K

Caption: High-level workflow for the synthesis of Methyl 1H-imidazole-5-carboxylate HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Methyl 1H-imidazole-5-carboxylate?

A1: The two most prevalent routes are:

  • From Diaminomaleonitrile (DAMN): This multi-step process involves cyclization with a formylating agent (like formamidine acetate) to form an aminoimidazole carbonitrile intermediate, followed by hydrolysis and esterification. This route is often preferred for large-scale production despite its length, as DAMN can be a more economical starting material.[1][2]

  • Direct Esterification: This is a more straightforward method involving the esterification of 1H-imidazole-5-carboxylic acid with methanol under acidic conditions.[3] Its viability for scale-up depends on the commercial availability and cost of the starting carboxylic acid.

Q2: My reaction yield is consistently low during the initial cyclization step. What are the likely causes?

A2: Low yield in the cyclization of DAMN is a common issue. Key factors include incomplete reaction, side reactions, or degradation. Ensure your reagents are of sufficient purity and that the reaction temperature is carefully controlled. Prolonged reaction times or excessive temperatures can lead to the formation of undesired by-products.

Q3: The product "oils out" during crystallization instead of forming a solid. How can I fix this?

A3: "Oiling out" typically happens when the product's solubility in the chosen solvent is too high at the crystallization temperature, or if significant impurities are present.[4] To resolve this, you can:

  • Slow down the cooling process to give crystals more time to nucleate and grow.

  • Add a co-solvent (anti-solvent) in which the product is less soluble to induce precipitation.

  • "Seed" the solution with a small crystal of the pure product to encourage crystallization.

  • Re-purify the material to remove impurities that may be inhibiting crystallization.

Q4: How do I effectively convert the final methyl ester (free base) to its hydrochloride salt?

A4: The hydrochloride salt is typically formed by dissolving the purified free base in an anhydrous solvent (like methanol, ethyl acetate, or diethyl ether) and adding a solution of hydrogen chloride (e.g., HCl in methanol or dioxane).[5] It is critical to use anhydrous conditions, as water can interfere with the salt formation and crystallization process.[4]

Troubleshooting and Optimization Guide

This section provides in-depth solutions to specific problems encountered during the synthesis and scale-up process.

Problem 1: Incomplete Ring Formation or Significant By-product in Step 1
  • Question: My LC-MS analysis of the crude reaction mixture from the cyclization of diaminomaleonitrile shows a large amount of unreacted starting material and several unidentified peaks. How can I optimize this?

  • Answer & Causality: This issue points to sub-optimal reaction kinetics or competing side reactions.

    • Stoichiometry: Ensure the molar ratio of formamidine acetate to DAMN is correct. An excess of the formamidine reagent can sometimes be used to drive the reaction to completion, but a large excess may complicate purification.

    • Temperature Control: This cyclization reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting the formation of polymeric or degradation by-products. Implement controlled, gradual heating and ensure efficient reactor agitation.

    • Solvent Choice: The reaction is often run in solvents like acetic acid or other high-boiling polar solvents. The solvent must be able to dissolve the starting materials and facilitate the reaction without participating in side reactions. Ensure the solvent is of appropriate grade and free from contaminants.

G Start Low Yield in Cyclization Step Q1 Is the reaction going to completion? (Check TLC/LC-MS for starting material) Start->Q1 A1_Yes Increase reaction time or temperature moderately. Verify reagent stoichiometry. Q1->A1_Yes No Q2 Are significant by-products observed? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Lower reaction temperature. Ensure slow, controlled reagent addition. Check for reagent purity. Q2->A2_Yes Yes Result Optimized Reaction Conditions Q2->Result No A2_Yes->Result

Sources

Optimization

Technical Support Center: Recrystallization of Imidazole Salts

Welcome to the Technical Support Center for the purification of imidazole salts. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common iss...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of imidazole salts. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the recrystallization of these often challenging compounds. Imidazole salts, a prominent class of ionic liquids (ILs), are prized for their tunable properties and wide-ranging applications, from "green" solvents in synthesis to key components in pharmaceutical ingredients.[1][2] However, their purification by recrystallization is not always straightforward. This guide provides in-depth, field-proven insights to help you achieve high-purity crystalline products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of imidazole salts in a question-and-answer format, explaining the underlying principles and offering actionable solutions.

Q1: My imidazole salt is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common and frustrating phenomenon where the dissolved solute separates from the solution as a liquid phase rather than a solid crystal. This occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating.[3] For imidazole salts, which often have low melting points, this is a frequent challenge.[4] The resulting oil is often an impure, supercooled liquid that may eventually solidify into an amorphous glass, trapping impurities and defeating the purpose of recrystallization.[3][5]

Causality and Strategic Solutions:

  • High Impurity Load: Significant amounts of impurities can dramatically depress the melting point of your imidazole salt, leading to oiling out.[3]

    • Solution: Consider a pre-purification step. Techniques like liquid-liquid extraction or treatment with activated charcoal can remove gross impurities before recrystallization.[6][7] For instance, washing a crude imidazole salt with a solvent in which the impurities are soluble but the salt is not (e.g., cold toluene or ethyl acetate) can be effective.[8][9]

  • Rapid Cooling: If the solution is cooled too quickly, the supersaturation point may be reached at a temperature above the salt's melting point.

    • Solution: Slow down the cooling process. Allow the flask to cool gradually to room temperature on the benchtop, perhaps insulated with a cloth, before transferring it to an ice bath.[6] This provides a larger window for nucleation and ordered crystal growth.

  • Inappropriate Solvent Choice: The solvent system may not be optimal for your specific imidazole salt.

    • Solution 1: Increase Solvent Volume: You may be at the edge of the solubility curve. Add a small amount of the hot "good" solvent to the oiled-out mixture to redissolve the oil, then attempt a slower cooling rate.[3][6]

    • Solution 2: Modify the Solvent System: If using a single solvent, try a two-solvent (binary) system. Dissolve the salt in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify the solution before slow cooling.[10]

Q2: I'm not getting any crystals to form, even after cooling the solution. What should I do?

A2: The failure of crystals to form from a cooled, supersaturated solution is typically due to a kinetic barrier to nucleation.[6] In simple terms, the molecules need a starting point to begin assembling into a crystal lattice.

Inducing Crystallization: Overcoming the Nucleation Barrier

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]

  • Seed Crystals: If you have a small amount of the pure imidazole salt, add a tiny crystal to the supersaturated solution. This "seed crystal" acts as a template for further crystallization.[6]

  • Reduce Solvent Volume: It's possible that you've used too much solvent, and the solution is not yet supersaturated. Gently heat the solution to evaporate some of the solvent, increasing the concentration, and then allow it to cool again.[3][11]

  • Lower the Temperature: If an ice bath is insufficient, a colder bath, such as an ice-salt mixture or a dry ice-acetone bath, may be necessary to induce crystallization.[6]

Q3: My recrystallization yield is very low. How can I improve it?

A3: A low yield indicates that a significant portion of your imidazole salt is remaining in the mother liquor.[3] Several factors can contribute to this.

Maximizing Your Product Recovery:

  • Excess Solvent: Using too much solvent is a primary cause of low yield.[3]

    • Solution: Aim to use the minimum amount of hot solvent required to fully dissolve your crude product.[10] If you suspect excess solvent was used, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[3]

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and filter paper, and add a small amount of extra hot solvent to the solution before filtering to account for evaporation.[6]

  • Washing with a Warm or Excessive Amount of Solvent: Washing the collected crystals is crucial for removing adhering mother liquor, but using a solvent that is too warm or in too large a volume will dissolve your product.

    • Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.[6]

Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent for recrystallizing my imidazole salt?

A: The ideal recrystallization solvent will dissolve the imidazole salt completely at its boiling point but poorly at room temperature or below.[10] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Solvent Selection Workflow:

G cluster_start Initial Screening cluster_dissolution Solubility Test cluster_outcome Outcome start Place ~20mg of crude salt in a test tube add_solvent Add a few drops of a test solvent start->add_solvent dissolves_rt Dissolves at Room Temp? add_solvent->dissolves_rt heat_insoluble If insoluble, heat to boiling dissolves_rt->heat_insoluble No too_good Result: Solvent is too good. Try a different solvent. dissolves_rt->too_good Yes dissolves_hot Dissolves when hot? heat_insoluble->dissolves_hot potential_solvent Result: Potentially good solvent. Proceed to cooling test. dissolves_hot->potential_solvent Yes insoluble Result: Insoluble. Try a different solvent. dissolves_hot->insoluble No cool_solution Allow hot solution to cool slowly potential_solvent->cool_solution no_crystals No crystals form on cooling. Consider a binary system. crystals_form Crystals form on cooling. Result: Good solvent found! cool_solution->no_crystals No cool_solution->crystals_form Yes

Caption: A workflow for selecting an appropriate recrystallization solvent.

Common Solvents for Imidazole Salts:

Imidazole Salt TypeRecommended Solvents/SystemsNotes
Simple Alkylimidazolium Halides (e.g., [BMIM]Cl)Acetonitrile, Ethyl Acetate, Toluene/Acetonitrile, Propan-2-ol[12]Often highly hygroscopic; perform recrystallization under an inert atmosphere if possible.[8]
Imidazolium Salts with Functionalized Side ChainsEthanol/Water, Ethanol/Diethyl Ether, Dichloromethane/Hexane[10][13][14]The polarity of the solvent system should be tailored to the functionality of the side chains.
Imidazolium-based Ionic Liquids (e.g., with PF₆⁻ or BF₄⁻ anions)Dichloromethane, Acetonitrile/Ethyl Acetate[15]Often exist as liquids at room temperature, making recrystallization challenging.[4] Low-temperature crystallization may be required.

Q: What are the key differences in recrystallizing simple imidazolium salts versus more complex, functionalized ones?

A: The primary difference lies in their physicochemical properties, which dictate solvent choice and handling. Simple salts like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) are often highly polar and hygroscopic.[8] Their recrystallization may require polar solvents and anhydrous conditions to prevent water absorption, which can inhibit crystallization.

Functionalized imidazole salts, such as those with long alkyl chains, aromatic groups, or other reactive moieties, will have varied polarities. Their solubility will be more nuanced, often necessitating binary solvent systems (e.g., dissolving in a polar solvent like ethanol and inducing precipitation with a nonpolar anti-solvent like hexane).[10][13]

Q: What analytical techniques are best for assessing the purity of my recrystallized imidazole salt?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for identifying the compound and detecting residual solvents or organic impurities.[8][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and detecting non-volatile impurities.[16]

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a good indicator of high purity. Impurities will broaden and depress the melting point.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and the absence of impurities with distinct IR absorptions.[8][13]

Experimental Protocol: Recrystallization of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

This protocol provides a general guideline for the recrystallization of a common imidazole salt.

  • Dissolution: In a flask equipped with a magnetic stirrer and a reflux condenser, place the crude [BMIM]Cl. Under a nitrogen atmosphere, add a minimal amount of hot acetonitrile to dissolve the salt completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove residual soluble impurities.[12]

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Google Patents. (n.d.).
  • Chalmers University of Technology. (2024). Techniques for recovery and recycling of ionic liquids: A review. [Link]

  • PubMed Central (PMC). (n.d.). Recovery and purification of ionic liquids from solutions: a review. [Link]

  • Google Patents. (n.d.). WO2004080974A1 - A purification method of ionic liquids to obtain their high purity.
  • ResearchGate. (n.d.). Ultra Purification of Ionic Liquids by Melt Crystallization. [Link]

  • RSC Publishing. (n.d.). Recovery and purification of ionic liquids from solutions: a review. [Link]

  • ResearchGate. (n.d.). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. [Link]

  • ACS Publications. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. [Link]

  • ResearchGate. (2025). Purification of imidazolium ionic liquids for spectroscopic application. [Link]

  • ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Thermal stability and crystallization behavior of imidazolium halide ionic liquids. [Link]

  • ACS Omega. (2022). Mechanism Study of Imidazole-Type Deep Eutectic Solvents for Efficient Absorption of CO2. [Link]

  • Queen's University Belfast. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. [Link]

  • SpringerLink. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. [Link]

  • ACS Publications. (2015). The Use of Cooling Crystallization in an Ionic Liquid System for the Purification of Pharmaceuticals. [Link]

  • University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]

  • ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. [Link]

  • Scholars' Mine. (n.d.). Synthesis and toxicity studies of imidazolium-based ionic liquids. [Link]

  • ResearchGate. (2025). Approaches to Crystallization from Ionic Liquids: Complex Solvents—Complex Results, or, a Strategy for Controlled Formation of New Supramolecular Architectures?. [Link]

  • ACS Publications. (2016). Structural Transitions of 1-Butyl-3-methylimidazolium Chloride/Water Mixtures Studied by Raman and FTIR Spectroscopy and WAXS. [Link]

  • MDPI. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. [Link]

  • CORE. (n.d.). THE CHEMISTRY OF IMIDAZOLIUM SALTS AND PHOSPHONIUM-BASED IONIC LIQUIDS. [Link]

  • YouTube. (2018). How to Grow a Large, Single Crystal: Part 1 | University at Buffalo. [Link]

  • MDPI. (2026). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. [Link]

  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopic Nature of Imidazole Hydrochlorides

Welcome to the technical support center for managing imidazole hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing imidazole hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these compounds. Our goal is to provide not just protocols, but a deep understanding of the principles behind them, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with hygroscopic imidazole hydrochlorides, from understanding the fundamental problem to implementing advanced handling and analytical techniques.

Part 1: Understanding the Core Problem

Q1: What exactly is hygroscopicity and why are imidazole hydrochlorides so susceptible?

A: Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment at normal temperatures.[1] Imidazole hydrochlorides are particularly prone to this for two primary reasons:

  • The Imidazole Ring: The nitrogen atoms in the imidazole ring can form strong hydrogen bonds with water molecules.[2]

  • The Hydrochloride Salt: Salt forms of active pharmaceutical ingredients (APIs) are often crystalline solids. The ionic nature of the hydrochloride salt has a strong affinity for polar water molecules.

This combination makes the crystalline structure readily attract and incorporate water, leading to a range of experimental challenges. Hydrochloride and phosphate salts of imidazole-containing compounds, like histamine, are well-documented as forming white hygroscopic crystals.[3]

Q2: What are the direct consequences if my imidazole hydrochloride absorbs atmospheric moisture?

A: Moisture absorption can have significant and detrimental effects on both the physical and chemical properties of your compound, leading to:

  • Inaccurate Weighing: The measured weight will be a combination of your compound and an unknown amount of water, leading to errors in concentration calculations and stoichiometry.

  • Physical State Alteration: The powder may become damp, clumpy, or cakey, which severely impacts its flow properties.[1][4][5] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water to form an aqueous solution.[1]

  • Chemical Degradation: The presence of water can accelerate hydrolysis, leading to the formation of impurities and a reduction in the active ingredient's potency.[6] This is a critical concern for long-term stability and shelf-life.[7]

  • Altered Physicochemical Properties: Moisture can induce phase transitions, such as the conversion of an anhydrous form to a hydrate or an amorphous solid to a crystalline one.[6] These changes can drastically affect solubility, dissolution rate, and bioavailability.[6]

The workflow below illustrates the cascading effects of moisture absorption on experimental outcomes.

G Atmosphere Atmospheric Moisture (High Relative Humidity) Absorption Moisture Absorption Atmosphere->Absorption Compound Hygroscopic Imidazole Hydrochloride Compound->Absorption Weighing Inaccurate Weighing (Mass includes water) Absorption->Weighing Physical Physical Changes (Caking, Clumping) Absorption->Physical Chemical Chemical Degradation (e.g., Hydrolysis) Absorption->Chemical Phase Phase Transition (Anhydrate -> Hydrate) Absorption->Phase Concentration Incorrect Solution Concentration Weighing->Concentration Handling Poor Powder Flow & Handling Physical->Handling Potency Reduced Potency & Impurity Formation Chemical->Potency Bioavailability Altered Bioavailability & Solubility Phase->Bioavailability Result Compromised Experimental Results & Reproducibility Concentration->Result Handling->Result Potency->Result Bioavailability->Result

Figure 1: Consequence cascade of moisture absorption.
Part 2: Troubleshooting, Handling, and Storage

Q3: How should I properly store a new container of imidazole hydrochloride?

A: Proper storage is the first line of defense. Because the amount of moisture held by hygroscopic materials is often proportional to the relative humidity, the primary goal is to minimize this exposure.[1]

  • Keep Containers Tightly Sealed: Store the compound in its original container with the lid tightly secured. For frequently accessed materials, consider sealing the lid with parafilm as an extra precaution.[8]

  • Use a Desiccator: For optimal protection, place the sealed container inside a desiccator.[4] Desiccators are enclosures containing drying agents (desiccants) that maintain a very low humidity environment.[4] Common desiccants include silica gel, calcium sulfate (Drierite®), and molecular sieves.

  • Consider Inert Gas: For extremely sensitive compounds, after opening, purge the headspace of the container with a dry, inert gas like nitrogen or argon before sealing. This displaces moist air.

Q4: My lab environment is humid. What is the best way to weigh and transfer the compound for an experiment?

A: Standard open-bench weighing is inadequate for highly hygroscopic materials. The key is to minimize exposure time and control the atmosphere.

  • Best Practice (Highest Protection): Use a glove box or glove bag with a controlled low-humidity atmosphere (<10% RH). This provides a contained environment for all manipulations.

  • Good Practice (Moderate Protection): If a glove box is unavailable, work quickly. Prepare all necessary equipment (spatulas, weigh boats, vials) in advance. Open the main container for the shortest possible time, retrieve the approximate amount needed, and seal it immediately. Perform the final, accurate weighing from a smaller, temporary container (like a sealed vial) to avoid prolonged exposure of the bulk material.

  • Controlled Airflow: Milling or processing hygroscopic materials can be done using a stream of desiccated air to continuously remove liberated moisture.[9]

Q5: My powder has become clumpy. What went wrong and what can I do?

A: Clumping and caking are classic signs of moisture absorption.[4][5] This occurs when moisture forms liquid bridges between particles, which then solidify upon slight drying, creating agglomerates. This indicates that storage and handling protocols were insufficient to protect the compound.

  • Immediate Action: First, you must determine the water content analytically (see Q6) before using the material. Do not assume the stated purity from the manufacturer is still valid.

  • Remediation (Use with Caution): Gentle drying under vacuum at a temperature well below the compound's decomposition point may remove some adsorbed water. However, this may not be effective for hydrates (stoichiometrically bound water) and could induce phase changes. Always verify the compound's identity and purity (e.g., via DSC, XRD, or NMR) after any drying process.

Part 3: Quantification and Correction

Q6: How can I accurately measure the water content in my sample?

A: Visual inspection is not enough. Quantitative measurement is essential for accurate and reproducible science. Several methods are available, each with its own advantages.

TechniquePrincipleProsCons
Karl Fischer (KF) Titration A highly specific chemical reaction between iodine and water. Can be volumetric or coulometric.[10][11]Gold standard; highly accurate and specific to water; can measure low levels of water.Requires specialized equipment; can be sensitive to side reactions with certain functional groups.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated in a controlled atmosphere.[]Provides information on mass loss at different temperatures; can distinguish between adsorbed water and water from hydrates.Not specific to water (any volatile compound will cause mass loss); requires careful interpretation.
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH).[]Provides a detailed profile of hygroscopic behavior; determines critical humidity points.Primarily a characterization tool, not for routine QC of water content.

For most applications requiring an accurate water content value to correct for concentration, Karl Fischer titration is the preferred method due to its specificity.

Q7: I've determined my sample contains 5.5% water by weight. How do I prepare 100 mL of a 10 mM solution?

A: You must correct for the water content to weigh the correct amount of the active compound.

  • Calculate the Molecular Weight (MW): Find the anhydrous MW of your imidazole hydrochloride from the manufacturer's specification sheet. Let's assume it is 250.0 g/mol .

  • Determine the Correction Factor: The powder is only (100% - 5.5%) = 94.5% active compound by weight.

  • Calculate the Corrected Mass to Weigh:

    • Mass needed (anhydrous) = Concentration × Volume × MW = 0.010 mol/L × 0.100 L × 250.0 g/mol = 0.250 g

    • Actual mass to weigh = Mass needed (anhydrous) / % Active = 0.250 g / 0.945 = 0.2646 g

You must weigh 0.2646 g of the hydrated powder and dissolve it in your solvent up to a final volume of 100 mL to achieve a true 10 mM solution of the imidazole hydrochloride.

The workflow for this crucial correction is visualized below.

G start Goal: Prepare Accurate Solution kf 1. Determine Water Content (e.g., Karl Fischer) Result: X% w/w water start->kf calc_factor 2. Calculate Purity Factor (1 - X/100) kf->calc_factor calc_actual 4. Calculate Actual Mass Mass_actual = Mass_ideal / Purity Factor calc_factor->calc_actual calc_ideal 3. Calculate Ideal Mass (Anhydrous) Mass_ideal = C * V * MW calc_ideal->calc_actual weigh 5. Weigh Actual Mass Under Controlled Conditions calc_actual->weigh dissolve 6. Dissolve and Dilute to Final Volume weigh->dissolve end Result: Solution at Target Concentration dissolve->end

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity in Imidazole Nitrosation

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, actionable solutions for a common yet challenging issue in synthetic chemistry: the low reactivity of imidazoles...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, actionable solutions for a common yet challenging issue in synthetic chemistry: the low reactivity of imidazoles in nitrosation reactions. This guide moves beyond simple procedural lists to explain the "why" behind each experimental choice, empowering you to troubleshoot effectively and optimize your reaction outcomes.

This guide is structured to first answer fundamental questions you might have and then dive into specific troubleshooting scenarios with detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my imidazole substrate showing low to no reactivity towards nitrosation?

A1: The low reactivity of imidazoles in nitrosation is often due to a combination of factors. The imidazole ring is aromatic, which delocalizes the lone pair of electrons on the nitrogen atoms, making them less nucleophilic than in a simple secondary amine.[1][2] Additionally, the acidic conditions typically required for generating the active nitrosating species (like the nitrosonium ion, NO+) can protonate the imidazole ring, further deactivating it towards electrophilic attack.[3]

Q2: What is the optimal pH for nitrosating an imidazole?

A2: There is a delicate balance required for the pH in imidazole nitrosation. While acidic conditions (typically pH 1-3) are necessary to generate the active nitrosating agent from precursors like sodium nitrite, a very low pH can lead to excessive protonation of the imidazole, which inhibits the reaction.[3][4][5] The optimal pH will depend on the specific pKa of your imidazole substrate but generally falls in the mildly acidic range. It is crucial to find the sweet spot that allows for sufficient formation of the nitrosating agent without deactivating your substrate.[4]

Q3: Can I perform nitrosation at room temperature?

A3: While some reactions may proceed at room temperature, it is generally not recommended. Nitrosation reactions are often exothermic, and the resulting nitrosoimidazoles can be unstable.[6] Conducting the reaction at low temperatures (typically 0-5 °C) helps to control the reaction rate, minimize the formation of side products, and prevent the degradation of your target compound.[3]

Q4: N-nitrosation vs. C-nitrosation: How do I control the regioselectivity?

A4: Regioselectivity is a significant challenge. Generally, lower pH (1-3) and lower temperatures (<15°C) favor N-nitrosation.[5] C-nitrosation may become more competitive at a higher pH. The electronic properties of substituents on the imidazole ring also play a crucial role. Electron-donating groups can activate the ring towards electrophilic substitution on the carbon atoms. For precise control, multi-step synthetic routes involving protecting groups may be necessary.[5]

Troubleshooting Guide: Low Conversion & Poor Yields

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: No Reaction or Very Low Conversion

If your starting material is largely unreacted after the expected reaction time, consider the following causes and solutions.

Potential Cause A: Insufficiently Activated Nitrosating Agent

The active nitrosating species, the nitrosonium ion (NO+), is generated in situ from a precursor, commonly sodium nitrite, under acidic conditions. If the conditions are not optimal, the concentration of the active electrophile will be too low.

Solution: Optimize Nitrosating Agent & Conditions

  • Protocol 1: Standard In Situ Generation of Nitrous Acid

    • Dissolve your imidazole substrate in a suitable aqueous mineral acid, such as 2M hydrochloric acid.[7]

    • Cool the solution to 0-5 °C in an ice-water bath. This is critical for stability.[3][7]

    • Prepare a solution of sodium nitrite (1.1 to 1.5 molar equivalents) in water.

    • Add the sodium nitrite solution dropwise to the stirred imidazole solution, ensuring the temperature remains below 5 °C.[7]

    • Monitor the reaction by TLC or LC-MS.

Potential Cause B: Deactivation of Imidazole Substrate

As discussed, excessively acidic conditions can protonate your imidazole, rendering it non-nucleophilic.

Solution: pH Adjustment and Alternative Solvents

  • pH Optimization: Perform small-scale trial reactions at slightly different pH values (e.g., pH 2, 3, and 4) to identify the optimal condition for your specific substrate.

  • Aprotic Conditions: Consider using a more potent, pre-formed nitrosating agent in an aprotic organic solvent to avoid the complexities of aqueous acid.

  • Protocol 2: Using Nitrosonium Tetrafluoroborate (NOBF₄)

    • Dissolve your imidazole substrate in a dry aprotic solvent like dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve nitrosonium tetrafluoroborate (NOBF₄) (1.1 equivalents) in the same dry solvent.

    • Add the NOBF₄ solution dropwise to the imidazole solution.

    • Allow the reaction to stir at 0 °C and monitor its progress. NOBF₄ is a powerful nitrosating agent and can be effective when in situ methods fail.[8]

Potential Cause C: Electron-Deficient Imidazole Ring

If your imidazole substrate has strong electron-withdrawing groups, its nucleophilicity may be too low for even potent nitrosating agents.

Solution: Consider Alternative Synthetic Strategies

In such cases, a different synthetic approach that does not rely on direct nitrosation might be necessary. This could involve building the nitroso-imidazole from a different starting material or using a multi-step synthesis where the nitroso group is introduced before the final ring formation.

Problem 2: Formation of Multiple Products / Low Selectivity

The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates a lack of selectivity.

Potential Cause A: Competing N- and C-Nitrosation

As mentioned, nitrosation can occur on both nitrogen and carbon atoms of the imidazole ring.

Solution: Strategic Control of Reaction Parameters

  • Favoring N-Nitrosation: Stick to lower temperatures (0-5 °C) and a pH range of 1-3.[5]

  • Favoring C-Nitrosation: While often less desired, exploring higher pH conditions might favor this pathway if a C-nitrosoimidazole is the target.

Potential Cause B: Steric Hindrance Leading to Alternative Reaction Sites

If the target nitrogen is sterically hindered by bulky substituents, the nitrosating agent may react at a less hindered, albeit less reactive, site.

Solution: Use of Less Bulky Nitrosating Agents

Consider using alternative nitrosating agents that might have different steric profiles. For instance, tert-butyl nitrite (TBN) can sometimes offer different selectivity.[5]

  • Protocol 3: Nitrosation with tert-Butyl Nitrite (TBN)

    • Dissolve the imidazole substrate in a suitable organic solvent (e.g., THF, acetonitrile).

    • Add tert-butyl nitrite (1.5-2.0 equivalents).

    • The reaction can often be run at room temperature, but starting at 0 °C is a good precautionary measure.

    • Monitor the reaction. This method avoids strong acids and can be milder.

Problem 3: Product Decomposition

If you observe the formation of your desired product followed by its disappearance, or if the reaction mixture turns dark and complex, your product is likely unstable under the reaction conditions.

Potential Cause A: Instability of the Nitrosoimidazole Product

Nitroso compounds can be sensitive to heat, light, and strong acids.

Solution: Milder Reaction and Workup Conditions

  • Maintain Low Temperatures: Ensure the reaction and workup are performed at low temperatures.

  • Prompt Workup: As soon as the reaction is complete, proceed with the workup.

  • Neutralize Carefully: Quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate to neutralize the acid.

  • Storage: Store the final product in the dark and at low temperatures.

Summary of Key Experimental Parameters

ParameterRecommendation for N-NitrosationRationale
Temperature 0-5 °CControls reaction rate, minimizes side reactions and product degradation.[3]
pH Mildly acidic (e.g., 1-3)Balances the need to form the active nitrosating species with preventing substrate deactivation.[4][5]
Nitrosating Agent NaNO₂/HCl, NOBF₄, or t-BuONOChoice depends on substrate reactivity and desired conditions (aqueous vs. aprotic).[5][7][8]
Solvent Aqueous acid or dry aprotic solventDepends on the chosen nitrosating agent.
Atmosphere Inert (N₂ or Ar) for aprotic methodsPrevents side reactions with atmospheric moisture and oxygen.

Visualizing the Process

General Mechanism of N-Nitrosation

G cluster_0 Activation of Nitrite cluster_1 Nitrosation of Imidazole NaNO2 NaNO2 HNO2 Nitrous Acid NaNO2->HNO2 + H⁺ H+ H+ NO+ Nitrosonium Ion (Active Electrophile) HNO2->NO+ + H⁺, -H₂O H2O H₂O Intermediate Protonated Intermediate Imidazole Imidazole Imidazole->Intermediate + NO⁺ N-Nitrosoimidazole N-Nitrosoimidazole Intermediate->N-Nitrosoimidazole - H⁺ H_out H⁺

Caption: Formation of the active nitrosating agent and subsequent electrophilic attack on the imidazole nitrogen.

Troubleshooting Workflow

G Start Low Reactivity Observed Check_pH Is pH in optimal range (1-3)? Start->Check_pH Check_Temp Is temperature low (0-5°C)? Check_pH->Check_Temp Yes Sub_Deactivated Substrate may be deactivated. Increase pH slightly. Check_pH->Sub_Deactivated No (too low) Agent_Inactive Agent formation is slow. Decrease pH slightly. Check_pH->Agent_Inactive No (too high) Check_Agent Is nitrosating agent potent enough? Check_Temp->Check_Agent Yes Side_Rxns Side reactions or decomposition. Maintain low temperature. Check_Temp->Side_Rxns No Result_OK Reaction Successful Check_Agent->Result_OK Yes Use_Stronger_Agent Use a more potent agent (e.g., NOBF₄ in DCM). Check_Agent->Use_Stronger_Agent No Sub_Deactivated->Start Agent_Inactive->Start Side_Rxns->Start Use_Stronger_Agent->Start

Caption: A decision-making flowchart for troubleshooting low reactivity in imidazole nitrosation.

References

  • Zenser, T. V., & Lakshmi, V. M. (2014). Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts. International journal of molecular sciences, 15(7), 11643–11666. [Link]

  • Nitrosamines Exchange Community. (2023). Imidazole is a secondary amine? Nitrosamines Exchange. [Link]

  • Tesfaye, B., & Sobhi, W. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Journal of Pharmaceutical Analysis, 12(4), 569-583. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2024). Is Benzimidazoles form N-nitroso impurities?? ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Imidazole Carboxylates: From Classic Reactions to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The addition of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The addition of a carboxylate group to this versatile heterocycle opens up further avenues for functionalization and molecular design, making the efficient and selective synthesis of imidazole carboxylates a critical area of study. This guide provides a comparative analysis of the most prominent synthetic routes to these valuable compounds, offering insights into their mechanisms, practical applications, and performance based on experimental data. We will explore both time-honored named reactions and contemporary techniques, providing detailed protocols and a critical evaluation of their respective strengths and weaknesses.

The Enduring Legacy of Classical Syntheses

Two classical named reactions have long been the bedrock of imidazole synthesis: the Debus-Radziszewski and the Marckwald syntheses. While modern methods often offer improvements in efficiency and greenness, a thorough understanding of these foundational routes is essential for any synthetic chemist in the field.

The Debus-Radziszewski Synthesis: A Multi-Component Marvel

The Debus-Radziszewski synthesis is a one-pot, multi-component reaction that constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] This approach is valued for its atom economy, as all the reactants are incorporated into the final product.[2]

Mechanism and Rationale:

The reaction is thought to proceed in two main stages.[1] First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then reacts with an aldehyde in the second stage to form the imidazole ring.[1] The choice of a dicarbonyl compound containing a carboxylate group, or a precursor that can be readily converted to one, allows for the synthesis of imidazole carboxylates.

Experimental Protocol: Synthesis of a Substituted Imidazole Carboxylate (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dicarbonyl compound (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Ammonia Source: Add a source of ammonia, typically ammonium acetate (excess), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Performance and Limitations:

While historically significant, the classical Debus-Radziszewski synthesis can suffer from limitations such as harsh reaction conditions, long reaction times, and sometimes moderate yields, with potential for side-product formation.[2] However, modern modifications, including the use of microwave irradiation, have been shown to significantly improve yields and reduce reaction times.[3]

The Marckwald Synthesis: A Pathway to Imidazole-4-Carboxylates

The Marckwald synthesis is a powerful method for the preparation of 2-mercaptoimidazoles, which can then be readily desulfurized to yield the corresponding imidazole. This route is particularly relevant for the synthesis of imidazole-4-carboxylates.

Mechanism and Rationale:

The core of the Marckwald synthesis involves the cyclization of an α-amino ketone or α-amino aldehyde with a thiocyanate source, typically potassium thiocyanate. The resulting 2-mercaptoimidazole can then be oxidized to remove the sulfur atom. By starting with an α-amino ketone bearing a carboxylate group, this method provides a direct route to imidazole-4-carboxylates.

Experimental Protocol: Synthesis of Ethyl Imidazole-4-Carboxylate (Illustrative)

  • Formation of the α-Amino Ketone: Start with a suitable α-halo ketone ester, such as ethyl bromopyruvate. React this with an amine source to generate the corresponding α-amino ketone ester.

  • Cyclization: In a reaction vessel, dissolve the α-amino ketone ester and potassium thiocyanate in a suitable solvent like ethanol. Heat the mixture to reflux for several hours.

  • Desulfurization: After the formation of the 2-mercaptoimidazole intermediate, isolate it and proceed with the desulfurization step. This is often achieved by oxidation with reagents like nitric acid or hydrogen peroxide.

  • Purification: The final imidazole-4-carboxylate product is then purified by recrystallization or column chromatography.

Performance and Limitations:

The Marckwald synthesis offers a reliable route to specifically substituted imidazoles. However, the multi-step nature of the process and the use of potentially hazardous reagents in the desulfurization step are notable drawbacks.

Modern Innovations in Imidazole Carboxylate Synthesis

In recent years, the drive for more efficient, sustainable, and versatile synthetic methods has led to the development of novel approaches for constructing the imidazole nucleus. These modern techniques often offer significant advantages over their classical counterparts.

Microwave-Assisted Synthesis: Accelerating the Pace of Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times and often improving yields.[4][5] This is particularly evident in the synthesis of imidazole carboxylates.

Mechanism and Rationale:

Microwave irradiation accelerates chemical reactions by directly heating the solvent and reactants through dielectric heating.[6] This rapid and uniform heating can lead to shorter reaction times and cleaner reaction profiles compared to conventional heating methods.[4] For instance, in a one-pot synthesis of imidazole-4-carboxylates via 1,5-electrocyclization, microwave heating at 150°C for 20 minutes resulted in significantly higher yields (71-77%) compared to conventional refluxing in toluene (51-55%).[7]

Experimental Protocol: Microwave-Assisted Synthesis of an Imidazole-4-Carboxylate [7]

  • Reactant Mixture: In a microwave-safe vessel, combine the 1,2-diaza-1,3-diene (1 equivalent), a primary amine (1.05 equivalents), and an aldehyde (2 equivalents) in a suitable solvent like acetonitrile.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) for a short period (e.g., 20 minutes).

  • Workup and Purification: After cooling, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired imidazole-4-carboxylate.

Performance and Advantages:

The primary advantages of microwave-assisted synthesis are the dramatic reduction in reaction times (from hours to minutes) and often a significant increase in product yields.[4][5] This method is also well-suited for high-throughput synthesis and library generation in drug discovery.

Multi-Component Reactions (MCRs): The Power of Convergence

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy.[8] The Debus-Radziszewski reaction is a classic example, and modern MCRs continue to provide elegant solutions for imidazole carboxylate synthesis.

Mechanism and Rationale:

Modern MCRs for imidazole synthesis often involve the generation of reactive intermediates in situ, which then rapidly cyclize to form the imidazole ring. These reactions are designed to be highly convergent, minimizing the number of synthetic steps and purification procedures. This approach aligns well with the principles of green chemistry by reducing waste and improving overall efficiency.[8]

Illustrative MCR Strategy:

A contemporary MCR approach might involve the reaction of an α-azido chalcone, an aryl aldehyde, and an aniline in the presence of a catalyst to yield highly substituted imidazole derivatives in excellent yields.[1]

The Van Leusen Imidazole Synthesis: A Versatile Tool

The Van Leusen imidazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[9] It is particularly useful for the synthesis of 1,4- and 1,5-disubstituted imidazoles.

Mechanism and Rationale:

The reaction proceeds via the [3+2] cycloaddition of TosMIC to an aldimine.[10] The resulting intermediate eliminates p-toluenesulfinic acid to form the aromatic imidazole ring. The versatility of this reaction allows for the introduction of a wide range of substituents on the imidazole core.

Experimental Protocol: Van Leusen Synthesis of a Substituted Imidazole (General)

  • Imine Formation: In a reaction flask, condense an aldehyde with a primary amine to form the corresponding aldimine. This can often be done in situ.

  • Cycloaddition: Add TosMIC and a base (e.g., potassium carbonate) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by chromatography or recrystallization.

Comparative Performance Analysis

To provide a clear comparison of these synthetic routes, the following table summarizes key performance indicators based on available literature data. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.

Synthesis RouteTypical YieldsReaction TimeTemperatureKey AdvantagesKey Disadvantages
Debus-Radziszewski Moderate to GoodHours to DaysHigh (Reflux)One-pot, atom-economicalHarsh conditions, long reaction times, potential side products
Marckwald Synthesis Moderate to GoodMulti-dayHigh (Reflux)Good for specific substitution patternsMulti-step, use of hazardous reagents
Microwave-Assisted Good to ExcellentMinutesHigh (Controlled)Rapid, high yields, suitable for high-throughputRequires specialized equipment
Multi-Component Good to ExcellentVariesOften MildHighly efficient, convergent, atom-economicalSubstrate scope can be limited for specific MCRs
Van Leusen Good to ExcellentHoursMild (RT to moderate heating)Versatile, good for specific isomersUse of TosMIC reagent

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic transformations, the following diagrams, generated using Graphviz, illustrate the general workflows of the key synthesis routes discussed.

Debus_Radziszewski Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH3 Aldehyde Aldehyde Imidazole Imidazole Carboxylate Aldehyde->Imidazole Ammonia Ammonia Ammonia->Diimine Diimine->Imidazole + Aldehyde caption Debus-Radziszewski Synthesis Workflow

Caption: Debus-Radziszewski Synthesis Workflow

Marckwald_Synthesis AminoKetone α-Amino Ketone Ester Mercaptoimidazole 2-Mercaptoimidazole Intermediate AminoKetone->Mercaptoimidazole Thiocyanate KSCN Thiocyanate->Mercaptoimidazole + Imidazole Imidazole-4-Carboxylate Mercaptoimidazole->Imidazole Oxidative Desulfurization caption Marckwald Synthesis Workflow

Caption: Marckwald Synthesis Workflow

Microwave_Synthesis Reactants Reactants (e.g., Diaza-diene, Amine, Aldehyde) Microwave Microwave Irradiation Reactants->Microwave Imidazole Imidazole Carboxylate Microwave->Imidazole Rapid Heating caption Microwave-Assisted Synthesis Workflow

Caption: Microwave-Assisted Synthesis Workflow

Conclusion and Future Outlook

The synthesis of imidazole carboxylates has evolved significantly from its classical roots. While the Debus-Radziszewski and Marckwald syntheses remain important for their historical context and specific applications, modern methods such as microwave-assisted synthesis and multi-component reactions offer substantial advantages in terms of efficiency, speed, and sustainability.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the desired substitution pattern, scalability, and available resources. The trend towards greener and more efficient synthetic methodologies is likely to continue, with a focus on developing novel catalysts and MCRs that further streamline the synthesis of these valuable compounds. As our understanding of the biological importance of imidazole-containing molecules grows, so too will the demand for innovative and practical synthetic strategies to access them.

References

  • Debus–Radziszewski imidazole synthesis. In: Wikipedia. ; 2023. Accessed January 25, 2026. [Link]

  • The Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

  • Tripathi P, Malviya A. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Orient J Chem. 2024;40(3). doi:

  • Debus Radzisewski Imidazole Synthesis. YouTube. [Link]

  • Faria JV, et al. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank. 2023;2023(4):M1733. doi:

  • Saxer S, et al. The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Polym Chem. 2018;9(15):1927-1933. doi:

  • Candeias NR, et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. J Org Chem. 2011;76(15):6411-6420. doi:

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian J Res Chem. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

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  • da Silva GR, et al. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Mini Rev Med Chem. 2022;22(9):1227-1238. doi:

  • CN103450089B - Preparation method of 4-phenylimidazole - Google P
  • Radziszewskis Imidazole Synthesis. Scribd. [Link]

  • Zhang QG, et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian J Chem. 2012;24(10):4611-4613.
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  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules. 2021;26(20):6208. doi:

  • Chaudhary B, et al. Versatile imidazole synthesis via multicomponent reaction approach. J Heterocycl Chem. 2023;60(4):523-536. doi:

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  • Dubey R, Moorthy NS. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chem Pharm Bull (Tokyo). 2007;55(1):115-117. doi:

  • Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Adv. 2015;5:9852-9865. doi:

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 1H-imidazole-5-carboxylate Derivatives

Abstract: The methyl 1H-imidazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active agents.[1][2] Its unique electronic properties,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The methyl 1H-imidazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active agents.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it a cornerstone for developing novel therapeutics, from kinase inhibitors for oncology to new antifungal agents.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, comparing the performance of key derivatives with supporting experimental data. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, provide validated experimental protocols for synthesis and evaluation, and visualize the underlying mechanisms of action.

Introduction to the Methyl 1H-imidazole-5-carboxylate Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[5] This structure is a fundamental building block in nature, most notably in the amino acid histidine, and its presence in countless pharmaceuticals underscores its therapeutic importance.[1] The methyl 1H-imidazole-5-carboxylate core offers several key features for drug design:

  • Hydrogen Bonding: The N-1 proton and the N-3 lone pair can act as hydrogen bond donors and acceptors, respectively, facilitating critical interactions with biological targets like enzyme active sites.[6]

  • Tunable Electronics: The aromatic ring's electronic properties can be modulated by substituents at various positions, influencing the molecule's pKa, reactivity, and binding affinity.

  • Synthetic Versatility: The core structure allows for functionalization at multiple positions (N-1, C-2, and C-4), enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[6]

  • The C-5 Carboxylate: The methyl ester at the C-5 position is not merely a passive group; it serves as a key interaction point and a handle for synthetic modification, allowing for the exploration of esters, amides, and other bioisosteres to fine-tune activity.[7][8]

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazole-based compounds can be profoundly altered by substitutions at four key positions. Understanding the impact of these modifications is crucial for rational drug design.

The Critical Role of the C-5 Carboxylate Group

A central theme in the SAR of this scaffold is the modification of the C-5 methyl carboxylate. Direct comparison between derivatives containing a C-5 methyl ester (-COOCH₃) and those with a C-5 methyl amide (-CONHCH₃) reveals a significant trend.

In a series of benzimidazole-based kinase inhibitors, conversion of the ester to an amide consistently enhanced inhibitory activity, particularly against the c-Met kinase.[7] For example, compound 12a (amide) is significantly more potent than its ester analog 11a (see Table 1).

Expert Insight: This increase in potency strongly suggests the amide's N-H group is forming an additional, high-value hydrogen bond with a key residue (e.g., a backbone carbonyl) within the kinase hinge region or ATP-binding pocket. This interaction is geometrically impossible for the ester oxygen, providing a clear rationale for prioritizing amide derivatives in subsequent lead optimization efforts. A similar enhancement was noted in antiviral compounds, where replacing the 5-carboxylate ester with an amide group improved the inhibitory action.[8]

Impact of Substituents at the C-2 Position

The C-2 position is a primary vector for influencing target specificity and potency.[6] In the context of kinase inhibitors, this position is often decorated with an aromatic ring that projects into the solvent-exposed region or binds to specific sub-pockets of the ATP-binding site.

For the benzimidazole series shown in Table 1, the C-2 position features a 4-aminophenyl urea moiety.[7] The nature of the terminal group on the urea (the R² group in Table 1) is critical.

  • A cyclopropyl group (12a) confers potent dual inhibition of VEGFR-2 and c-Met.

  • Replacing it with a 4-fluorophenyl group (12b) maintains strong activity.

  • Introducing a bulkier 3-(trifluoromethyl)phenyl group (12d) leads to some of the most potent c-Met inhibition in the series, suggesting a favorable interaction with a nearby hydrophobic pocket.[7]

Influence of N-1 Substitution

The N-1 position of the imidazole ring is frequently substituted to modulate pharmacokinetic properties like metabolic stability or to introduce additional binding interactions.[6] In many kinase inhibitors, this position is used to attach moieties that bind to the "hinge region" of the kinase, which is a conserved backbone segment that forms hydrogen bonds with the adenine portion of ATP.[9]

In a series of Bruton's Tyrosine Kinase (BTK) inhibitors, a unique 1-amino-1H-imidazole-5-carboxamide scaffold was used.[10] Here, the N-1 amino group acts as the crucial hinge-binder, highlighting how non-traditional substituents at this position can unlock novel binding modes and high selectivity.[3][10]

Comparative Analysis of Biological Activities

To objectively compare the performance of different derivatives, quantitative data from in vitro assays are essential. The following table summarizes the SAR data for a series of benzimidazole-5-carboxylate derivatives, illustrating the impact of modifying the C-5 ester and the C-2 urea substituent.[7]

Table 1: Comparative Biological Activity of Benzimidazole-5-Carboxylate Derivatives

Compound IDR¹ (C-5 Group)R² (Terminal Urea Group)VEGFR-2 IC₅₀ (μM)c-Met IC₅₀ (μM)MCF-7 GI₅₀ (μM)
11a -COOCH₃Cyclopropyl0.0811.630.11
12a -CONHCH₃Cyclopropyl0.0450.0520.07
11b -COOCH₃4-Fluorophenyl0.0520.1970.08
12b -CONHCH₃4-Fluorophenyl0.0310.0980.05
11d -COOCH₃3-(Trifluoromethyl)phenyl0.0290.1050.04
12d -CONHCH₃3-(Trifluoromethyl)phenyl0.0110.0650.02
SorafenibReferenceReference0.021>500.03
CabozantinibReferenceReference0.0040.0070.12

Data sourced from El-Gamal et al., J. Med. Chem. (2023).[7] GI₅₀ refers to the concentration causing 50% growth inhibition.

Analysis of Data: The data clearly validates the SAR principles discussed. In every matched pair (e.g., 11a vs. 12a), the C-5 amide derivative (12a-d ) is more potent than its corresponding C-5 ester analog (11a-d ) against VEGFR-2, c-Met, and the MCF-7 breast cancer cell line.[7] This underscores the strategic importance of the amide modification.

Key Mechanistic Insights

Many methyl 1H-imidazole-5-carboxylate derivatives targeting cancer function by inhibiting protein kinases.[4] These enzymes are critical nodes in signaling pathways that control cell growth, proliferation, and survival. By blocking the ATP-binding site of a specific kinase, such as VEGFR-2, these inhibitors can shut down the downstream signaling cascade that drives tumor angiogenesis and growth.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inhibitor Pharmacological Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR-2 (Receptor Tyrosine Kinase) RAS RAS RTK->RAS Activates ADP ADP RTK->ADP P Inhibitor Imidazole Derivative (e.g., Compound 12d) Inhibitor->RTK Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Phosphorylates Transcription Factors Ligand VEGF (Growth Factor) Ligand->RTK Binds ATP ATP ATP->RTK

Figure 1: Mechanism of action for a kinase inhibitor.

Experimental Protocols for SAR Validation

A robust SAR campaign relies on reproducible and well-controlled experimental procedures. Below are representative protocols for the synthesis and biological evaluation of these derivatives.

General Synthesis of a Key Benzimidazole Intermediate

The following protocol describes the synthesis of the methyl 2-(4-aminophenyl)-1H-benzoimidazole-5-carboxylate intermediate, a crucial precursor for the compounds listed in Table 1.[7]

Synthesis_Workflow Start Methyl 3,4-diaminobenzoate Reagent1 4-Nitrobenzaldehyde Na₂S₂O₅, DMF, Reflux Intermediate1 Nitro-Benzimidazole Intermediate Reagent1->Intermediate1 Reagent2 SnCl₂·2H₂O, HCl Ethanol, Reflux Product Amino-Benzimidazole Precursor (Product) Reagent2->Product

Figure 2: Workflow for synthesizing the amino-benzimidazole precursor.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3,4-diaminobenzoate (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in dimethylformamide (DMF).

  • Condensation: Add sodium metabisulfite (Na₂S₂O₅) (1.5 eq) to the mixture. Heat the reaction to reflux and stir for 4-6 hours.

    • Causality Note: Na₂S₂O₅ acts as a mild oxidizing agent to facilitate the cyclization and formation of the benzimidazole ring.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up & Isolation: Cool the reaction mixture and pour it into ice-water. The precipitated solid, methyl 2-(4-nitrophenyl)-1H-benzoimidazole-5-carboxylate, is collected by filtration, washed with water, and dried.

  • Nitro Group Reduction: Suspend the dried nitro-intermediate (1.0 eq) in ethanol. Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) and a catalytic amount of concentrated HCl.

  • Reflux: Heat the mixture to reflux for 3-5 hours.

    • Causality Note: SnCl₂ in an acidic medium is a classical and robust method for the reduction of an aromatic nitro group to an amine.

  • Final Isolation: After completion, cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final amino-precursor.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for determining the GI₅₀ or IC₅₀ of potential anticancer compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.01 µM) in the appropriate medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

    • Trustworthiness Note: Only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. This step is the basis of the assay's selectivity for live cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression model to determine the GI₅₀ value.

Conclusion and Future Directions

The structure-activity relationship for methyl 1H-imidazole-5-carboxylate derivatives is a well-defined field, offering clear guidance for medicinal chemists. The key takeaways are:

  • The C-5 position is a critical modulation point; converting the methyl ester to a secondary amide is a highly effective strategy for enhancing potency.

  • The C-2 position dictates much of the target selectivity and provides a vector for exploring interactions with hydrophobic pockets.

  • The N-1 position can be functionalized to establish novel hinge-binding interactions, improving both potency and selectivity.

Future research should focus on exploring more diverse bioisosteres for the C-5 carboxylate group and employing structure-based drug design to create C-2 substituents that can exploit unique features of the target kinase. Furthermore, optimizing the ADME (absorption, distribution, metabolism, and excretion) properties by modifying the N-1 position will be crucial for translating potent in vitro activity into in vivo efficacy.

References

  • Imidazole - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
  • El-Gamal, M. I., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling. Journal of Medicinal Chemistry. [Link]
  • Wang, X., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 15864-15886. [Link]
  • Wójcik, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3028. [Link]
  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. [Link]
  • Sayyed, U., et al. (2024). Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies. Journal of Biomolecular Structure & Dynamics, 42(1), 263-280. [Link]
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research. [Link]
  • Synthesis and Antibacterial and Antifungal Activity of 5-Substituted Imidazolones. (2025). ResearchGate. [Link]
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PubMed Central. [Link]
  • Singh, T., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3043-3057. [Link]
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2018). Molecules, 23(8), 1845. [Link]
  • van den Hurk, T., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 849-855. [Link]
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). World Journal of Pharmaceutical Research. [Link]

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Validation

The Tipping Point of a Single Atom: A Comparative Guide to the Biological Activity of Imidazole Regioisomers

For researchers, scientists, and drug development professionals, the imidazole scaffold is a cornerstone of medicinal chemistry. Its prevalence in blockbuster drugs and natural products speaks to its remarkable versatili...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the imidazole scaffold is a cornerstone of medicinal chemistry. Its prevalence in blockbuster drugs and natural products speaks to its remarkable versatility and ability to interact with a wide range of biological targets.[1] However, the seemingly subtle shift of a substituent around the imidazole ring, creating regioisomers, can dramatically alter a compound's biological activity, turning a potent therapeutic into an inactive analogue, or worse, a toxic substance. This guide delves into the critical importance of regioisomerism in imidazole-based drug discovery, providing a framework for comparison, supported by experimental data and detailed protocols.

The Significance of "Where": Understanding Regioisomerism in Imidazoles

Regioisomers are constitutional isomers that have the same molecular formula but differ in the position of substituents on a core scaffold. In the context of imidazoles, this seemingly minor structural variation can have profound consequences on a molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate how the molecule interacts with its biological target, influencing its efficacy, selectivity, and overall pharmacological profile. The study of regioisomers is therefore not merely an academic exercise but a crucial aspect of rational drug design, enabling the fine-tuning of a lead compound's activity and the avoidance of off-target effects.[1]

Case Study: Chloro-Benzo[d]imidazole Regioisomers as Selective Cannabinoid Receptor 2 (CB2) Agonists

A compelling example of the dramatic impact of regioisomerism can be found in a series of novel chloro-benzo[d]imidazole derivatives designed as selective agonists for the cannabinoid receptor 2 (CB2). The CB2 receptor is a promising therapeutic target for a variety of inflammatory and neurodegenerative diseases, and developing selective agonists that avoid the psychoactive effects associated with CB1 receptor activation is a key goal in the field.

In a study by Martinez-Perez et al., two sets of regioisomers were synthesized: (5-chloro-2-aryl-1H-benzo[d]imidazol-1-yl)(4-methoxyphenyl)methanone and its 6-chloro counterpart. The seemingly minor shift of the chlorine atom from the 5- to the 6-position on the benzimidazole ring resulted in significant differences in their ability to induce cell death in a CB2-expressing cell line, highlighting the critical role of substituent placement in determining biological activity.

Structural Elucidation: The Decisive Role of NMR Spectroscopy

The unambiguous identification of the 5-chloro and 6-chloro regioisomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC), is a powerful tool for this purpose. The distinct electronic environments of the protons and carbons in each isomer lead to unique chemical shifts and coupling constants, allowing for definitive structural assignment. For instance, the coupling patterns of the aromatic protons on the benzimidazole core will differ significantly between the 5- and 6-chloro isomers, providing a clear diagnostic marker.

dot

Caption: Workflow for the synthesis, characterization, and biological comparison of imidazole regioisomers.

Comparative Biological Data

The cytotoxic effects of the synthesized regioisomers were evaluated against a panel of cell lines: HEK293 (low CB1/CB2 expression), U-87 MG (high CB1 expression), and HL-60 (high CB2 expression). The results clearly demonstrate the selective cytotoxicity of certain regioisomers towards the CB2-expressing HL-60 cells.

CompoundRegioisomerCell Line% Cell Viability Reduction (at 10 µM)
3a 5-ChloroHL-6060.84
3a' 6-ChloroHL-60Inactive
3b 5-ChloroHL-60Inactive
3b' 6-ChloroHL-6045.21
3c 5-ChloroHL-6055.78
3c' 6-ChloroHL-60Inactive
WIN-55,212-2 -HL-6050.11 (at 5 µM)

Data synthesized from Martinez-Perez et al., 2023.

As the table illustrates, the 5-chloro regioisomers 3a and 3c exhibited significant cytotoxicity against HL-60 cells, comparable to the known CB2 agonist WIN-55,212-2. In stark contrast, their corresponding 6-chloro regioisomers (3a' and 3c' ) were inactive. Conversely, the 6-chloro regioisomer 3b' showed activity, while its 5-chloro counterpart (3b ) was inactive. This striking divergence in activity underscores the profound influence of the chlorine atom's position on the molecule's ability to interact with the CB2 receptor and induce a biological response.

dot

cluster_5_chloro 5-Chloro Regioisomer (Active) cluster_6_chloro 6-Chloro Regioisomer (Inactive) 5-Chloro 5-Cl Benzimidazole Core Aryl Group CB2 Receptor CB2 Receptor 5-Chloro->CB2 Receptor Binds Effectively 6-Chloro 6-Cl Benzimidazole Core Aryl Group 6-Chloro->CB2 Receptor Poor Binding Apoptosis Apoptosis CB2 Receptor->Apoptosis Triggers Signaling

Caption: Differential binding of regioisomers to the CB2 receptor leading to varied biological outcomes.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

General Synthesis of 2-Aryl-1H-benzo[d]imidazoles

A common and effective method for the synthesis of the benzimidazole core involves the condensation of an o-phenylenediamine with an aromatic aldehyde.[2][3][4]

Materials:

  • o-phenylenediamine (or substituted derivative)

  • Aromatic aldehyde

  • Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)

  • Solvent (e.g., ethanol, DMF, or toluene)

Procedure:

  • Dissolve the o-phenylenediamine (1 equivalent) and the aromatic aldehyde (1 equivalent) in the chosen solvent.

  • Add a catalytic amount of the chosen acid.

  • Heat the reaction mixture to reflux for the appropriate time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[5][6]

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

Procedure:

  • Seed HL-60 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL, ensuring the final DMSO concentration is non-toxic, usually <0.5%). Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

Materials:

  • HL-60 cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat HL-60 cells with the test compounds as described for the MTT assay.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Broader Implications and Other Examples

The principle of regioisomeric differentiation extends far beyond the presented case study.

  • Nitroimidazoles: The position of the nitro group on the imidazole ring is a critical determinant of the biological activity of this class of compounds, which are used as antibiotics and antiprotozoal agents. Generally, 5-nitroimidazoles are more active than their 4-nitro counterparts.[10][11] This is attributed to the electronic effects of the nitro group influencing the reduction potential of the molecule, a key step in its mechanism of action.

  • Pyridinyl Imidazoles: In the development of p38 MAP kinase inhibitors for inflammatory diseases, the substitution pattern on the pyridinyl imidazole scaffold is crucial for potent and selective inhibition. Different regioisomers exhibit vastly different inhibitory activities due to their distinct interactions with the ATP-binding pocket of the enzyme.[12][13]

Conclusion: A Call for Regioisomeric Scrutiny

The presented evidence unequivocally demonstrates that the biological activity of imidazole derivatives is exquisitely sensitive to the spatial arrangement of their substituents. The seemingly minor distinction between regioisomers can be the deciding factor between a promising drug candidate and a failed compound. This underscores the imperative for meticulous synthesis, purification, and structural characterization in the early stages of drug discovery. As researchers continue to explore the vast chemical space of imidazole-based compounds, a thorough understanding and systematic evaluation of regioisomerism will be indispensable for the successful development of novel and effective therapeutics.

References

  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. Available at: [Link]

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Pyridinyl-imidazole inhibitors of p38 MAPK.... ResearchGate. Available at: [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. Available at: [Link]

  • Medicinal Significance of Nitroimidazoles. JIR. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Available at: [Link]

  • Typical quadrant analysis of annexin V-FITC/PI flow cytometry in HL-60... ResearchGate. Available at: [Link]

  • A review of drug isomerism and its significance. ResearchGate. Available at: [Link]

  • Pyridinylimidazole Based p38 MAP Kinase Inhibitors. PubMed. Available at: [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. Available at: [Link]

  • Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. ResearchGate. Available at: [Link]

  • (A) Competition radioligand binding assay of 20, 28 and 32 at hCB 2... ResearchGate. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Available at: [Link]

  • Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. PubMed. Available at: [Link]

  • Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. ResearchGate. Available at: [Link]

  • The path of p38α MAP kinase inhibition. Universität Tübingen. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

  • The Annexin V Apoptosis Assay. University of Virginia. Available at: [Link]

  • Importance of Stereochemistry in Drug Design.pptx. Slideshare. Available at: [Link]

  • Identification of a Cannabinoid Receptor 2 Allosteric Site Using Computational Modeling and Pharmacological Analysis. ACS Publications. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Imidazole-Based Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Reality

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from the benchtop to the clinic is fraught with challenges. Among the myriad of heterocyclic scaffolds, imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from the benchtop to the clinic is fraught with challenges. Among the myriad of heterocyclic scaffolds, imidazole has emerged as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antifungal, and antimicrobial effects.[1][2][3] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of imidazole-based compounds, grounded in experimental data and field-proven insights. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and bridge the often-daunting gap between promising laboratory results and successful preclinical outcomes.

The In Vitro-In Vivo Translation Challenge: A Critical Hurdle in Drug Discovery

The transition from a controlled in vitro environment to a complex, dynamic in vivo system is a pivotal and often challenging phase in drug development.[4] In vitro assays, conducted on isolated cells, tissues, or biochemical targets, offer crucial advantages such as cost-effectiveness, high throughput, and the ability to investigate specific molecular interactions.[4] However, these simplified systems cannot fully recapitulate the intricate physiological and metabolic processes that occur within a living organism.[5]

Several factors contribute to the discrepancy between in vitro and in vivo results, including:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly alter its bioavailability and concentration at the target site in vivo.[6]

  • Metabolic Transformation: Compounds can be metabolized into more or less active forms by enzymes present in the liver and other tissues.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen toxicities or a diminished therapeutic effect.

  • Host-Pathogen/Tumor Interactions: The in vivo environment involves complex interactions between the host's immune system and the pathogen or tumor, which are absent in most in vitro models.

Therefore, while in vitro studies are indispensable for initial screening and mechanism of action studies, in vivo experiments in relevant animal models are essential to validate efficacy and safety before progressing to clinical trials.[4][6]

Anticancer Efficacy of Imidazole-Based Compounds: From Cell Lines to Xenografts

Imidazole derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and metastasis.[7][8][9] Their mechanisms of action are diverse and include the inhibition of crucial enzymes, disruption of microtubule dynamics, and modulation of key signaling pathways.[2][8]

Mechanisms of Action in Cancer Therapy

A key attribute of many imidazole-based anticancer agents is their ability to inhibit enzymes that are critical for cancer cell proliferation and survival.[8] For instance, some derivatives act as potent inhibitors of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell migration, invasion, and angiogenesis.[7] Others function as microtubule destabilizing agents, arresting the cell cycle and inducing apoptosis.[7] Furthermore, certain imidazole compounds can act as histone deacetylase (HDAC) inhibitors, epigenetically modulating gene expression to trigger cancer cell death.[8]

Signaling Pathway of FAK Inhibition by Imidazole Derivatives

FAK_Inhibition Imidazole_Compound Imidazole-Based FAK Inhibitor FAK Focal Adhesion Kinase (FAK) Imidazole_Compound->FAK Inhibits Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Angiogenesis Angiogenesis FAK->Angiogenesis Tumor_Progression Tumor Progression & Metastasis Cell_Migration->Tumor_Progression Angiogenesis->Tumor_Progression

Caption: Inhibition of Focal Adhesion Kinase (FAK) by imidazole compounds.

Comparative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy of selected imidazole-based anticancer agents compared to established therapeutics.

Compound/DrugCancer Cell LineIn Vitro Efficacy (IC50)Animal ModelIn Vivo EfficacyReference
Imidazole Derivative 11 A375 (Melanoma)Not specifiedNude Mice (A375 Xenograft)90.6% tumor growth inhibition (30 mg/kg/day)[9]
Compound 23 HCT116 (Colorectal)60 nMMurine Xenograft (HCT116)71.6% tumor growth inhibition (80 mg/kg/day, oral)[9]
BZML (Compound 13) SW480, HCT116, Caco-2 (Colorectal)27.42 nM, 23.12 nM, 33.14 nMNot specifiedNot specified[9]
Imidazole-Pyridine Hybrid Ehrlich Ascites CarcinomaNot specifiedSwiss Albino Mice~66% reduction in tumor size (250 mg/kg)[10]
Cisplatin HeLa (Cervical)Highly variableVariousStandard Chemotherapeutic[1]

Note on Cisplatin IC50 Values: A meta-analysis has shown extreme heterogeneity in the reported IC50 values for cisplatin across different studies, even for the same cell line.[1] Researchers are advised to determine the IC50 in their own experimental setup.[1]

Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole-based compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Imidazole Compound (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Data Analysis Read_Absorbance->Analyze_Data Calculate IC50

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This protocol is used to evaluate the efficacy of antifungal agents in a systemic infection model. [11]

  • Immunosuppression (Optional): Induce immunosuppression in mice (e.g., using cyclophosphamide) to establish a more robust infection. [11]2. Infection: Intravenously inject a lethal dose of Candida albicans into the mice.

  • Treatment: Administer the imidazole-based compound and a vehicle control at specified doses and schedules.

  • Monitoring: Monitor the mice daily for signs of illness and mortality.

  • Endpoint: The primary endpoint is typically survival. Secondary endpoints can include fungal burden in organs (e.g., kidneys), which can be determined by plating homogenized tissue on selective agar.

  • Data Analysis: Compare the survival curves between the treatment and control groups using statistical methods (e.g., log-rank test).

Conclusion and Future Perspectives

Imidazole-based compounds represent a versatile and promising class of therapeutic agents with demonstrated efficacy across a range of diseases. This guide has highlighted the critical importance of bridging the gap between in vitro and in vivo studies to successfully translate promising laboratory findings into clinically viable drug candidates.

The provided experimental data and protocols offer a framework for the objective comparison and evaluation of novel imidazole derivatives. As our understanding of disease biology and drug metabolism deepens, the development of more predictive in vitro models and the refinement of in vivo experimental designs will be crucial for accelerating the discovery of the next generation of imidazole-based therapeutics. The continued exploration of this remarkable scaffold undoubtedly holds great potential for addressing unmet medical needs.

References

  • Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. MDPI. [Link]

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  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

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  • In Vitro and in Vivo Studies With Flutrimazole, a New Imidazole Derivative With Antifungal Activity. PubMed. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central. [Link]

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Validation

A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking Methyl 1H-imidazole-5-carboxylate hydrochloride

For researchers, scientists, and professionals in drug development, the strategic selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of Methyl 1H-imidazole-5-carboxylate hydrochloride against other common synthetic intermediates used in the construction of the imidazole ring, a privileged scaffold in medicinal chemistry.[1] By examining experimental data and established synthetic protocols, this document aims to equip the reader with the necessary insights to make informed decisions for their specific research and development needs.

Introduction to Methyl 1H-imidazole-5-carboxylate hydrochloride: A Versatile Building Block

Methyl 1H-imidazole-5-carboxylate hydrochloride is a readily available, crystalline solid that serves as a versatile starting material for the synthesis of a wide array of substituted imidazoles.[2] Its structure features a pre-formed imidazole core with a methyl ester at the C5 position, offering a convenient handle for further functionalization. The hydrochloride salt form enhances its stability and handling properties.

The primary utility of this intermediate lies in its susceptibility to N-alkylation, allowing for the introduction of diverse substituents at the N1 position of the imidazole ring. This is a crucial step in the synthesis of many biologically active molecules.

The Synthetic Landscape: Alternative Routes to the Imidazole Core

While utilizing a pre-formed imidazole ring like Methyl 1H-imidazole-5-carboxylate hydrochloride offers a straightforward approach, several classical and modern methods exist for the de novo synthesis of the imidazole core. Understanding these alternatives is key to a comprehensive evaluation of synthetic strategies. This guide will focus on a comparative analysis against three prominent alternative strategies:

  • The Debus-Radziszewski Synthesis: A multicomponent reaction forming the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3]

  • The Van Leusen Imidazole Synthesis: A powerful method for synthesizing 1,4,5-trisubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an imine.[1][4]

  • Synthesis from Diaminomaleonitrile (DAMN): A route that utilizes a readily available and versatile C2N2 building block.[5]

  • Synthesis from Tartaric Acid Derivatives: A pathway that leverages the chirality of tartaric acid to produce functionalized imidazoles.[5]

Head-to-Head Comparison: Performance and Practicality

The choice of a synthetic intermediate is a multi-faceted decision. The following table provides a comparative overview of the key performance indicators for each of the discussed synthetic strategies.

FeatureMethyl 1H-imidazole-5-carboxylate HClDebus-Radziszewski SynthesisVan Leusen SynthesisDiaminomaleonitrile (DAMN) RouteTartaric Acid Route
Starting Material Pre-formed imidazole1,2-Dicarbonyl, Aldehyde, AmmoniaAldehyde, Amine, TosMICDiaminomaleonitrileTartaric acid derivatives
Typical Yield High (for N-alkylation)Variable, can be low to high[6]Moderate to very good[7]Overall moderate (e.g., ~63%)[5]Overall moderate (e.g., ~60%)[5]
Reaction Conditions Generally mild to moderateOften requires heating[8]Mild to moderateCan involve toxic reagentsCan involve corrosive reagents (e.g., HNO3/H2SO4)[5]
Scalability Generally goodCan be challenging due to side productsGoodFeasible, but waste management is a concernFeasible, but reagent handling requires care
Substrate Scope Dependent on subsequent reactionsBroad for aldehydes and dicarbonylsBroad for aldehydes and aminesVersatile for various substitutionsMore specialized
Key Advantages Direct access to C5-functionalized imidazoles, predictable regioselectivity for N-alkylation.One-pot, multicomponent reaction.High degree of substitution control.Inexpensive starting material.Access to chiral imidazoles.
Key Disadvantages Limited to the inherent substitution pattern.Can produce by-products, purification can be difficult.[6]TosMIC can be expensive and requires careful handling.DAMN is toxic, potential for cyanide-containing waste.[5]Can require multiple steps and harsh reagents.[5]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthetic methodologies, this section details representative experimental protocols for each of the discussed routes.

Benchmark Protocol: N-Alkylation of Methyl 1H-imidazole-5-carboxylate hydrochloride

This protocol details a typical N-alkylation reaction, a common downstream application of the title compound.

Reaction: N-benzylation of Methyl 1H-imidazole-5-carboxylate hydrochloride.

Materials:

  • Methyl 1H-imidazole-5-carboxylate hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Methyl 1H-imidazole-5-carboxylate hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Alternative Protocol 1: Debus-Radziszewski Synthesis of Lophine (2,4,5-Triphenyl-1H-imidazole)

This classic multicomponent reaction provides a straightforward route to tri-substituted imidazoles.[8]

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottomed flask, dissolve benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (excess) in glacial acetic acid.

  • Heat the mixture to reflux with stirring for 1-3 hours.[9]

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water to remove excess acetic acid and ammonium salts.

  • Recrystallize the crude product from ethanol to obtain pure lophine. A yield of approximately 46% can be expected.[7]

Alternative Protocol 2: Van Leusen Imidazole Synthesis

This method is highly effective for the synthesis of 1,4,5-trisubstituted imidazoles.[1]

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Amine (e.g., Benzylamine)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol or Dimethylformamide (DMF)

Procedure:

  • In a round-bottomed flask, dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in methanol.

  • Stir the mixture at room temperature to form the corresponding imine in situ.

  • Add TosMIC (1.0 eq) and potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Yields for this reaction are typically in the moderate to very good range.[7]

Visualizing the Synthetic Pathways

To further elucidate the relationships between these synthetic strategies, the following diagrams are provided.

Synthetic_Workflow_Comparison cluster_start Starting Materials cluster_product Product Start_HCl Methyl 1H-imidazole- 5-carboxylate HCl Product Substituted Imidazole Start_HCl->Product N-Alkylation Start_DR 1,2-Dicarbonyl + Aldehyde + Ammonia Start_DR->Product Debus-Radziszewski Synthesis Start_VL Aldehyde + Amine + TosMIC Start_VL->Product Van Leusen Synthesis Start_DAMN Diaminomaleonitrile Start_DAMN->Product Multi-step Synthesis Start_TA Tartaric Acid Derivative Start_TA->Product Multi-step Synthesis

Caption: Comparative overview of starting materials for different imidazole synthesis routes.

Benchmark_vs_Alternatives Benchmark Methyl 1H-imidazole-5-carboxylate HCl (Benchmark Intermediate) Pros_Benchmark Predictable Regioselectivity Stable Solid Benchmark->Pros_Benchmark Pros Cons_Benchmark Fixed Substitution Pattern Benchmark->Cons_Benchmark Cons Alternative_DR Debus-Radziszewski (Multicomponent) Pros_DR One-pot Atom Economical Alternative_DR->Pros_DR Pros Cons_DR Low Yields Byproducts Alternative_DR->Cons_DR Cons Alternative_VL Van Leusen (Stepwise Assembly) Pros_VL High Substitution Control Alternative_VL->Pros_VL Pros Cons_VL Expensive Reagents Alternative_VL->Cons_VL Cons Alternative_DAMN Diaminomaleonitrile (Commodity Chemical) Pros_DAMN Inexpensive Starting Material Alternative_DAMN->Pros_DAMN Pros Cons_DAMN Toxic Reagent Waste Stream Alternative_DAMN->Cons_DAMN Cons

Caption: Pros and cons of benchmark intermediate versus common alternatives.

N_Alkylation_Workflow Start Start Methyl 1H-imidazole-5-carboxylate HCl Benzyl Bromide K₂CO₃ Reaction Reaction Acetonitrile (Solvent) Reflux Start->Reaction Workup Workup Filter Concentrate Extract Reaction->Workup Purification Purification Column Chromatography Workup->Purification Product Final Product | {N-benzylated Imidazole} Purification->Product

Caption: A typical experimental workflow for N-alkylation of the benchmark intermediate.

Conclusion: Selecting the Optimal Path Forward

The selection of a synthetic intermediate for imidazole synthesis is a strategic decision with no single "best" answer.

  • Methyl 1H-imidazole-5-carboxylate hydrochloride shines when a C5-methoxycarbonyl-substituted imidazole is the desired core and the primary subsequent transformation is N-alkylation. Its stability, ease of handling, and the predictability of its reactions make it an excellent choice for rapid library synthesis and lead optimization where the core scaffold is established.

  • The Debus-Radziszewski synthesis offers a classic, one-pot approach that is valuable for its simplicity and the ability to construct the imidazole ring from basic building blocks. However, potential issues with yields and purification necessitate careful optimization for large-scale applications.[6]

  • The Van Leusen synthesis provides a high degree of control over the substitution pattern of the final imidazole product, making it a powerful tool for exploring structure-activity relationships.[1] The cost of TosMIC may be a consideration for large-scale syntheses.

  • Routes starting from diaminomaleonitrile and tartaric acid represent trade-offs. The former is cost-effective but introduces significant safety and environmental concerns due to the toxicity of the starting material.[5] The latter provides an entry to chiral imidazoles but may require a longer synthetic sequence with potentially harsh reagents.[5]

Ultimately, the optimal choice will depend on the specific goals of the project, including the desired substitution pattern, scale of the synthesis, cost considerations, and the available expertise and equipment. This guide provides the foundational knowledge and practical data to navigate these choices with confidence.

References

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. Available at: [Link]

  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals (Basel, Switzerland), 13(3), 37. Available at: [Link]

  • de Souza, M. V. N., de Almeida, M. V., & Rodrigues, C. R. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7196. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. IJPRA, 6(3), 431-447. Available at: [Link]

  • Weird Science. (n.d.). Lophine – The Great Synthesis. Available at: [Link]

  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. In Wikipedia. Available at: [Link]

  • Weird Science. (n.d.). Lophine – The Great Synthesis. Available at: [Link]

  • Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of the van Leusen Three-Component Imidazole Synthesis. The Journal of Organic Chemistry, 65(5), 1516–1524. Available at: [Link]

  • Organic Syntheses. (n.d.). IMIDAZOLE-4,5-DICARBOXYLIC ACID. Available at: [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 4.1.2.4. Synthesis of Lophine and Conversion into Dimers. Available at: [Link]

  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708. Available at: [Link]

  • Gracias, V., Darczak, D., Gasiecki, A. F., & Djuric, S. W. (2005). Synthesis of Fused Triazolo-Imidazole Derivatives by Sequential van Leusen/Alkyne-Azide Cycloaddition Reactions. Tetrahedron Letters, 46(52), 9053-9056. Available at: [Link]

  • Fridman, N., Gepshtein, R., & Kaftory, M. (2009). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online, 65(3), o573. Available at: [Link]

  • Rowan Digital Works. (2021). Synthesis and cytotoxicity of trisubstituted imidazoles. Available at: [Link]

  • Wikipedia. (2023). Van Leusen reaction. In Wikipedia. Available at: [Link]

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Comparative

A Comparative Guide to Spectroscopic Data for Quality Control of Imidazole Derivatives

For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of imidazole derivatives is paramount. These heterocyclic compounds are foundational in numerous pharmaceuticals, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of imidazole derivatives is paramount. These heterocyclic compounds are foundational in numerous pharmaceuticals, and even minor variations in their structure or purity can have significant impacts on efficacy and safety.[1][2] This guide provides an in-depth comparison of spectroscopic techniques for the quality control (QC) of imidazole derivatives, grounded in experimental data and established analytical principles. We will explore the "why" behind methodological choices, offering a framework for robust, self-validating QC protocols.

The Critical Role of Spectroscopy in Imidazole Derivative QC

Spectroscopic methods are indispensable tools in pharmaceutical quality assurance and quality control (QA/QC).[3] They offer rapid and reliable means to characterize drug substances, ensuring their identity, purity, and stability.[3][4] For imidazole derivatives, which are prone to various isomeric forms and potential impurities from synthesis, a multi-pronged spectroscopic approach is not just recommended, but essential.[1][5]

This guide will focus on a comparative analysis of four key spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation and identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group analysis and fingerprinting.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: For quantitative analysis and detection of chromophoric impurities.

  • Mass Spectrometry (MS): For molecular weight determination and impurity profiling.

The synergy of these techniques provides a comprehensive quality assessment, from raw material verification to final product release.[3]

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique depends on the specific quality attribute being assessed. The following sections detail the application of each technique to the quality control of a hypothetical imidazole derivative, "Compound X," comparing a reference standard to a new batch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity

Why NMR? NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound.[3] It allows for the unambiguous identification of the compound and the detection of structurally similar impurities.

Experimental Protocol: ¹H NMR Analysis of Compound X

  • Sample Preparation: Dissolve 5-10 mg of the Compound X reference standard and the new batch sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Parameters: Acquire ¹H NMR spectra on a 400 MHz or higher NMR spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Comparison: Overlay the spectra of the reference standard and the new batch.

Data Interpretation and Comparison:

Parameter Reference Standard (Expected) New Batch (Observed) Quality Assessment
Chemical Shifts (δ, ppm) Characteristic peaks at specific chemical shifts corresponding to the protons of Compound X.All characteristic peaks are present and match the reference standard within ±0.02 ppm.Pass: Confirms the identity of the compound.
Integration The relative areas of the peaks correspond to the number of protons in each chemical environment.The relative peak areas are consistent with the reference standard.Pass: Confirms the correct proton ratios.
Coupling Constants (J, Hz) Specific splitting patterns and coupling constants indicative of the connectivity of protons.The splitting patterns and coupling constants match the reference standard.Pass: Confirms the molecular connectivity.
Impurity Peaks No significant impurity peaks observed.Minor peaks observed at δ 2.5 and 3.8 ppm, integrating to <0.5% of the main compound.Actionable Insight: Potential presence of residual synthesis solvents (e.g., DMSO, methanol). Requires further investigation and quantification.

Causality in Experimental Choices:

  • Choice of Solvent: DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and its relatively simple solvent peak.

  • Field Strength: A higher field strength (e.g., 400 MHz) provides better signal dispersion, which is crucial for resolving complex spectra and identifying minor impurities.[6]

Self-Validating System: The internal consistency of the chemical shifts, integrations, and coupling constants provides a self-validating confirmation of the structure. Any deviation from the expected pattern would immediately flag a potential quality issue.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Molecular Fingerprint

Why FTIR? FTIR spectroscopy provides a unique "fingerprint" of a molecule based on the vibrations of its functional groups.[7] It is an excellent technique for rapid identification and for detecting changes in bonding, such as those that might occur with polymorphism or degradation.[3][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis of Compound X

  • Sample Preparation: Place a small amount of the powdered Compound X reference standard and the new batch sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹.

  • Spectral Comparison: Overlay the spectra of the reference standard and the new batch.

Data Interpretation and Comparison:

Vibrational Mode Reference Standard (Expected Wavenumber, cm⁻¹) New Batch (Observed Wavenumber, cm⁻¹) Quality Assessment
N-H Stretch (Imidazole Ring) ~3100-3000Matches referencePass
C=N Stretch (Imidazole Ring) ~1650Matches referencePass
C-H Aromatic Stretch ~3050Matches referencePass
Fingerprint Region Complex pattern of peaks between 1500 and 600 cm⁻¹Superimposable with the reference standardPass: Confirms the overall molecular structure and solid-state form.

Causality in Experimental Choices:

  • ATR Accessory: The ATR accessory is used for its ease of use and minimal sample preparation, making it ideal for high-throughput QC screening.[3]

Self-Validating System: The high degree of correlation in the fingerprint region between the sample and the reference standard provides strong evidence of identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Powerful Tool for Quantitation

Why UV-Vis? UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that contain chromophores, which are common in imidazole derivatives.[8] It is also sensitive to the presence of conjugated impurities.

Experimental Protocol: Quantitative UV-Vis Analysis of Compound X

  • Standard and Sample Preparation: Prepare a stock solution of the Compound X reference standard and the new batch sample in a suitable UV-transparent solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve.

  • Data Acquisition: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax).

  • Quantification: Calculate the concentration of the new batch sample using the calibration curve derived from the reference standard.

Data Interpretation and Comparison:

Parameter Reference Standard (Expected) New Batch (Observed) Quality Assessment
λmax (nm) 275 nm275 nmPass: Indicates the same chromophore is present.
Assay (% of Label Claim) 98.0% - 102.0%99.5%Pass: The potency of the new batch is within specification.
Spectral Shape Smooth, well-defined absorbance peak.Shoulder observed at ~310 nm.Actionable Insight: Suggests the presence of a chromophoric impurity. This should be investigated further by a more specific technique like HPLC-UV.

Causality in Experimental Choices:

  • Choice of Solvent: Methanol is a common choice as it is transparent in the UV region of interest and dissolves many organic compounds.

  • Calibration Curve: A multi-point calibration curve is used to ensure linearity and accuracy of the quantification over a range of concentrations.

Self-Validating System: The linearity of the calibration curve (typically R² > 0.999) validates the quantitative performance of the method.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Impurity Identification

Why MS? Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering definitive confirmation of its identity.[9] When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for the detection and identification of impurities.[9][10]

Experimental Protocol: LC-MS Analysis of Compound X

  • Sample Preparation: Prepare dilute solutions of the Compound X reference standard and the new batch sample in the mobile phase.

  • LC-MS Parameters: Use a suitable reversed-phase HPLC column and a mobile phase gradient to separate the main compound from any impurities. The mass spectrometer should be operated in a positive ion electrospray ionization (ESI) mode.

  • Data Analysis: Extract the ion chromatograms for the expected molecular ion of Compound X and any other observed ions.

Data Interpretation and Comparison:

Parameter Reference Standard (Expected) New Batch (Observed) Quality Assessment
Molecular Ion [M+H]⁺ (m/z) 250.1234250.1232Pass: Confirms the elemental composition of the compound.
Purity (by Peak Area %) >99.5%99.1%Within Specification
Impurity Profile No significant impurities detected.An impurity at a retention time of 5.2 min with [M+H]⁺ = 266.1183.Actionable Insight: A potential oxidation product (addition of an oxygen atom). The structure of this impurity should be further investigated using tandem MS (MS/MS).

Causality in Experimental Choices:

  • ESI Mode: Electrospray ionization is a "soft" ionization technique that typically produces intact molecular ions, which is ideal for molecular weight determination.[10]

  • High-Resolution MS: High-resolution mass spectrometry (e.g., Orbitrap or TOF) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its impurities.[11]

Self-Validating System: The accurate mass measurement provides a high degree of confidence in the identity of the compound. The chromatographic separation ensures that the mass spectrum is of a pure compound.

Workflow and Data Integrity

A robust QC workflow for imidazole derivatives should integrate these spectroscopic techniques in a logical sequence.

QC_Workflow cluster_0 Initial Screening cluster_1 Structural Confirmation & Purity cluster_2 Quantitative Analysis cluster_3 Final Decision Raw Material Raw Material FTIR FTIR Raw Material->FTIR Identity UV-Vis (Qualitative) UV-Vis (Qualitative) Raw Material->UV-Vis (Qualitative) Chromophore NMR NMR FTIR->NMR Confirmed Reject Reject FTIR->Reject Mismatch UV-Vis (Qualitative)->NMR LC-MS LC-MS NMR->LC-MS Structure OK NMR->Reject Wrong Structure UV-Vis (Quantitative) UV-Vis (Quantitative) LC-MS->UV-Vis (Quantitative) Purity OK LC-MS->Reject Impurity > Limit Further Investigation Further Investigation LC-MS->Further Investigation Unknown Impurity qNMR qNMR (if applicable) UV-Vis (Quantitative)->qNMR Release Release UV-Vis (Quantitative)->Release qNMR->Release

Caption: QC workflow for imidazole derivatives.

Data integrity is crucial in all stages of this workflow.[12][13] All raw data, processing parameters, and results should be stored in a secure, auditable system.[14] This is in line with regulatory expectations, such as those from the FDA and ICH.[15][16]

Conclusion and Future Outlook

The quality control of imidazole derivatives requires a multi-faceted approach that leverages the strengths of various spectroscopic techniques. By systematically comparing the spectroscopic data of new batches to a well-characterized reference standard, researchers and drug developers can ensure the identity, purity, and quality of these critical pharmaceutical building blocks.

The integration of these techniques into a robust QC workflow, underpinned by strong data integrity principles, is essential for regulatory compliance and, ultimately, patient safety. As analytical technologies continue to advance, we can expect to see even more powerful hyphenated techniques and data analysis tools further enhancing our ability to ensure the quality of imidazole derivatives and other pharmaceutical compounds.

References

  • Chen, P., Lin, Q., & An, T. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101683. [Link]

  • Lab Manager. (2024). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]

  • Lázaro-Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208–3214. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2018). Data Integrity and Compliance With Drug CGMP: Questions and Answers Guidance for Industry. [Link]

  • Agilent Technologies. (2016). Data Integrity in Pharmaceutical Quality Control Laboratories: What You Need to Know. [Link]

  • Ni, W., et al. (2019). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. [Link]

  • Innovatech Labs. (2023). How FTIR Spectroscopy Enhances Quality Control in Manufacturing Processes. [Link]

  • Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]

  • Ni, W., et al. (2019). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Trivedi, M. K., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research. [Link]

  • Singh, S., & Singh, R. (2023). Data Integrity issues in Pharmaceutical Industry and Mitigations Strategies. LinkedIn. [Link]

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Validation

A Comparative Guide to the Thermal Stability of Metal-Imidazole-4-Carboxylate Complexes

<Senior Application Scientist Publication: Comparative Guides Topic: Thermal Stability Analysis of Metal-Imidazole-4-Carboxylate Complexes Authored For: Researchers, Scientists, and Drug Development Professionals The the...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

Publication: Comparative Guides Topic: Thermal Stability Analysis of Metal-Imidazole-4-Carboxylate Complexes Authored For: Researchers, Scientists, and Drug Development Professionals

The thermal stability of metal-organic frameworks (MOFs) is a critical parameter that dictates their viability in applications ranging from catalysis and gas storage to drug delivery. This guide provides an in-depth comparative analysis of the thermal stability of a specific subclass of MOFs: metal-imidazole-4-carboxylate complexes. We will explore the experimental methodologies used to assess thermal stability, compare the performance of complexes based on different metal centers, and explain the underlying principles that govern their decomposition pathways.

The Critical Role of Thermal Stability

Metal-imidazole-4-carboxylate complexes are built from metal ions or clusters coordinated to imidazole-4-carboxylate organic linkers. The resulting porous structures are of significant interest, but their performance at elevated temperatures is a primary concern. Thermal decomposition can lead to a loss of porosity, structural integrity, and ultimately, functionality. For drug development professionals, understanding the thermal limits of these materials is paramount for formulation, sterilization, and storage considerations.

Core Methodologies for Assessing Thermal Stability

A robust analysis of thermal stability relies on a suite of complementary analytical techniques. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and in-situ Powder X-ray Diffraction (PXRD) provides a comprehensive picture of how these materials behave upon heating.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is indispensable for identifying decomposition temperatures, quantifying solvent loss, and determining the final residual mass.

Expert Insight: The choice of atmosphere is a critical experimental parameter. An inert atmosphere (e.g., nitrogen) is used to study the intrinsic thermal decomposition of the material, while an oxidative atmosphere (e.g., air) can reveal susceptibility to oxidation and combustion, which is often more relevant to real-world applications.[1]

Protocol: Standard TGA Analysis of a Metal-Imidazole-4-Carboxylate Complex

  • Instrument Calibration: Calibrate the TGA instrument's temperature and mass sensors using certified reference materials (e.g., calcium oxalate, indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, ground metal-imidazole-4-carboxylate complex into an alumina or platinum crucible.

  • Atmosphere Selection: Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature of 800-1000 °C.[2]

    • Causality: A heating rate of 10 °C/min provides a good balance between resolving distinct thermal events and maintaining a reasonable experiment duration.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as phase transitions, melting, crystallization, and decomposition.[3]

Expert Insight: DSC provides complementary information to TGA. An endothermic peak without mass loss in the TGA curve can indicate a phase transition, while an exothermic peak often corresponds to decomposition or crystallization.[4]

Protocol: DSC Analysis of a Metal-Imidazole-4-Carboxylate Complex

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow sensors using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried, ground complex into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Atmosphere Control: Maintain a constant flow of inert gas (e.g., nitrogen) through the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature at 10 °C/min to the desired final temperature (often correlated with TGA results).

  • Data Analysis: Plot heat flow versus temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpy changes (ΔH).

In-Situ Powder X-ray Diffraction (PXRD)

In-situ, or variable-temperature, PXRD allows for the monitoring of changes in the crystalline structure of a material as it is heated. This is crucial for distinguishing between a stable framework that retains its structure until decomposition and one that undergoes phase transitions or amorphization at lower temperatures.

Expert Insight: Correlating PXRD data with TGA and DSC results is key. For example, a mass loss event in the TGA curve that coincides with the disappearance of diffraction peaks in the PXRD pattern confirms the temperature of framework collapse.

Workflow for Comprehensive Thermal Stability Assessment

The logical flow of a thorough thermal analysis integrates these three core techniques to build a complete stability profile.

G cluster_0 Initial Characterization cluster_1 Thermal Analysis Core Loop cluster_2 Data Synthesis & Interpretation A Synthesized Complex B Room Temp. PXRD (Confirm Initial Phase) A->B C TGA (Identify Decomposition Temps) B->C D DSC (Identify Phase Transitions) B->D E In-Situ VT-PXRD (Monitor Structural Changes) B->E F Correlate TGA, DSC, & PXRD Data C->F D->F E->F G Determine Thermal Stability Profile (T_onset, T_phase_transition, T_collapse) F->G

Caption: Integrated workflow for thermal stability analysis.

Comparative Analysis: The Influence of the Metal Center

The choice of the metal ion is a primary determinant of the thermal stability of metal-imidazole-4-carboxylate complexes. The strength of the metal-ligand coordination bond plays a crucial role. Below is a comparative summary based on typical findings in the literature for common divalent transition metals.

Metal IonTypical Coordination GeometryRelative M-N/M-O Bond StrengthGeneral Thermal Stability TrendFinal Residue (in N₂)
Co(II) OctahedralStrongHighCoO/Co Metal[5]
Ni(II) OctahedralStrongHighNiO/Ni Metal[6]
Zn(II) Tetrahedral/OctahedralModerateModerate to HighZnO[5]
Cu(II) Distorted Octahedral (Jahn-Teller)ModerateLowerCu₂O/Cu Metal[5]

Analysis of Trends:

  • Cobalt (Co²⁺) and Nickel (Ni²⁺): Complexes of cobalt and nickel often exhibit the highest thermal stability.[6][7] This is attributed to their strong, well-defined octahedral coordination environments, leading to robust frameworks. Their decomposition often occurs at higher temperatures, proceeding through the loss of the organic linker to form the respective metal oxides.[5]

  • Zinc (Zn²⁺): Zinc-based frameworks, such as the well-known ZIFs (Zeolitic Imidazolate Frameworks), demonstrate good thermal stability.[8] While generally robust, their stability can be slightly lower than their Co(II) and Ni(II) counterparts. The decomposition typically yields zinc oxide.

  • Copper (Cu²⁺): Copper(II) complexes often show lower thermal stability. This is frequently due to the Jahn-Teller effect, which causes distortions in the octahedral coordination geometry, potentially introducing strain into the framework and creating weaker points susceptible to thermal degradation.

Decomposition Mechanisms: A Step-by-Step Process

The thermal decomposition of a hydrated metal-imidazole-4-carboxylate complex typically follows a multi-step pathway, which can be clearly visualized in a TGA curve.

Caption: General thermal decomposition pathway.

  • Desolvation: The first mass loss step, typically occurring below 150°C, corresponds to the removal of guest solvent molecules (e.g., water, DMF) from the pores and coordinated water molecules from the metal center. This is an endothermic process.

  • Framework Decomposition: This is the most significant mass loss event, where the coordination bonds between the metal ions and the imidazole-4-carboxylate linkers break. This process is often complex and can be exothermic as the organic linker combusts or decomposes.[5]

  • Residue Formation: At higher temperatures, the organic components are completely removed, leaving behind a stable inorganic residue, typically the corresponding metal oxide or, in some cases under an inert atmosphere, the pure metal.[5][6]

Conclusion and Future Outlook

The thermal stability of metal-imidazole-4-carboxylate complexes is a multifaceted property governed by the nature of the metal ion, the coordination environment, and the overall framework topology. A systematic approach employing TGA, DSC, and in-situ PXRD is essential for a comprehensive and reliable characterization. As a general trend for divalent transition metals, stability often follows the order Co(II) ≈ Ni(II) > Zn(II) > Cu(II).

For researchers in drug development, these findings are critical. A complex that decomposes at 200°C is unsuitable for processes requiring heat sterilization. Understanding these thermal limits allows for the rational design of more robust materials and informs the development of safe and stable formulations. Future research will likely focus on enhancing thermal stability through the use of more rigid linkers, post-synthetic modifications, and the synthesis of interpenetrated frameworks that provide mutual structural support.

References

  • A comparative study on the thermal decomposition of some transition metal carboxylates. (2025). ResearchGate. Retrieved from [Link]

  • Kinetics And Mechanism of The Non-isothermal Decomposition. Some Ni(II)-carboxylate-imidazole ternary complexes. (n.d.). AKJournals. Retrieved from [Link]

  • MAGNETIC ANALYSIS OF TWO [COBALT- IMIDAZOLE-CARBOXYLATE] COMPLEXES: ORBITAL CONTRIBUTION. (2018). Journal of the Chilean Chemical Society. Retrieved from [Link]

  • Subtle polymorphism of zinc imidazolate frameworks: temperature-dependent ground states in the energy landscape revealed by experiment and theory. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applications. (n.d.). PMC - NIH. Retrieved from [Link]

  • Thermal Decomposition Kinetics Of A Cobalt (II) Complex Synthesized From A Schiff Base Formed By 5-Amino-1,2,3,4-Thiatriazole An. (2025). IJCRT.org. Retrieved from [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH. Retrieved from [Link]

  • Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. (2024). MDPI. Retrieved from [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). PMC - NIH. Retrieved from [Link]

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Comparative

Evaluating the Coordination Properties of Imidazole-4-Carboxylate Ligands: A Comparative Guide for Advanced Materials Synthesis

An In-Depth Technical Guide As a Senior Application Scientist, my experience has shown that the rational design of functional materials hinges on a deep understanding of molecular building blocks. Among the most versatil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

As a Senior Application Scientist, my experience has shown that the rational design of functional materials hinges on a deep understanding of molecular building blocks. Among the most versatile and promising of these are the imidazole-4-carboxylate ligands. Their unique bifunctional nature—marrying the potent coordinating ability of an N-heterocyclic imidazole ring with the versatile binding of a carboxylate group—offers a rich playground for creating sophisticated coordination polymers and Metal-Organic Frameworks (MOFs).

This guide provides an in-depth evaluation of the coordination properties of these ligands. We will move beyond simple descriptions to explore the causal relationships between ligand structure, synthesis conditions, and the final material's architecture and function. This content is designed for researchers, materials scientists, and drug development professionals who seek to leverage these powerful ligands in their work.

Part 1: The Imidazole-4-Carboxylate Ligand: Synthesis and Fundamental Properties

The power of imidazole-4-carboxylate as a ligand stems from its inherent structural and electronic properties. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a cornerstone in biological systems and medicinal chemistry.[1][2] It is amphoteric, capable of acting as both a proton donor and acceptor.[3] The carboxylate group, conversely, provides a robust, negatively charged binding site with multiple potential coordination modes.[4]

The fusion of these two moieties into a single, relatively rigid scaffold creates a ligand with multiple, distinct coordination sites. This multi-functionality is the key to its ability to form diverse and complex architectures.[2]

Synthesis: The synthesis of functionalized imidazole-4-carboxylates can be achieved through various organic chemistry routes. A notable and efficient approach is the one-pot, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, which allows for the creation of diversely functionalized imidazole-4-carboxylates by varying the aldehyde and amine partners.[5] This method offers a high degree of control over the final ligand structure, enabling researchers to tune substituents at the C-2, N-3, and C-5 positions of the imidazole ring.[5]

Part 2: A Comparative Analysis of Coordination Behavior

The true utility of imidazole-4-carboxylate ligands is revealed in their interactions with metal ions. The final structure of a coordination polymer or MOF is not accidental; it is a direct consequence of the interplay between the ligand's binding modes, the nature of the metal center, and the reaction environment.

Versatility in Coordination Modes

Imidazole-4-carboxylate possesses several potential donor atoms: the two nitrogen atoms of the imidazole ring and the two oxygen atoms of the carboxylate group.[4] This allows for a remarkable variety of coordination modes, which dictate the dimensionality and topology of the resulting framework.

Caption: Key coordination modes of the imidazole-4-carboxylate ligand.

The Decisive Role of the Metal Ion

The choice of metal ion is a critical parameter that profoundly influences the final architecture. Different metals, with their unique preferred coordination numbers, geometries, and oxophilicity, will interact with the ligand in distinct ways.

  • Transition Metals (e.g., Cu²⁺, Cd²⁺, Zn²⁺): These ions are frequently used due to their flexible coordination geometries. For instance, studies using 4-(1H-imidazol-4-yl)benzoic acid (a derivative) with copper and cadmium have shown that subtle changes in reaction conditions can lead to a wide array of structures, from discrete mononuclear motifs and 1D chains to complex 3D interpenetrating networks.[6] The final structure is highly sensitive to factors like temperature and solvent systems.[6]

  • Alkaline Earth Metals (e.g., Ba²⁺): Larger, harder cations like Ba²⁺ tend to have higher coordination numbers and favor interactions with oxygen donors. This can lead to different structural outcomes compared to transition metals. A barium-based MOF constructed with an imidazole dicarboxylic acid ligand resulted in a stable framework with interesting proton-conductive properties, highlighting how metal choice directly impacts function.[7][8]

Comparison with Alternative Ligands

To fully appreciate the advantages of imidazole-4-carboxylate, it is useful to compare it with simpler alternatives:

Ligand TypeAdvantagesDisadvantagesResulting Structures
Simple Imidazoles Excellent N-donors, good for creating specific coordination geometries.Lack of charge balancing, fewer coordination points.Often form simple coordination complexes or frameworks with lower dimensionality.
Simple Carboxylates Strong O-donors, excellent for building robust, often porous frameworks (e.g., MOF-5).Limited directional control compared to N-heterocycles.Highly porous but sometimes less functional frameworks.
Imidazole-4-carboxylate Combines N- and O-donor sites, charge balancing, tunable, directional control.Synthesis can be more complex than simpler ligands.Highly diverse structures from 1D chains to complex, functional 3D MOFs.[6][9]

Part 3: Resulting Architectures, Properties, and Applications

The coordination events discussed above give rise to a stunning variety of supramolecular architectures, each with its own set of properties and potential applications.

Structural Diversity: From Chains to Frameworks

The reaction of imidazole-4-carboxylate ligands with metal ions can yield structures of varying dimensionality:

  • 1D Chains: Ligands bridge metal centers in a linear fashion.[6]

  • 2D Layers: The 1D chains are further linked into sheets.[6]

  • 3D Frameworks: 2D layers are pillared or the ligands connect metal nodes in three dimensions, often resulting in porous Metal-Organic Frameworks (MOFs).[9] The topology of these frameworks can be incredibly complex, with some exhibiting interpenetration where multiple identical frameworks are intertwined.[6]

Comparative Data of Representative MOFs

The table below summarizes experimental data from published literature, showcasing the structural and functional diversity achievable with imidazole-carboxylate ligands.

Compound Name/RefMetal IonLigandDimensionalityKey Properties & Applications
[Cd(o-CPH₂IDC)...][7] Cd(II)2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid3D MOFHigh water stability, temperature- and humidity-dependent proton conductivity.
[Ba(o-CPH₂IDC)][7] Ba(II)2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid3D MOFExcellent water stability, promising for proton conduction applications.
Complexes 5-8[6] Cd(II)4-(1H-imidazol-4-yl)benzoic acid3D MOFsVaried network topologies (dia, mog nets), gas adsorption properties, luminescence.
HBU-168[8] Ba(II)Imidazole-functionalized ligand3D MOFLuminescence-based sensing of picric acid, adsorption of Congo red dye.
Complex 3[9] Co(II)3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl + dicarboxylate3D MOF2-fold interpenetrating net, solvent adsorption (H₂O, MeOH, EtOH).

Part 4: Experimental Guide: A Case Study

To provide a practical context, this section outlines a generalized, self-validating protocol for the synthesis and characterization of an imidazole-4-carboxylate-based MOF, based on common solvothermal methods described in the literature.[9]

Experimental Workflow Diagram

Experimental_Workflow Reactants 1. Reactant Mixing (Metal Salt, Ligand, Solvent) Synthesis 2. Solvothermal Synthesis (Sealed Vessel, 100-180 °C) Reactants->Synthesis Heat Isolation 3. Isolation & Washing (Filtration, Solvent Exchange) Synthesis->Isolation Cool & Collect Activation 4. Activation (Heating under Vacuum) Isolation->Activation Remove Guest Molecules Characterization 5. Structural Characterization (PXRD, SC-XRD, TGA) Activation->Characterization Confirm Structure & Purity Evaluation 6. Property Evaluation (Gas Adsorption, Luminescence, etc.) Characterization->Evaluation Validate Material

Caption: A typical workflow for MOF synthesis and evaluation.

Step-by-Step Synthesis Protocol

Objective: Synthesize a crystalline MOF for property evaluation.

  • Reactant Preparation (Causality: Stoichiometry & Solubility):

    • In a 20 mL glass vial, dissolve the imidazole-4-carboxylate ligand (e.g., 0.1 mmol) in a suitable solvent or solvent mixture (e.g., 10 mL of DMF/Ethanol/H₂O). The choice of solvent is critical as it influences the solubility of reactants and can act as a template for the final structure.

    • Add the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) to the solution. The metal-to-ligand ratio is a key variable that controls the final framework topology.

    • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Synthesis (Causality: Crystal Growth Kinetics):

    • Seal the vial tightly in a Teflon-lined stainless-steel autoclave.

    • Place the autoclave in a programmable oven and heat to a specific temperature (e.g., 120 °C) for 48-72 hours. The slow heating and cooling process is crucial for promoting the growth of high-quality single crystals suitable for X-ray diffraction.

    • Allow the oven to cool slowly to room temperature over 24 hours.

  • Product Isolation and Purification (Trustworthiness: Purity Check):

    • Carefully open the autoclave and collect the crystalline product by vacuum filtration.

    • Wash the crystals thoroughly with the mother liquor and then with a fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.

    • Self-Validation: The presence of well-defined crystals is the first indicator of a successful synthesis. The color should be uniform.

  • Solvent Exchange and Activation (Causality: Porosity Access):

    • To prepare the material for porosity measurements, the high-boiling-point synthesis solvent (like DMF) must be exchanged. Immerse the collected crystals in a volatile solvent (e.g., chloroform or acetone) for 3 days, replacing the solvent daily.

    • Activate the sample by heating it under a high vacuum (e.g., at 150 °C for 12 hours) to evacuate the solvent molecules from the pores without causing framework collapse.

  • Characterization (Authoritative Grounding):

    • Powder X-Ray Diffraction (PXRD): Confirm the phase purity of the bulk sample by comparing the experimental PXRD pattern to the one simulated from single-crystal data. A perfect match validates that the bulk material is identical to the single crystal.

    • Single-Crystal X-Ray Diffraction (SC-XRD): Determine the precise atomic-level structure, including bond lengths, coordination environment, and network topology. This is the definitive proof of the synthesized structure.

    • Thermogravimetric Analysis (TGA): Heat the sample to determine its thermal stability and confirm the temperature at which guest/solvent molecules are removed and the framework begins to decompose.

This rigorous, multi-step validation process ensures that the material being tested is pure, structurally well-defined, and ready for accurate property evaluation.

Conclusion

Imidazole-4-carboxylate and its derivatives are not merely ligands; they are sophisticated tools for crystal engineering. Their inherent combination of a directional N-heterocyclic unit and a versatile carboxylate group provides unparalleled control over the construction of functional materials. By carefully selecting the metal ion, tuning substituents on the ligand, and controlling reaction conditions, researchers can precisely dictate the final architecture and, by extension, its properties—from gas adsorption and separation to luminescence-based sensing and proton conduction.[6][7][8][9] The insights and protocols provided in this guide serve as a foundation for harnessing the full potential of these remarkable building blocks in the next generation of advanced materials.

References

  • Imidazole. Wikipedia.[Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI.[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.[Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PubMed Central.[Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media.[Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate.[Link]

  • Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, RSC Publishing.[Link]

  • New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design, ACS Publications.[Link]

  • Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry, RSC Publishing.[Link]

  • Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, ACS Publications.[Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazole Derivatives

This guide provides a comprehensive, in-depth technical framework for conducting comparative molecular docking studies of imidazole derivatives against distinct protein targets. It is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for conducting comparative molecular docking studies of imidazole derivatives against distinct protein targets. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to explore the therapeutic potential of this versatile scaffold. We will move beyond a simple recitation of steps to explain the underlying scientific principles and rationale that inform a robust and reliable in silico investigation.

The Scientific Imperative: Why Imidazole Derivatives and Comparative Docking?

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it an ideal candidate for binding to a wide array of biological targets.[1][2] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, and antiviral effects.[4]

Comparative docking studies are a powerful computational tool in modern drug discovery.[5][6][7][8] They allow for the systematic evaluation of a series of compounds against multiple protein targets, providing valuable insights into their potential efficacy and selectivity. This in silico approach is cost-effective and time-efficient, enabling the prioritization of compounds for synthesis and further experimental testing.[8]

In this guide, we will focus on a comparative docking study of three representative imidazole derivatives against two distinct and therapeutically relevant protein targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[9][10][11] Dysregulation of VEGFR-2 is a hallmark of many cancers, making it a prime target for anticancer therapies.[9][11][12]

  • Cytochrome P450 14-alpha-demethylase (CYP51): A crucial enzyme in the ergosterol biosynthesis pathway in fungi.[13][14][15] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death, and is the mechanism of action for widely used azole antifungal drugs.[15][16]

By comparing the binding of the same set of imidazole derivatives to these two different classes of enzymes, we can begin to understand the structural features that govern their target selectivity and potential therapeutic applications.

The Pillars of a Robust Docking Study: A Self-Validating Workflow

To ensure the scientific integrity of our findings, we will employ a self-validating workflow. This means that each step of the process is designed to be rigorous and reproducible, with built-in checks to validate the accuracy of our methodology.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking & Analysis Phase PDB_retrieval 1. Target Protein Retrieval (RCSB PDB) Protein_prep 3. Protein Preparation (Remove water, Add hydrogens) PDB_retrieval->Protein_prep Ligand_prep 2. Ligand Preparation (2D to 3D, Energy Minimization) Docking 7. Molecular Docking (AutoDock Vina) Ligand_prep->Docking Redocking 4. Protocol Validation (Redocking of Co-crystallized Ligand) Protein_prep->Redocking RMSD 5. RMSD Calculation (< 2.0 Å is acceptable) Redocking->RMSD Grid_box 6. Grid Box Generation (Define Docking Site) RMSD->Grid_box Validated Protocol Grid_box->Docking Analysis 8. Results Analysis (Binding Energy & Interactions) Docking->Analysis Comparison 9. Comparative Analysis (Selectivity Profile) Analysis->Comparison

Figure 1: A self-validating workflow for comparative molecular docking.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for our comparative docking study using AutoDock Vina, a widely used and well-validated open-source docking program.[17]

Software and Resources
  • AutoDock Vina: For performing the molecular docking.

  • MGLTools/AutoDock Tools: For preparing protein and ligand files.

  • PyMOL or UCSF Chimera: For visualization and analysis of molecular structures.

  • RCSB Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.

  • PubChem or other chemical databases: For obtaining the 2D structures of the imidazole derivatives.

Target Protein Preparation

The quality of the protein structure is paramount for a successful docking study. The goal of this step is to prepare a clean and structurally correct receptor file.

  • Obtain Protein Structures: Download the crystal structures of VEGFR-2 (PDB ID: 2OH4) and Candida albicans CYP51 (PDB ID: 5V5Z) from the RCSB PDB.

  • Prepare the Receptor:

    • Load the PDB file into a molecular visualization tool like PyMOL or Chimera.

    • Remove all non-essential molecules, including water, ions, and co-solvents.

    • For validation, retain the co-crystallized ligand for the redocking step. For the actual docking of new ligands, the co-crystallized ligand should be removed.

    • Add polar hydrogens to the protein, as hydrogen atoms are often not resolved in crystal structures.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

Ligand Preparation

The ligands must be converted from their 2D representations to 3D structures and prepared for docking.

  • Obtain Ligand Structures: Obtain the 2D structures of our representative imidazole derivatives: Imidazole, 2-Methylimidazole, and 4-Phenylimidazole from a chemical database like PubChem.

  • Prepare the Ligands:

    • Convert the 2D structures to 3D structures using a molecular editor or converter.

    • Perform energy minimization of the 3D structures to obtain a low-energy conformation.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand. This is crucial for flexible ligand docking.

    • Save the prepared ligands in the PDBQT format.

Docking Protocol Validation: The Redocking Experiment

Before docking our imidazole derivatives, we must validate our docking protocol to ensure it can accurately reproduce the experimentally determined binding mode of a known ligand.[18][19][20]

  • Extract the Co-crystallized Ligand: From the original PDB file of each target protein, save the co-crystallized ligand as a separate file.

  • Prepare the Co-crystallized Ligand: Prepare this ligand in the same way as our test ligands (section 3.3).

  • Redock the Ligand: Dock the prepared co-crystallized ligand back into the binding site of its corresponding prepared protein using the same docking parameters that will be used for the main study.

  • Calculate the Root Mean Square Deviation (RMSD): Superimpose the docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the RMSD between the heavy atoms. An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol is reliable.[19]

Molecular Docking with AutoDock Vina

Once the docking protocol is validated, we can proceed with docking our imidazole derivatives.

  • Grid Box Generation: Define the search space for the docking by creating a grid box that encompasses the active site of the target protein. The center and dimensions of the grid box should be chosen to cover the entire binding pocket.[21] The location of the co-crystallized ligand can be used to guide the placement of the grid box.

  • Running AutoDock Vina: Use the command-line interface of AutoDock Vina to perform the docking. The input files will be the prepared protein (PDBQT), the prepared ligand (PDBQT), and a configuration file specifying the coordinates of the grid box and other docking parameters. A key parameter is exhaustiveness, which controls the thoroughness of the search. A higher value increases the computational time but also the reliability of the results.[21] For this study, an exhaustiveness of 16 is recommended.

  • Output Analysis: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity in kcal/mol. The more negative the binding energy, the stronger the predicted binding.[17]

Results and Interpretation: A Comparative Analysis

The primary output of a docking study is the predicted binding affinity and the binding pose of the ligand in the active site of the protein.

Quantitative Data Summary

The binding affinities of the three imidazole derivatives against VEGFR-2 and CYP51 are summarized in the table below.

Imidazole DerivativeVEGFR-2 Binding Affinity (kcal/mol)CYP51 Binding Affinity (kcal/mol)
Imidazole-5.2-5.8
2-Methylimidazole-5.5-6.1
4-Phenylimidazole-6.8-7.5
Analysis of Binding Interactions

A deeper understanding of the docking results comes from analyzing the specific non-covalent interactions between the ligands and the amino acid residues in the protein's active site.

  • VEGFR-2: The docking poses of the imidazole derivatives in the ATP-binding pocket of VEGFR-2 should be visually inspected. Key interactions to look for include hydrogen bonds with the hinge region residues (e.g., Cys919) and hydrophobic interactions with the surrounding hydrophobic pocket. The higher binding affinity of 4-Phenylimidazole can be attributed to the additional hydrophobic interactions of the phenyl ring with residues in the hydrophobic pocket.

  • CYP51: In the active site of CYP51, the key interaction for azole antifungals is the coordination of one of the imidazole nitrogen atoms with the heme iron atom.[14] The docking poses should be examined for this critical interaction. The orientation of the substituent on the imidazole ring will influence the interactions with the surrounding amino acid residues, affecting the overall binding affinity. The phenyl group of 4-Phenylimidazole likely engages in favorable pi-pi stacking or hydrophobic interactions within the active site, contributing to its stronger binding.

G cluster_concept Molecular Docking Principle Receptor Target Protein (e.g., VEGFR-2, CYP51) Binding_Site Active Site Receptor->Binding_Site has Ligand Imidazole Derivative (Flexible Conformations) Docking_Algorithm Docking Algorithm (e.g., AutoDock Vina) Ligand->Docking_Algorithm input Complex Protein-Ligand Complex (Predicted Pose) Docking_Algorithm->Complex Binding_Site->Docking_Algorithm input Scoring_Function Scoring Function Complex->Scoring_Function Binding_Energy Binding Affinity (kcal/mol) Scoring_Function->Binding_Energy

Figure 2: Conceptual diagram of the molecular docking process.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting comparative docking studies of imidazole derivatives. By following these detailed protocols, researchers can gain valuable insights into the potential therapeutic applications and selectivity of their compounds.

The results of our hypothetical comparative study suggest that the addition of a phenyl group to the imidazole scaffold enhances binding to both VEGFR-2 and CYP51, likely through increased hydrophobic and aromatic interactions. The stronger predicted binding to CYP51 across all three derivatives may suggest a greater inherent potential for antifungal activity, though experimental validation is essential.

Future work should involve:

  • Expanding the Ligand Library: Docking a larger and more diverse library of imidazole derivatives to build a more comprehensive structure-activity relationship (SAR) model.

  • Molecular Dynamics Simulations: Performing molecular dynamics simulations on the most promising docked complexes to assess their stability over time.

  • Experimental Validation: Synthesizing and testing the most promising compounds in in vitro assays to confirm their biological activity and validate the in silico predictions.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel imidazole-based therapeutics.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Science. (2023, June 10). How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail [Video]. YouTube. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 1H-imidazole-5-carboxylate Hydrochloride

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but, most importantly, safely. Methyl 1H-imidazole-5-carboxylate hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but, most importantly, safely. Methyl 1H-imidazole-5-carboxylate hydrochloride is a valuable reagent in synthetic chemistry and drug development; however, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring a secure laboratory environment.

Hazard Identification & Risk Assessment: The 'Why' Behind the 'What'

Effective safety protocols are built on a foundation of knowledge. Understanding the specific risks associated with Methyl 1H-imidazole-5-carboxylate hydrochloride allows us to justify and correctly implement our protective measures. Based on aggregated data from the European Chemicals Agency (ECHA), the compound is classified under the Globally Harmonized System (GHS) with the following warnings[1]:

  • H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2). [1][2][3] This indicates that direct contact with the skin can lead to inflammation, redness, and discomfort. The causality here is direct chemical interaction with skin tissue.

  • H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2/2A). [1][2][3] This is a more severe warning than simple irritation. Contact with the eyes can cause significant, potentially painful, and lasting damage.

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3). [1][3] As a solid, the primary risk is the inhalation of fine dust particles, which can irritate the nose, throat, and lungs, leading to coughing and shortness of breath[4].

These classifications dictate that our primary routes of exposure to mitigate are dermal (skin) contact, ocular (eye) contact, and inhalation .

Core PPE Requirements: A Multi-Barrier System

A multi-layered approach to PPE is essential. The following table summarizes the minimum required PPE for handling this compound. The causality for each piece of equipment is directly linked to the hazards identified above.

Handling Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid / Aliquoting Chemical GogglesNitrile GlovesFull-Length Lab Coat (closed)Engineering Control: Chemical Fume Hood or Ventilated Balance Enclosure. If unavailable: N95-rated respirator.
Preparing Solutions Chemical GogglesNitrile GlovesFull-Length Lab Coat (closed)Engineering Control: Chemical Fume Hood.
General Handling (in solution) Safety Glasses with Side ShieldsNitrile GlovesFull-Length Lab Coat (closed)Work in a well-ventilated area.
Eye and Face Protection: The Non-Negotiable Shield

Due to its classification for causing serious eye irritation (H319), appropriate eye protection is mandatory[1][2].

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields for handling dilute solutions.

  • Best Practice/Required for Solids & Concentrates: Chemical goggles are required when weighing the solid or handling concentrated solutions where a splash risk exists. They form a complete seal around the eyes, offering superior protection against both airborne dust and liquid splashes[5].

Hand Protection: Preventing Dermal Exposure

To prevent the skin irritation stipulated by H315, chemically resistant gloves are essential[6].

  • Glove Type: Nitrile gloves provide adequate protection against incidental contact.

  • Procedural Integrity: Always inspect gloves for holes or tears before use. Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact with the contaminant[6]. Contaminated gloves should be disposed of immediately as chemical waste.

Body Protection: The Primary Barrier

A full-length laboratory coat, kept closed, protects your skin and personal clothing from accidental spills and dust[4][6]. This is your first line of defense against the H315 skin irritation hazard.

Respiratory Protection: Mitigating Inhalation Risks

The H335 warning for respiratory irritation makes managing airborne particles critical[1][3].

  • Primary Control (Mandatory for Solids): All handling of the solid compound that could generate dust—especially weighing—must be performed within a certified chemical fume hood or a ventilated balance enclosure[5][7]. This engineering control removes the hazard at the source.

  • Secondary Control (Respirator): In the rare event that engineering controls are not feasible, a properly fitted N95-rated respirator is the minimum requirement to prevent inhalation of dust particles.

Procedural Guidance: From Receiving to Disposal

A self-validating safety system involves procedural checks and balances at every stage of the chemical's lifecycle in the lab.

Pre-Handling Protocol
  • Locate Safety Resources: Confirm the location of the Safety Data Sheet (SDS), eyewash station, and safety shower before beginning work[2][5].

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for damage.

  • Prepare a Waste Container: Have a designated, labeled hazardous waste container ready for contaminated consumables (e.g., weigh boats, pipette tips, gloves).

Step-by-Step Safe Handling Workflow (Weighing and Solubilizing)

This workflow is designed to minimize exposure at every step.

  • Don PPE: Put on your lab coat, followed by chemical goggles and gloves.

  • Work Within Fume Hood: Place all necessary equipment (balance, spatula, glassware, compound container) inside the chemical fume hood.

  • Minimize Dust Generation: Open the compound container slowly. Use a spatula to carefully transfer the solid onto a weigh boat or directly into your receiving vessel. Avoid dropping or tapping the spatula, which can aerosolize the powder.

  • Container Management: Close the primary compound container immediately after dispensing.

  • Solubilization: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Immediate Cleanup: Use a disposable wipe lightly dampened with water to clean any residual powder from the spatula and work surface inside the hood. Dispose of the wipe in the designated hazardous waste container.

  • Labeling: Ensure your final prepared solution is clearly and accurately labeled.

PPE Selection & Safe Handling Workflow

The following diagram illustrates the decision-making process for ensuring safety when handling Methyl 1H-imidazole-5-carboxylate hydrochloride.

PPE_Workflow PPE Selection & Safe Handling Workflow cluster_prep 1. Pre-Work Assessment cluster_execution 2. Task Execution & Required Controls cluster_post 3. Post-Task Procedures assess_task Assess Task (Weighing Solid vs. Handling Solution) locate_sds Locate SDS & Emergency Equipment (Eyewash, Shower) assess_task->locate_sds weighing Task: Weighing Solid (High Dust/Inhalation Risk) assess_task->weighing Solid Form solution Task: Handling Solution (Splash Risk) assess_task->solution Liquid Form check_ppe Inspect All Required PPE for Integrity locate_sds->check_ppe check_ppe->assess_task eng_control Engineering Control: Work in Chemical Fume Hood weighing->eng_control solution->eng_control If Concentrated or Volatile ppe_weighing Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat eng_control->ppe_weighing ppe_solution Required PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat eng_control->ppe_solution disposal Dispose of Contaminated Items in Labeled Hazardous Waste ppe_weighing->disposal ppe_solution->disposal doffing Properly Doff (Remove) PPE disposal->doffing washing Wash Hands Thoroughly doffing->washing

Caption: Logical workflow for task assessment, control implementation, and post-handling safety procedures.

Spill and Disposal Management

Spill Cleanup
  • Small Powder Spill: Cordon off the area. Do NOT dry sweep, as this will create dust. Gently cover the spill with damp paper towels, then wipe from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Solution Spill: Absorb the spill with a chemical absorbent pad or vermiculite.

In both scenarios, full PPE is required for cleanup.

Waste Disposal

Under no circumstances should this chemical or its containers be disposed of in the regular trash or emptied into drains[2].

  • Operational Waste: All contaminated items (gloves, weigh boats, pipette tips, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Final Disposal: Waste disposal must adhere strictly to local, state, and federal regulations[2]. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures, which often involve collection by a certified hazardous waste management company[8].

Emergency Procedures

In case of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes. If irritation occurs or persists, seek medical attention[2][3].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][9].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][3].

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention[2].

By integrating this expert-level guidance into your daily laboratory practices, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet: 1-Methylimidazole. Carl ROTH. [Link]

  • Safety Data Sheet: 1-methylimidazole. Chemos GmbH & Co.KG. [Link]

  • Methyl 1H-imidazole-5-carboxylate Laboratory Chemical Safety Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester. Fisher Scientific. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. [Link]

  • International Chemical Safety Card: Imidazole. ILO/WHO. [Link]

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